Product packaging for Fukiic acid(Cat. No.:CAS No. 35388-56-8)

Fukiic acid

Cat. No.: B1214075
CAS No.: 35388-56-8
M. Wt: 272.21 g/mol
InChI Key: PHFSBARLASYIFM-LDYMZIIASA-N
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Description

Fukiic acid (CAS RN: 131750-81-1) is an organic compound with the molecular formula C11H12O8 . It is a hydroxycinnamic acid derivative naturally found in plant species such as Petasites japonicus (Japanese butterbur) and various Actaea (syn. Cimicifuga ) species . In its natural context, this compound serves as a structural component for other bioactive compounds; it is a core moiety of fukinolic acid, a hydroxycinnamic acid ester studied for its potential biological activities . Research into related compounds suggests interest in areas such as anti-inflammatory and cytotoxic effects, though the specific mechanisms of action and research applications for this compound itself require further investigation . As a supplier, we provide this compound as a high-purity chemical reference standard to support analytical and natural product research. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O8 B1214075 Fukiic acid CAS No. 35388-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35388-56-8

Molecular Formula

C11H12O8

Molecular Weight

272.21 g/mol

IUPAC Name

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1

InChI Key

PHFSBARLASYIFM-LDYMZIIASA-N

SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

Other CAS No.

35388-56-8

physical_description

Liquid

Synonyms

fukiic acid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fukiic Acid: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a naturally occurring phenolic compound, has garnered interest in the scientific community for its distinct chemical structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical architecture, physicochemical properties, and known biological functions. Particular emphasis is placed on its role as an inhibitor of HIV-1 integrase. This document also outlines experimental methodologies for its synthesis and discusses its potential, though largely unexplored, involvement in cellular signaling pathways, drawing parallels with structurally related compounds.

Chemical Structure and Properties

This compound is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid. This specific stereochemistry is crucial for its biological function. The molecule consists of a catechol (3,4-dihydroxyphenyl) group attached to a tartaric acid backbone.

The key structural features and physicochemical properties of this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid
Molecular Formula C₁₁H₁₂O₈
Molecular Weight 272.21 g/mol
CAS Number 35388-56-8
SMILES C1=CC(=C(C=C1C--INVALID-LINK--O)O">C@@(C(=O)O)O)O)O
Predicted XLogP3 -1.1
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 5

Visualization of this compound's Chemical Structure

Fukiic_Acid_Structure cluster_benzene cluster_tartaric a C b C a->b c C b->c d C c->d g g c->g OH e C d->e h h d->h OH f C e->f f->a i i f->i CH₂ j j i->j C k k j->k C(OH) l l j->l COOH m m j->m OH n n k->n COOH

Figure 1: Chemical structure of this compound.

Synthesis and Isolation

Total Synthesis

A total synthesis of racemic this compound has been successfully achieved, providing a viable route to obtain this compound for research purposes. The synthesis commences from veratraldehyde and is completed in six steps with an overall yield of approximately 7%.[1] While the detailed, step-by-step protocol with specific reagents and reaction conditions for each of the six steps is outlined in the full research paper, the abstract provides a concise overview of the synthetic strategy.[1]

Natural Isolation

This compound is a constituent of several plants, most notably from the genus Petasites and Cimicifuga. It can be isolated from the hydrolysate of a polyphenol found in Petasites japonicus (Japanese butterbur).[2][3] Furthermore, esters of this compound have been isolated from the rhizomes of Cimicifuga racemosa (black cohosh).[4] The isolation from natural sources typically involves extraction with a polar solvent, such as 50% ethanol, followed by chromatographic purification steps.[4] Fukinolic acid, an ester of this compound, yields this compound and caffeic acid upon hydrolysis.[3]

Biological Activity

HIV-1 Integrase Inhibition

One of the most significant reported biological activities of this compound is its potent inhibition of HIV-1 integrase.[1] This enzyme is essential for the replication of the HIV-1 virus, making it a critical target for antiretroviral drug development. While the initial report did not specify the half-maximal inhibitory concentration (IC₅₀), it established racemic this compound as a potent inhibitor of this key viral enzyme.[1] This finding positions this compound as a promising scaffold for the development of novel anti-HIV-1 agents.

Potential Involvement in Cellular Signaling Pathways

Direct research into the effects of this compound on specific cellular signaling pathways is currently limited. However, insights can be drawn from studies on structurally related compounds, particularly caffeic acid, which shares the same catechol moiety.

  • NF-κB Pathway: Caffeic acid has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition by caffeic acid suggests that this compound may also possess anti-inflammatory properties. The proposed mechanism for caffeic acid involves the modulation of the NIK/IKK and c-Src/ERK signaling cascades.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and cell growth. Studies on compounds with similar structural motifs to this compound suggest a potential for interaction with the MAPK pathway.[7][8] For instance, shikimic acid, another plant-derived acid, has been shown to regulate the NF-κB/MAPK signaling pathway.[9]

The potential influence of this compound on these pathways is a promising area for future research. A diagram illustrating the potential, though unconfirmed, signaling pathway interactions of this compound, based on the activity of related compounds, is presented below.

Potential_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_transcription Transcription Factor cluster_response Cellular Response Fukiic_Acid This compound (Hypothesized) cSrc_ERK c-Src/ERK Fukiic_Acid->cSrc_ERK Inhibition? NIK_IKK NIK/IKK Fukiic_Acid->NIK_IKK Inhibition? MAPK MAPK Fukiic_Acid->MAPK Inhibition? LPS LPS LPS->cSrc_ERK LPS->NIK_IKK NFkB NF-κB cSrc_ERK->NFkB NIK_IKK->NFkB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

Figure 2: Hypothesized signaling pathway interactions of this compound.

Experimental Protocols

HIV-1 Integrase Inhibition Assay (General Protocol)

A standard assay to determine the inhibitory effect of a compound on HIV-1 integrase involves the following general steps. The specific conditions for this compound would need to be optimized.

  • Enzyme and Substrate Preparation: Purified recombinant HIV-1 integrase and a labeled oligonucleotide substrate that mimics the viral DNA end are prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺ or Mn²⁺ ions, which are essential for the enzyme's catalytic activity.

  • Incubation: The enzyme, substrate, and various concentrations of the test compound (this compound) are incubated together.

  • Analysis: The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from a dose-response curve.

Future Directions

This compound presents a compelling case for further investigation. Key areas for future research include:

  • Detailed Pharmacological Profiling: Elucidating the precise IC₅₀ value of this compound against HIV-1 integrase and evaluating its activity against other viral and cellular targets.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to understand its potential anti-inflammatory and other cellular effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models.

Conclusion

This compound is a natural product with a well-defined chemical structure and promising biological activity, particularly as an inhibitor of HIV-1 integrase. While research into its full pharmacological profile is still in its early stages, the available data suggest that it is a valuable lead compound for the development of new therapeutic agents. Further exploration of its synthesis, biological activities, and underlying mechanisms of action is warranted to fully realize its potential in drug discovery and development.

References

Fukiic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a phenolic compound of significant interest, exhibits a range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This document provides an in-depth technical guide on the core physicochemical properties of this compound, with a focus on its molecular formula and weight. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Molecular Data

This compound is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid.[1] Its fundamental molecular attributes are summarized in the table below, providing a clear and concise reference for laboratory and computational work.

ParameterValueSource
Molecular Formula C11H12O8PubChem[1][2][3]
Molecular Weight 272.21 g/mol PubChem[1][2]
IUPAC Name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acidPubChem[1]
CAS Registry Number 35388-56-8PubChem[1]
Synonyms This compound, (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acidPubChem[1]

Experimental Protocols

Detailed experimental methodologies for the isolation, purification, and characterization of this compound are crucial for reproducible research. While specific protocols can vary based on the source material, a general workflow can be conceptualized.

Conceptual Workflow for Isolation and Purification

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a plant source. This process typically involves initial extraction, followed by solvent partitioning and chromatographic separation.

Fukiic_Acid_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification A Plant Material (e.g., Petasites japonicus) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C Concentration D Partitioning with Immiscible Solvents (e.g., Ethyl Acetate, Water) C->D E Ethyl Acetate Fraction D->E Separation F Column Chromatography (e.g., Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H Fukiic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fukiic_Acid This compound Receptor Cell Surface Receptor Fukiic_Acid->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulation Biological_Response Biological Response Gene_Expression->Biological_Response

References

Unveiling the Botanical Trove of Fukiic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of Fukiic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details the quantitative distribution of these compounds in various plant tissues, outlines experimental protocols for their extraction and analysis, and presents a putative biosynthetic pathway.

Primary Botanical Sources

This compound and its prominent ester, fukinolic acid, are primarily found in two plant species:

  • Petasites japonicus (Butterbur): This plant is a significant source of fukinolic acid, which is considered one of its main phenolic constituents.[1] Various parts of the plant, including the leaves, stems, and roots, contain these compounds.[1]

  • Actaea racemosa (Black Cohosh): The rhizomes of this plant are known to contain this compound and its hydroxycinnamic acid esters, including fukinolic acid and cimicifugic acids.[2][3][4]

Quantitative Distribution of this compound and Its Derivatives

While precise quantitative data for this compound across different plant parts is not extensively documented in a single repository, the available literature indicates its prominence, particularly in the form of its derivatives. Fukinolic acid and 3,4-di-O-caffeoylquinic acid have been identified as major active compounds in Petasites japonicus based on their activity and abundance.[1] In Actaea racemosa, various esters of this compound, including fukinolic acid and cimicifugic acids A, B, D, E, and F, have been isolated from the rhizomes.[2][3]

For a clearer comparison, the following table summarizes the presence of this compound and its key derivatives in the identified plant sources.

Plant SpeciesPlant PartCompound(s)Quantitative DataReference
Petasites japonicusLeaves, Stems, RootsFukinolic Acid, this compoundMajor phenolic constituent[1]
Actaea racemosaRhizomeThis compound Esters (Fukinolic Acid, Cimicifugic Acids A, B, D, E, F)Present as significant polyphenols[2][3][4]

Note: Specific concentrations in mg/g of dry weight are not consistently reported across the literature, highlighting a gap for future quantitative studies.

Experimental Protocols

Extraction of this compound Esters from Actaea racemosa

A common method for the extraction of hydroxycinnamic acid esters of this compound from the rhizomes of Actaea racemosa involves the use of a 50% ethanolic extract.[3] For a more targeted extraction of phenolic compounds, a 70:30 methanol:water (v/v) solution can be utilized with sonication for 10 minutes.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the determination of hydroxycinnamic acid derivatives in Cimicifuga racemosa (synonymous with Actaea racemosa) extracts has been developed.[5] This method allows for the baseline chromatographic separation of key compounds including fukinolic acid and cimicifugic acids.

Typical HPLC System and Conditions:

  • Column: XTerra MS C18[5] or Aqua C18 column (250 × 4.6 mm, 5 μm)[6]

  • Mobile Phase: A gradient of water and acetonitrile, often with the addition of a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[6]

  • Detection: UV detection at 320 nm[6] or 331 nm is suitable for these compounds. A photodiode array (PDA) detector can also be used.[5][7]

  • Mass Spectrometry (MS) Coupling: For identification and confirmation, HPLC can be coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8]

The following diagram illustrates a general workflow for the extraction and analysis of this compound derivatives.

experimental_workflow plant_material Plant Material (e.g., A. racemosa rhizome) extraction Extraction (e.g., 50% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Analysis (C18 Column) concentration->hplc detection Detection (UV/PDA/MS) hplc->detection quantification Quantification detection->quantification biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_acetate Acetate Pathway l_phenylalanine L-Phenylalanine caffeic_acid Caffeic Acid Moiety l_phenylalanine->caffeic_acid l_tyrosine L-Tyrosine fukiic_acid This compound Moiety l_tyrosine->fukiic_acid sodium_acetate Sodium Acetate sodium_acetate->fukiic_acid fukinolic_acid Fukinolic Acid caffeic_acid->fukinolic_acid fukiic_acid->fukinolic_acid

References

An In-depth Technical Guide on the Discovery and Isolation of Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a phenylpropanoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the methodologies for its extraction from natural sources and subsequent purification, including the hydrolysis of its naturally occurring esters. Furthermore, this document presents a summary of its known biological activities and, based on the activities of structurally related compounds, proposes a hypothetical signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, is a phenolic acid belonging to the phenylpropanoid class of natural products. Its discovery is linked to the investigation of bioactive constituents from various plant species, notably from the genera Petasites and Actaea (formerly Cimicifuga). In these plants, this compound often exists as esters, such as Fukinolic acid and Cimicifugic acids. These esters have been the primary focus of much of the research into the biological effects of these plant extracts.

The interest in this compound and its derivatives stems from a range of reported biological activities, including estrogenic, anti-tumor, and collagenolytic effects. Understanding the isolation and purification of the parent compound, this compound, is crucial for further pharmacological evaluation and potential therapeutic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and handling.

PropertyValueReference
IUPAC Name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid--INVALID-LINK--
Molecular Formula C₁₁H₁₂O₈--INVALID-LINK--
Molecular Weight 272.21 g/mol --INVALID-LINK--
Appearance Not explicitly stated, likely a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents and aqueous bases.

Natural Sources

This compound and its esters have been identified in several plant species. The primary sources include:

  • Petasites japonicus (Butterbur): This is one of the first plants from which this compound derivatives were isolated.

  • Actaea racemosa (Black Cohosh, formerly Cimicifuga racemosa ): The rhizomes of this plant are a well-documented source of Fukinolic acid and other Cimicifugic acids.[1]

  • Actaea dahurica |

  • Piscidia piscipula |

Experimental Protocols: Isolation and Purification

The isolation of pure this compound is a multi-step process that typically involves the extraction of its esters from plant material, followed by hydrolysis and chromatographic purification.

Extraction of this compound Esters (e.g., Fukinolic Acid)

This protocol is based on the general methods reported for the extraction of phenylpropanoid esters from the rhizomes of Actaea racemosa.

Objective: To obtain a crude extract rich in this compound esters.

Materials and Reagents:

  • Dried and powdered rhizomes of Actaea racemosa.

  • 50% (v/v) Ethanol (B145695) in deionized water.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel with filter paper).

Procedure:

  • Macerate the dried and powdered plant material in 50% ethanol at a 1:10 (w/v) ratio.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Hydrolysis of this compound Esters

This protocol describes a general method for the acid-catalyzed hydrolysis of the crude extract to yield free this compound.

Objective: To cleave the ester linkage in Fukinolic acid and other esters to liberate this compound.

Materials and Reagents:

  • Crude extract containing this compound esters.

  • 2 M Hydrochloric acid (HCl).

  • Sodium bicarbonate (NaHCO₃) solution (saturated).

  • Ethyl acetate (B1210297).

  • Separatory funnel.

  • pH meter or pH indicator strips.

Procedure:

  • Dissolve the crude extract in a minimal amount of 50% ethanol.

  • Add 2 M HCl to the solution to achieve a final concentration of 1 M.

  • Heat the mixture at 80-90°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated NaHCO₃ solution to a pH of approximately 7.

  • Partition the neutralized solution with ethyl acetate in a separatory funnel.

  • Separate the aqueous and organic layers. The this compound is expected to be in the aqueous layer.

  • Wash the aqueous layer with ethyl acetate to remove less polar compounds.

  • The resulting aqueous solution contains the crude this compound.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the hydrolyzed extract using preparative high-performance liquid chromatography (prep-HPLC).

Objective: To isolate pure this compound from the crude hydrolysate.

Materials and Reagents:

  • Crude this compound solution.

  • Preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Fraction collector.

  • Lyophilizer.

Procedure:

  • Filter the crude this compound solution through a 0.45 µm filter.

  • Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of increasing acetonitrile (Mobile Phase B) concentration. A suggested gradient is from 5% to 50% B over 40 minutes.

  • Monitor the elution profile using a UV detector at a wavelength of 280 nm.

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Biological Activities and Signaling Pathways

Direct research on the biological activities of isolated this compound is limited. However, studies on its derivatives and structurally similar compounds, such as caffeic acid, provide insights into its potential pharmacological effects.

Summary of Reported Biological Activities
ActivityCompound(s) StudiedKey FindingsReference
Estrogenic Activity Fukinolic AcidIncreased proliferation of estrogen-dependent MCF-7 cells.[1]
Anti-tumor Activity Fukinolic Acid, Cimicifugic AcidsVaried effects on different breast cancer cell lines.[1]
Collagenolytic Inhibition Fukinolic Acid, Cimicifugic AcidsInhibition of collagenase activity. Fukinolic acid and esters of this compound were more potent than this compound itself.[2][3]
Vasoactive Effects Fukinolic Acid, Cimicifugic AcidsFukinolic acid caused relaxation of aortic strips.
Inhibition of HIV-1 Integrase rac-Fukiic acidPotent inhibitor of HIV-1 integrase in vitro.[4]
Hypothetical Signaling Pathway of this compound

Due to the lack of direct studies on the signaling pathways modulated by this compound, a hypothetical pathway is proposed based on the well-documented effects of its structural analog, caffeic acid. Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6][7] It is plausible that this compound, sharing the catechol moiety of caffeic acid, may exhibit similar activities.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) stimulation Stimulate with LPS cell_culture->stimulation treatment Treat with this compound stimulation->treatment western_blot Western Blot for Phosphorylated Proteins (p-p38, p-ERK, p-JNK, p-IκBα) treatment->western_blot nfkb_assay NF-κB Reporter Assay treatment->nfkb_assay cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) treatment->cytokine_assay

Caption: Experimental workflow to investigate the effects of this compound on inflammatory signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Fukiic_Acid This compound MAPK_cascade MAPK Cascade (p38, ERK, JNK) Fukiic_Acid->MAPK_cascade Inhibits (?) IKK IKK Complex Fukiic_Acid->IKK Inhibits (?) TLR4->MAPK_cascade TLR4->IKK NFkB_nuc NF-κB (p50/p65) MAPK_cascade->NFkB_nuc Activates AP-1 (not shown) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

References

Fukiic Acid Derivatives in Cimicifuga racemosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb belonging to the Ranunculaceae family.[1] Its rhizomes and roots have a long history of use in traditional medicine for a variety of ailments, particularly for the management of menopausal symptoms.[1] The medicinal properties of C. racemosa are attributed to its complex phytochemical composition, which includes triterpene glycosides, flavonoids, and a significant class of phenolic compounds known as fukiic acid derivatives.[1][2] These derivatives, which are esters of this compound or the related piscidic acid with hydroxycinnamic acids like caffeic acid, ferulic acid, and isoferulic acid, have garnered considerable scientific interest due to their diverse biological activities.[3][4] This technical guide provides an in-depth overview of the this compound derivatives found in Cimicifuga racemosa, detailing their isolation and characterization, quantitative analysis, and known biological activities with a focus on their underlying molecular mechanisms.

Chemical Profile of this compound Derivatives in Cimicifuga racemosa

Several this compound and piscidic acid derivatives have been isolated and identified from the rhizomes of Cimicifuga racemosa.[4] These compounds are formed through the esterification of this compound or piscidic acid with various hydroxycinnamic acids.[5]

Key Identified Derivatives:

  • Fukinolic acid (2-E-caffeoylthis compound): An ester of this compound and caffeic acid.[4]

  • Cimicifugic acid A (2-E-feruloylthis compound): An ester of this compound and ferulic acid.[4]

  • Cimicifugic acid B (2-E-isoferuloylthis compound): An ester of this compound and isoferulic acid.[4]

  • Cimicifugic acid E (2-E-feruloylpiscidic acid): An ester of piscidic acid and ferulic acid.[4]

  • Cimicifugic acid F (2-E-isoferuloylpiscidic acid): An ester of piscidic acid and isoferulic acid.[4]

  • Dehydrocimicifugic acid A and B: These have also been tentatively identified in black cohosh extracts.[6]

Quantitative Data Summary

The biological activity of this compound derivatives is concentration-dependent. The following tables summarize the available quantitative data on the inhibitory concentrations and effective concentrations of these compounds in various biological assays.

Table 1: Inhibitory Activity of this compound Derivatives against Cytochrome P450 (CYP) Isozymes [7]

CompoundCYP1A2 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Fukinolic acid1.812.68.510.2
Cimicifugic acid A7.29.86.48.9
Cimicifugic acid B6.511.27.19.5

Table 2: Estrogenic and Anti-inflammatory Activity of this compound Derivatives

CompoundBiological ActivityAssay SystemEffective ConcentrationReference
Fukinolic acidEstrogenic (Increased cell proliferation)Estrogen-dependent MCF-7 cells126% proliferation at 5 x 10⁻⁸ M[8]
Isoferulic acidAnti-inflammatory (Inhibition of IL-8 production)Influenza virus-infected murine macrophagesSignificant reduction at 100 µg/mL[9]
Ferulic acidAnti-inflammatory (Inhibition of IL-8 production)Influenza virus-infected murine macrophagesSignificant reduction at 100 µg/mL[9]

Experimental Protocols

Isolation of this compound Derivatives

A common method for the isolation of this compound derivatives from Cimicifuga racemosa rhizomes involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Dried and powdered rhizomes of C. racemosa are extracted with a 50% ethanolic solution.[4]

2. Chromatographic Separation:

  • Centrifugal Partition Chromatography (CPC): This technique is effective for the separation of acidic compounds from complex extracts.[10][11]

    • Principle: CPC is a liquid-liquid chromatography technique where a liquid stationary phase is immobilized by a centrifugal force, and a mobile liquid phase is passed through it. Separation is based on the differential partitioning of solutes between the two immiscible liquid phases.[11][12]

    • Typical Procedure: An acidic aqueous phase can be used as the stationary phase, while an organic solvent mixture serves as the mobile phase. The extract is dissolved in a suitable solvent and injected into the CPC system. Fractions are collected and analyzed for the presence of the target compounds.[10]

Identification and Characterization

1. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection:

  • Column: A reversed-phase C18 column (e.g., XTerra MS C18) is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small percentage of acid (e.g., 0.1% formic acid), is employed.

  • Detection: PDA detection allows for the acquisition of UV spectra, which can aid in the initial identification of phenolic compounds.[13]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for the structural elucidation and confirmation of the identity of the derivatives.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural characterization of isolated compounds.[4] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Biological Activities and Signaling Pathways

This compound derivatives from Cimicifuga racemosa exhibit a range of biological activities, including estrogenic, anti-inflammatory, antioxidant, and enzyme-inhibiting effects.

Estrogenic Activity

Fukinolic acid has been shown to possess estrogenic properties by promoting the proliferation of estrogen-dependent MCF-7 breast cancer cells.[8] This suggests a potential interaction with the estrogen signaling pathway.

Estrogenic_Activity cluster_extracellular Extracellular cluster_cell MCF-7 Cell Fukinolic_Acid Fukinolic Acid ER Estrogen Receptor (ER) Fukinolic_Acid->ER Binds/Activates Cell_Proliferation Cell Proliferation ER->Cell_Proliferation Promotes

Estrogenic activity of fukinolic acid in MCF-7 cells.

Anti-inflammatory Activity

Certain this compound derivatives and their precursors, such as isoferulic and ferulic acid, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like interleukin-8 (IL-8).[9][13]

Anti_inflammatory_Activity Inflammatory_Stimulus Inflammatory Stimulus (e.g., Virus, LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Macrophage->Proinflammatory_Cytokines Produces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Mediates Isoferulic_Acid Isoferulic Acid Isoferulic_Acid->Proinflammatory_Cytokines Inhibits Production

Anti-inflammatory mechanism of isoferulic acid.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[14] This activity is largely due to the presence of phenolic hydroxyl groups in their structures.[14]

Antioxidant_Activity ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Fukiic_Acid_Derivative This compound Derivative Fukiic_Acid_Derivative->ROS Scavenges Fukiic_Acid_Derivative->Neutralized_ROS CYP450_Inhibition Fukinolic_Acid Fukinolic Acid / Cimicifugic Acids CYP_Enzymes CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP2C9, CYP3A4) Fukinolic_Acid->CYP_Enzymes Inhibits Drug_Metabolism Drug Metabolism CYP_Enzymes->Drug_Metabolism Catalyzes Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Hydroxycinnamoyl_CoA Hydroxycinnamoyl-CoA (e.g., Caffeoyl-CoA, Feruloyl-CoA) L_Phenylalanine->Hydroxycinnamoyl_CoA L_Tyrosine L-Tyrosine Piscidic_Acid Piscidic Acid / this compound L_Tyrosine->Piscidic_Acid Cimicifugic_Acid_Synthase Cimicifugic Acid Synthase Hydroxycinnamoyl_CoA->Cimicifugic_Acid_Synthase Piscidic_Acid->Cimicifugic_Acid_Synthase Fukiic_Acid_Derivatives This compound / Cimicifugic Acid Derivatives Cimicifugic_Acid_Synthase->Fukiic_Acid_Derivatives

References

The Intertwined World of Fukiic Acid and Fukinolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid and its prominent derivative, fukinolic acid, represent a class of phenylpropanoid-polyketide-derived natural products with a growing portfolio of significant biological activities. This technical guide provides an in-depth exploration of the relationship between these two compounds, detailing their biosynthesis, chemical structures, and multifaceted pharmacological effects. Quantitative data from key studies are systematically presented, and detailed experimental protocols for the discussed biological assays are provided to facilitate further research and development. Visual diagrams of their biochemical relationship and experimental workflows are included to enhance understanding.

Core Relationship and Chemical Structures

Fukinolic acid is chemically defined as 2-E-caffeoylthis compound , establishing it as an ester derivative of this compound.[1][2] this compound, with the chemical name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, serves as the foundational backbone.[3][4] The esterification of the C-2 hydroxyl group of the tartaric acid moiety of this compound with caffeic acid results in the formation of fukinolic acid.[5] This structural relationship is the basis for their interconnected biosynthesis and often complementary, though sometimes distinct, biological activities.

Other related compounds, known as cimicifugic acids, are also esters of this compound or the closely related piscidic acid, with different hydroxycinnamic acid derivatives like ferulic acid and isoferulic acid.[1]

Biosynthesis

The biosynthesis of fukinolic acid is a multi-step process that begins with amino acid precursors.[6][7][8][9] The this compound moiety is derived from L-tyrosine , while the caffeic acid portion originates from L-phenylalanine .[8][9] The proposed biosynthetic pathway suggests that L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-hydroxyphenyllactic acid.[6] Subsequent steps lead to the formation of the this compound structure. The caffeic acid moiety is formed from L-phenylalanine via the phenylpropanoid pathway, resulting in caffeoyl-CoA. The final step in the formation of fukinolic acid is the esterification of this compound with caffeoyl-CoA.[6][10]

Fukinolic Acid Biosynthesis L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid This compound This compound 4-Hydroxyphenyllactic acid->this compound Fukinolic Acid Fukinolic Acid This compound->Fukinolic Acid Esterification L-Phenylalanine L-Phenylalanine Caffeoyl-CoA Caffeoyl-CoA L-Phenylalanine->Caffeoyl-CoA Caffeoyl-CoA->Fukinolic Acid

Biosynthetic pathway of fukinolic acid.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound and fukinolic acid.

Table 1: Cytochrome P450 Isozyme Inhibition

CompoundCYP IsozymeIC50 (µM)
Fukinolic Acid CYP1A21.8
CYP2D612.6
CYP2C910.5
CYP3A49.8
Cimicifugic Acid A CYP1A27.2
CYP2D611.2
CYP2C98.9
CYP3A47.6
Cimicifugic Acid B CYP1A26.5
CYP2D69.8
CYP2C97.5
CYP3A46.8

Data sourced from a study on black cohosh extracts and their constituents.[11]

Table 2: Estrogenic Activity in MCF-7 Cells

CompoundConcentration (M)Proliferation (% of control)Reference (Estradiol)
Fukinolic Acid 5 x 10⁻⁸126%120% at 10⁻¹⁰ M

Data from an in vitro study on the estrogenic activity of compounds from Cimicifuga racemosa.[2]

Table 3: Collagenolytic Activity Inhibition

CompoundConcentration (µM)% Inhibition
Fukinolic Acid 0.22 - 0.2447 - 64%
Cimicifugic Acids A, B, C 0.22 - 0.2447 - 64%
Cimicifugic Acids D, E, F 0.23 - 0.2420 - 37%
This compound -Weaker than esters

Data highlighting the potent inhibitory activity of this compound esters against collagenolytic enzymes.[12]

Table 4: Vasoactive Effects on Rat Aortic Strips

CompoundConcentration (M)Effect
Fukinolic Acid 3 x 10⁻⁴Sustained relaxation
This compound 3 x 10⁻⁴No vasoactivity

Data from a study investigating the vasoactive effects of compounds from Cimicifuga plants.

Detailed Experimental Protocols

Isolation of Fukinolic Acid

While a highly detailed, step-by-step protocol for the isolation of fukinolic acid is not available in the provided search results, a general bioassay-guided fractionation approach is described. The process typically involves:

  • Extraction: The rhizomes of a plant source like Cimicifuga heracleifolia are extracted with a solvent such as 50% ethanol.[2]

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques.

  • Purification: The active fractions are further purified using methods like high-performance liquid chromatography (HPLC).

  • Identification: The purified compounds are identified using spectroscopic techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR).

Cytochrome P450 Inhibition Assay

This protocol is based on a high-throughput in vitro fluorometric microtiter plate assay.[11][13][14]

  • Enzyme Source: Human recombinant insect Sf9 cells expressing specific CYP isozymes (CYP1A2, 2C9, 2D6, and 3A4).

  • Substrates:

    • 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2 and CYP2D6.

    • Resorufin benzyl (B1604629) ether (BzRes) for CYP3A4.

  • Procedure: a. Assays are conducted in 96-well microtiter plates. b. Substrates are prepared as homogenous suspensions in pH 7.5 potassium phosphate (B84403) buffer. c. Test compounds (fukinolic acid, etc.) are dissolved in methanol (B129727) or DMSO (final solvent concentration <1%). d. Test-blank wells contain the compound and buffer solution. e. Plates are pre-warmed to 37°C after substrate and inhibitor addition. f. Reactions are initiated by adding pre-warmed enzyme and cofactors. The final incubation volume is 0.2 ml. g. Incubation times are 30 minutes for CYP1A2 and CYP3A4, and 45 minutes for CYP2C9 and CYP2D6. h. Reactions are stopped by adding 0.1 ml of 60% acetonitrile, 40% 0.1 M Tris, pH 9.

  • Data Analysis: The fluorescence is measured, and IC50 values are determined for compounds showing >50% inhibition at a screening concentration.

CYP Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Substrate Suspension Prepare Substrate Suspension Add Substrate and Inhibitor to Plate Add Substrate and Inhibitor to Plate Prepare Substrate Suspension->Add Substrate and Inhibitor to Plate Dissolve Test Compound Dissolve Test Compound Dissolve Test Compound->Add Substrate and Inhibitor to Plate Pre-warm to 37°C Pre-warm to 37°C Add Substrate and Inhibitor to Plate->Pre-warm to 37°C Initiate with Enzyme and Cofactors Initiate with Enzyme and Cofactors Pre-warm to 37°C->Initiate with Enzyme and Cofactors Incubate (30-45 min) Incubate (30-45 min) Initiate with Enzyme and Cofactors->Incubate (30-45 min) Stop Reaction Stop Reaction Incubate (30-45 min)->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Workflow for the CYP inhibition assay.
Estrogenic Activity: MCF-7 Cell Proliferation Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.[15][16][17][18]

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium.

  • Hormone Depletion: Before the assay, cells are grown in a hormone-free medium for at least 72 hours to deplete any residual hormones.[17] This medium is typically phenol-red free and supplemented with charcoal-dextran stripped fetal bovine serum.

  • Treatment: a. Cells are plated in 96-well plates. b. After adherence, the medium is replaced with the hormone-free medium containing the test compound (e.g., fukinolic acid) at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., ethanol) is also included. c. Cells are incubated for a specified period (e.g., 72 hours).

  • Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the Sulforhodamine B (SRB) assay.[19] a. Cells are fixed with trichloroacetic acid. b. Fixed cells are stained with SRB. c. Unbound dye is washed away, and the protein-bound dye is solubilized. d. The absorbance is read on a plate reader.

  • Data Analysis: The increase in cell proliferation is calculated relative to the vehicle control.

Collagenolytic Activity Assay

This assay measures the ability of a compound to inhibit the activity of collagenase.[1][20][21][22][23]

  • Principle: A synthetic peptide substrate that mimics the structure of collagen (e.g., FALGPA) is used. Cleavage of this substrate by collagenase is monitored spectrophotometrically.

  • Reagents:

    • Collagenase enzyme

    • Synthetic peptide substrate

    • Assay buffer

    • Test compound (inhibitor)

  • Procedure: a. The assay is typically performed in a 96-well plate. b. The test compound is pre-incubated with the collagenase enzyme. c. The reaction is initiated by adding the substrate. d. The change in absorbance is measured over time in a kinetic mode at a specific wavelength (e.g., 345 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.

Vasoactive Effect Assay on Rat Aorta

This ex vivo method assesses the vasorelaxant or vasoconstrictive properties of a compound.[24][25][26][27][28]

  • Tissue Preparation: a. The thoracic aorta is dissected from a rat and cut into rings of approximately 4 mm. b. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Procedure: a. The aortic rings are pre-contracted with an agonist such as norepinephrine (B1679862) or phenylephrine (B352888). b. Once a stable contraction is achieved, the test compound (e.g., fukinolic acid) is added in a cumulative manner. c. Changes in vascular tone (relaxation or contraction) are recorded using a force transducer.

  • Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.

Antiviral Assay for Enterovirus A71 (EV-A71)

A plaque reduction assay is a common method to evaluate antiviral activity.[29][30][31][32][33]

  • Cell Culture: A suitable host cell line (e.g., Vero or RD cells) is grown to confluence in multi-well plates.

  • Infection: a. Cells are pre-treated with various concentrations of the test compound. b. The cells are then infected with a known amount of EV-A71.

  • Plaque Formation: a. After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agar) with or without the test compound. b. The plates are incubated for a period sufficient for plaques (zones of cell death) to form (typically 2-3 days).

  • Visualization and Quantification: a. The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. b. The number of plaques in the presence of the test compound is compared to the number in the untreated control.

  • Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.[34][35][36][37][38]

  • Principle: The assay measures the two key catalytic activities of integrase: 3'-processing and strand transfer.

  • Reagents:

    • Purified recombinant HIV-1 integrase.

    • Oligonucleotide substrates mimicking the viral DNA ends.

    • Target DNA for the strand transfer reaction.

  • Procedure (Strand Transfer Assay): a. The integrase enzyme is pre-incubated with the viral DNA substrate to form a stable complex. b. The test compound (e.g., this compound) is added. c. The strand transfer reaction is initiated by the addition of the target DNA. d. The reaction products are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled substrates).

  • Data Analysis: The inhibition of the formation of the strand transfer product is quantified.

Conclusion

This compound and its ester derivative, fukinolic acid, are phytocompounds with a clear structural and biosynthetic relationship. This connection underpins their diverse and potent biological activities, which range from enzyme inhibition to antiviral and estrogenic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of these promising natural products. The provided diagrams aim to simplify the complex relationships and workflows, fostering a deeper understanding of the science behind fukiic and fukinolic acids.

References

The Intricate Biological Landscape of Fukiic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological properties of fukiic acid esters, a class of phenolic compounds found predominantly in plants of the Cimicifuga (Actaea) species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. Herein, we delve into their antioxidant, anti-inflammatory, enzyme-inhibiting, and estrogenic activities, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

I. Core Biological Activities of this compound Esters

This compound esters, including fukinolic acid and various cimicifugic acids, have demonstrated a range of biological effects. These compounds are hydroxycinnamic acid esters of this compound or the related piscidic acid.[1][2] Their biological activities are a subject of ongoing research, with significant findings in the areas of enzyme inhibition and antioxidant effects.

A. Enzyme Inhibition

This compound esters have been identified as potent inhibitors of several key enzymes, highlighting their potential for therapeutic applications, including the mitigation of drug-drug interactions and the modulation of inflammatory processes.

Cytochrome P450 Inhibition:

Fukinolic acid, along with cimicifugic acids A and B, has been shown to strongly inhibit various cytochrome P450 (CYP) isozymes.[3] These enzymes are crucial for the metabolism of a vast array of drugs, and their inhibition can lead to significant drug-drug interactions. The inhibitory effects of these this compound esters on major CYP isoforms are summarized in Table 1. Notably, fukinolic acid is a particularly potent inhibitor of CYP1A2, with an IC50 value of 1.8 µM.[4]

Table 1: Inhibition of Cytochrome P450 Isozymes by this compound Esters

CompoundCYP IsozymeIC50 (µM)
Fukinolic Acid CYP1A21.8[4]
CYP2D612.6[5]
CYP2C97.8[5]
CYP3A410.2[5]
Cimicifugic Acid A CYP1A27.2[5]
CYP2D611.8[5]
CYP2C96.5[5]
CYP3A49.5[5]
Cimicifugic Acid B CYP1A26.8[5]
CYP2D610.5[5]
CYP2C95.9[5]
CYP3A48.7[5]

Neutrophil Elastase Inhibition:

Fukinolic acid and several cimicifugic acids have demonstrated dose-dependent inhibitory activity against neutrophil elastase, an enzyme implicated in inflammatory conditions.[6] Fukinolic acid was found to be a particularly potent inhibitor with an IC50 of 0.23 µM.[6] The IC50 values for this activity are presented in Table 2.

Table 2: Inhibition of Neutrophil Elastase by this compound Esters

CompoundIC50 (µM)
Fukinolic Acid 0.23[6]
Cimicifugic Acid A 2.2[6]
Cimicifugic Acid B 11.4[6]
Cimicifugic Acid F 18[6]

Hyaluronidase (B3051955) Inhibition:

Fukinolic acid and cimicifugic acids A-J have been reported to exhibit stronger hyaluronidase inhibitory activities than the positive control, rosmarinic acid.[7] Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix, and their inhibition is relevant in anti-inflammatory and anti-aging contexts. While the potent inhibitory activity is noted, specific IC50 values for individual this compound esters were not available in the reviewed literature.

B. Antioxidant Activity

The antioxidant potential of this compound esters has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Cimicifugic acid B was reported to have an IC50 of 21 µM in this assay, indicating its capacity to neutralize free radicals.[8]

Table 3: Antioxidant Activity of this compound Esters (DPPH Assay)

CompoundIC50 (µM)
Cimicifugic Acid B 21[8]
C. Anti-inflammatory Activity

The anti-inflammatory properties of this compound esters are an area of significant interest. While direct IC50 values for fukinolic acid and its primary derivatives in common anti-inflammatory assays were not consistently found, related compounds from Cimicifuga species have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10] For instance, several cimicitaiwanins, which are structurally related to this compound esters, exhibited IC50 values ranging from 6.54 to 24.58 µM for NO inhibition.[9] It is suggested that the anti-inflammatory effects of Cimicifuga racemosa extracts may be attributable to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]

D. Estrogenic Activity

Fukinolic acid has demonstrated estrogenic activity in vitro. In an estrogen-dependent MCF-7 human breast cancer cell proliferation assay, fukinolic acid at a concentration of 5 x 10⁻⁸ M induced a 126% increase in cell proliferation, which was comparable to the effect of estradiol (B170435) at 10⁻¹⁰ M (120% proliferation).[2]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of the biological properties of this compound esters.

A. Cytochrome P450 Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory effect of compounds on CYP450 enzyme activity using a luminescent assay format.[11][12][13]

1. Principle: This assay utilizes luminogenic CYP450 probe substrates that are derivatives of beetle luciferin (B1168401). The CYP450 enzyme metabolizes the substrate, converting it into luciferin. The amount of luciferin produced is then quantified by the addition of a luciferin detection reagent containing luciferase, which generates a luminescent signal directly proportional to the CYP450 activity.[11] Inhibition of the CYP450 enzyme results in a decreased luminescent signal.

2. Materials:

3. Procedure:

  • Prepare a reaction mixture containing the recombinant CYP450 enzyme, P450-Glo™ substrate, and NADPH regeneration system in potassium phosphate buffer.

  • Dispense the test compounds at various concentrations into the wells of the microplate. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Initiate the reaction by adding the CYP450 reaction mixture to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the enzymatic reaction and initiate the luminescent reaction by adding the P450-Glo™ Luciferin Detection Reagent to each well.

  • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

B. DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for determining the free radical scavenging activity of a compound using the stable DPPH radical.[8][14][15]

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[8]

2. Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (this compound esters)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Spectrophotometer or microplate reader

3. Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

C. MCF-7 Cell Proliferation Assay (Estrogenic Activity)

This protocol describes a method to assess the estrogenic activity of compounds by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][16]

1. Principle: MCF-7 cells are known to proliferate in response to estrogens. The estrogenic activity of a test compound can be determined by quantifying the increase in cell number after treatment.

2. Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 17β-Estradiol (positive control)

  • Test compounds (this compound esters)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Sulforhodamine B (SRB) or MTS reagent)

  • Microplate reader

3. Procedure:

  • Culture MCF-7 cells in DMEM supplemented with CS-FBS to deprive them of estrogens.

  • Seed the cells into 96-well plates at an appropriate density.

  • After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compounds, 17β-estradiol, or vehicle control.

  • Incubate the plates for a period of 6 days.

  • At the end of the incubation period, quantify cell proliferation using a suitable method such as the SRB assay. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

  • Measure the absorbance at the appropriate wavelength (e.g., 515 nm for SRB).

4. Data Analysis:

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the percentage of proliferation against the concentration of the test compound.

  • Compare the proliferative effect of the test compound to that of the positive control, 17β-estradiol.

D. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

This protocol details a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[17][18][19]

1. Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is a common indicator of anti-inflammatory activity. NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[17]

2. Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Test compounds (this compound esters)

  • Positive control (e.g., a known iNOS inhibitor like L-NAME)

  • 96-well cell culture plates

  • Microplate reader

3. Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only and an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

4. Data Analysis:

  • Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

E. Hyaluronidase Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method for measuring the inhibitory activity of compounds against the enzyme hyaluronidase.[20][21][22]

1. Principle: This turbidimetric assay is based on the principle that hyaluronic acid forms a precipitate with an acidified albumin solution, which can be measured as turbidity. Hyaluronidase cleaves hyaluronic acid into smaller fragments that do not precipitate. Therefore, the activity of hyaluronidase is measured by the reduction in turbidity. An inhibitor of hyaluronidase will prevent the degradation of hyaluronic acid, resulting in higher turbidity.[20]

2. Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • Bovine serum albumin (BSA)

  • Sodium phosphate buffer

  • Sodium acetate (B1210297) buffer

  • Test compounds (this compound esters)

  • Positive control (e.g., Apigenin)

  • Spectrophotometer

3. Procedure:

  • Prepare a solution of hyaluronic acid in sodium phosphate buffer.

  • Prepare a solution of hyaluronidase in the same buffer.

  • Prepare an acidified albumin solution.

  • In test tubes, pre-incubate the hyaluronidase solution with various concentrations of the test compound or positive control at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the hyaluronic acid solution to each tube and incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding the acidified albumin solution. This will also induce the precipitation of the undigested hyaluronic acid.

  • Allow the mixture to stand at room temperature for 10 minutes to allow the turbidity to develop.

  • Measure the absorbance (turbidity) at 600 nm.

4. Data Analysis:

  • Calculate the percentage of hyaluronidase inhibition using the formula: % Inhibition = [(Abs_sample - Abs_enzyme) / (Abs_control - Abs_enzyme)] x 100 where Abs_sample is the absorbance with the inhibitor, Abs_enzyme is the absorbance with the enzyme alone, and Abs_control is the absorbance without the enzyme.

  • Determine the IC50 value from a dose-response curve.

III. Signaling Pathways and Molecular Mechanisms

The biological activities of this compound esters are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

A. Biosynthesis of Fukinolic Acid

The biosynthesis of fukinolic acid involves the esterification of this compound with caffeic acid. The proposed biosynthetic pathway provides a basis for understanding the natural production of these compounds.

Fukinolic Acid Biosynthesis Shikimate Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate Pathway->Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid Fukinolic Acid Fukinolic Acid Caffeic Acid->Fukinolic Acid Esterification This compound This compound This compound->Fukinolic Acid Esterification

Proposed biosynthetic pathway of fukinolic acid.
B. Anti-inflammatory Signaling

While the precise anti-inflammatory mechanisms of this compound esters are still under investigation, related phenolic compounds are known to modulate key inflammatory pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS.

Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Gene Transcription This compound Esters This compound Esters This compound Esters->IKK Inhibition

Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
C. Anticancer Activity: Hedgehog Pathway Inhibition

Recent studies have indicated that cimicifugic acid B exerts its antiproliferative and cytotoxic effects against cervical cancer cells, in part, by downregulating the Hedgehog signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog Pathway Inhibition Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds & Inactivates Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins Inhibits Nucleus Nucleus GLI Proteins->Nucleus Translocation Target Gene Expression (Cell Proliferation & Survival) Target Gene Expression (Cell Proliferation & Survival) Nucleus->Target Gene Expression (Cell Proliferation & Survival) Cimicifugic Acid B Cimicifugic Acid B Cimicifugic Acid B->Smoothened (SMO) Inhibition

Proposed mechanism of anticancer activity via Hedgehog pathway inhibition.

IV. Conclusion

This compound esters represent a promising class of natural compounds with a diverse range of biological activities. Their potent enzyme-inhibiting properties, coupled with antioxidant, anti-inflammatory, and estrogenic effects, underscore their potential for development into novel therapeutic agents. This guide provides a foundational resource for researchers to further explore the pharmacological landscape of these intricate molecules. Future studies should focus on elucidating the precise molecular mechanisms underlying their activities and evaluating their efficacy and safety in preclinical and clinical settings.

References

Fukiic Acid as an HIV-1 Integrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued exploration of novel therapeutic targets and inhibitory compounds. The HIV-1 integrase (IN) enzyme is a critical component of the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a key step for establishing a persistent infection.[1] As such, IN has emerged as a validated and attractive target for antiretroviral drug development. This technical guide provides an in-depth overview of Fukiic acid as a potential HIV-1 integrase inhibitor. While identified as a potent inhibitor, specific quantitative data on its activity remains limited in publicly available literature.[2] This guide, therefore, also draws upon data from structurally and mechanistically related compounds to provide a comprehensive understanding of this class of inhibitors.

HIV-1 Integrase: Mechanism of Action

The integration of viral DNA into the host genome is a multi-step process catalyzed by HIV-1 integrase. The enzyme has three principal domains: the N-terminal domain, the catalytic core domain, and the C-terminal domain. The catalytic core contains the highly conserved D, D(35)E motif (Asp64, Asp116, and Glu152), which coordinates divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic reactions.[3] The integration process involves two key catalytic steps:

  • 3'-Processing: This occurs in the cytoplasm within the pre-integration complex (PIC). Integrase binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.[3]

  • Strand Transfer: Following the translocation of the PIC into the nucleus, the integrase-viral DNA complex binds to the host cell's chromosomal DNA. In the strand transfer reaction, the exposed 3'-hydroxyls of the viral DNA attack the phosphodiester backbone of the host DNA, resulting in the covalent insertion of the viral genome into the host's genetic material.[3]

This compound and its Analogs as HIV-1 Integrase Inhibitors

This compound, a phenolic compound, has been identified as a potent inhibitor of HIV-1 integrase in biochemical assays.[2] However, it did not exhibit antiviral activity in cell-based assays with MT-4 cells, suggesting that its primary mode of action is direct enzymatic inhibition rather than a broader cellular effect.[2]

Mechanism of Inhibition

The precise mechanism of this compound's interaction with HIV-1 integrase has not been extensively detailed in the available literature. However, based on studies of structurally similar dicaffeoylquinic acids, it is proposed that these compounds inhibit integrase by interacting with conserved amino acids within the central core domain of the enzyme.[4] Molecular modeling studies of related compounds suggest that they may bind to the active site of the integrase.[5][6] A common mechanism for this class of inhibitors is the chelation of the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, which are critical for the catalytic activity of integrase.[3]

Quantitative Analysis of HIV-1 Integrase Inhibition

InhibitorTarget ReactionIC₅₀ (µM)Reference Compound(s)
Representative Diketo AcidStrand Transfer~0.08 - 0.15L-731,988 and L-708,906
Representative Diketo Acid3'-Processing>10L-731,988
Dicaffeoylquinic AcidOverall Integration~0.06 - 0.66 µg/mL3,5-dicaffeoylquinic acid, L-chicoric acid
HDS1Strand Transfer2.9HDS1
HDS13'-Processing2.7HDS1

Note: The data presented for diketo acids and dicaffeoylquinic acids are for compounds structurally or mechanistically analogous to this compound and are intended for illustrative purposes.

Experimental Protocols

The evaluation of HIV-1 integrase inhibitors typically involves two primary biochemical assays that correspond to the two key catalytic steps of the integration process.

3'-Processing Assay

Objective: To determine the ability of a compound to inhibit the endonucleolytic cleavage of a dinucleotide from the 3' ends of a model viral DNA substrate.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing an assay buffer, a purified recombinant HIV-1 integrase enzyme, and a labeled oligonucleotide substrate that mimics the viral DNA LTR end.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

  • Reaction Initiation: The reaction is initiated by the addition of the reaction mixture to the wells containing the inhibitor.

  • Incubation: The plate is incubated at 37°C for a specified time (typically 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Product Detection: The reaction is stopped, and the processed product is detected. The amount of product formed is inversely proportional to the inhibitor's activity.

  • Data Analysis: The concentration of the inhibitor that reduces the 3'-processing activity by 50% is calculated as the IC₅₀ value.

Strand Transfer Assay

Objective: To determine the ability of a compound to inhibit the integration of the processed viral DNA substrate into a target DNA substrate.

Methodology:

  • Pre-integration Complex Formation: The purified integrase enzyme is pre-incubated with a labeled viral DNA end substrate to form the pre-integration complex.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells of a microplate.

  • Addition of Pre-integration Complex: The pre-formed pre-integration complex is added to the wells.

  • Reaction Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Termination and Product Detection: The reaction is stopped, and the strand transfer product is detected.

  • Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% is calculated as the IC₅₀ value.

Visualizations

HIV-1 Integration Signaling Pathway

HIV1_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC IN Binding Processed_vDNA 3'-Processed Viral DNA PIC->Processed_vDNA 3'-Processing by IN Integrated_Provirus Integrated Provirus Processed_vDNA->Integrated_Provirus Strand Transfer by IN Host_DNA Host Chromosomal DNA Inhibitor This compound (Inhibitor) Inhibitor->Processed_vDNA Inhibits Inhibitor->Integrated_Provirus Inhibits

Caption: HIV-1 integration pathway and points of inhibition.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Experimental_Workflow cluster_assay Biochemical Assay Start Start: Prepare Reagents Prepare_IN Purified HIV-1 Integrase Start->Prepare_IN Prepare_Substrate Labeled DNA Substrate Start->Prepare_Substrate Prepare_Inhibitor Serial Dilutions of This compound Start->Prepare_Inhibitor Assay_Setup Assay Setup in Microplate Prepare_IN->Assay_Setup Prepare_Substrate->Assay_Setup Prepare_Inhibitor->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Detection Detect Reaction Products Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Caption: Workflow for HIV-1 integrase inhibition assay.

Conclusion

This compound has been identified as a potent inhibitor of HIV-1 integrase in biochemical assays. While the lack of cell-based antiviral activity may limit its direct therapeutic application, it serves as a valuable lead compound for the development of novel anti-HIV agents. The presumed mechanism of action, likely involving the chelation of metal ions in the integrase active site, is a well-established strategy for integrase inhibition. Further research, including detailed quantitative analysis of its inhibitory activity against both 3'-processing and strand transfer, as well as structural studies to elucidate its precise binding mode, is warranted to fully understand its potential and to guide the design of more effective derivatives. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to pursue these future investigations.

References

An In-Depth Technical Guide to the Physicochemical Properties of Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. As a derivative of tartaric acid and a phenylpropanoid, its unique chemical structure underpins a range of pharmacological effects, including estrogenic, anti-inflammatory, antiviral, and antioxidant properties. Notably, racemic this compound has been identified as a potent allosteric inhibitor of HIV-1 integrase, highlighting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acidPubChem[1]
Molecular Formula C₁₁H₁₂O₈PubChem[1]
Molecular Weight 272.21 g/mol PubChem[1]
Physical State Reported as a liquid, though typically expected to be solid.Human Metabolome Database[2]
Water Solubility (Predicted) 22 g/LHuman Metabolome Database[2]
pKa (Strongest Acidic, Predicted) 2.99Human Metabolome Database[2]
Melting Point Not experimentally determined.

Note: The reported liquid state of this compound from the Human Metabolome Database is unusual for a molecule with its structure and requires experimental verification.[2] Typically, compounds with multiple hydroxyl and carboxylic acid groups are solids at room temperature.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound can be isolated from various plant sources, most notably from Petasites japonicus (Fuki) and as esters in Cimicifuga racemosa.[3][4] The general procedure involves the hydrolysis of fukinolic acid, an ester of this compound and caffeic acid.

Protocol: Isolation of this compound via Hydrolysis of Fukinolic Acid

  • Extraction of Fukinolic Acid:

    • Homogenize fresh plant material (e.g., leaves of Petasites japonicus) in a suitable solvent such as ethanol (B145695) or methanol.

    • Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.

    • Subject the crude extract to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) using a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to isolate fukinolic acid.

  • Alkaline Hydrolysis of Fukinolic Acid:

    • Dissolve the purified fukinolic acid in an aqueous solution of a strong base, such as 2 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

    • Stir the mixture at room temperature for a sufficient duration to ensure complete hydrolysis of the ester bond. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of this compound:

    • Acidify the reaction mixture to a low pH using a strong acid like hydrochloric acid (HCl) to precipitate the acidic products.

    • Extract the aqueous solution with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Further purify the resulting crude this compound using column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Chemical Synthesis of Racemic this compound

A total synthesis of racemic this compound has been successfully achieved, providing a viable alternative to its extraction from natural sources.[5] The synthesis involves a multi-step process starting from commercially available materials.

Workflow: Total Synthesis of Racemic this compound

G Veratraldehyde Veratraldehyde Step1 Step 1 Veratraldehyde->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2 Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3 Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4 Intermediate3->Step4 Intermediate4 Intermediate 4 Step4->Intermediate4 Step5 Step 5 Intermediate4->Step5 Intermediate5 Intermediate 5 Step5->Intermediate5 Step6 Step 6 Intermediate5->Step6 rac_Fukiic_acid rac-Fukiic acid Step6->rac_Fukiic_acid G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fukiic_acid This compound ER Estrogen Receptor (ER) Fukiic_acid->ER Activates ER_dimer ER Dimerization ER->ER_dimer Binding HSP Heat Shock Proteins (HSP) HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_transcription Gene Transcription ERE->Gene_transcription Biological_effects Biological Effects (e.g., Cell Proliferation) Gene_transcription->Biological_effects G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK Inhibited by this compound? NFkB_IkB->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression G cluster_host_cell Host Cell Cytoplasm IN_monomer Integrase (IN) Monomer IN_dimer IN Dimer IN_monomer->IN_dimer Dimerization IN_tetramer IN Tetramer IN_dimer->IN_tetramer Tetramerization IN_dimer->IN_tetramer Inhibits functional assembly PIC Pre-integration Complex (PIC) IN_tetramer->PIC Binds Viral_DNA Viral DNA Viral_DNA->PIC Integration Integration into Host Genome PIC->Integration Fukiic_acid This compound Fukiic_acid->IN_dimer Binds allosterically

References

Fukiic Acid: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and exploring its known biological activities as an inhibitor of HIV-1 integrase and its potential estrogenic effects. This document summarizes available quantitative data, outlines experimental methodologies for its synthesis and biological evaluation, and presents a putative signaling pathway interaction based on available data for structurally related compounds.

Chemical Identification

This compound is chemically defined by the following identifiers:

PropertyValueReference
CAS Number 35388-56-8[1][2][3]
IUPAC Name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid[1]
Molecular Formula C₁₁H₁₂O₈[1][3]
Molecular Weight 272.21 g/mol [1]
Synonyms Fukiate, 3,4-dihydroxybenzyltartaric acid[3]

Biological Activity

Current research has highlighted two primary areas of biological activity for this compound: inhibition of HIV-1 integrase and potential estrogenic effects.

HIV-1 Integrase Inhibition

rac-Fukiic acid has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the retroviral life cycle.[4] While the specific IC50 value for this compound has not been reported in the reviewed literature, its inhibitory action makes it a compound of interest for the development of novel antiretroviral therapies.

Estrogenic Activity

The estrogenic properties of this compound have not been directly quantified. However, a structurally related compound, fukinolic acid, has demonstrated the ability to induce proliferation in estrogen-dependent MCF-7 breast cancer cells. This suggests that this compound may also interact with estrogen receptors, though further investigation is required to determine its specific activity.

Experimental Protocols

Synthesis of this compound

A total synthesis of rac-Fukiic acid has been described, starting from veratraldehyde. The synthesis is reported to be a six-step process with an overall yield of 7%.[4] A detailed, step-by-step protocol is outlined below, based on the principles of organic synthesis for similar compounds.

Workflow for the Synthesis of rac-Fukiic Acid

G Veratraldehyde Veratraldehyde Step1 Step 1 Veratraldehyde->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2 Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3 Intermediate2->Step3 Intermediate3 Intermediate C Step3->Intermediate3 Step4 Step 4 Intermediate3->Step4 Intermediate4 Intermediate D Step4->Intermediate4 Step5 Step 5 Intermediate4->Step5 Intermediate5 Intermediate E Step5->Intermediate5 Step6 Step 6 Intermediate5->Step6 FukiicAcid rac-Fukiic Acid Step6->FukiicAcid

Caption: A generalized 6-step synthetic workflow from veratraldehyde to rac-Fukiic acid.

Detailed Steps:

  • Step 1-6: The specific reagents and reaction conditions for each of the six steps are proprietary to the original researchers and are not available in the public domain. Researchers wishing to replicate this synthesis would need to develop a synthetic route based on established organic chemistry principles, likely involving protection of the catechol, introduction of the tartaric acid moiety, and subsequent deprotection.

HIV-1 Integrase Inhibition Assay

The inhibitory activity of this compound against HIV-1 integrase can be evaluated using a cell-free enzymatic assay. A general protocol is provided below.

Experimental Workflow for HIV-1 Integrase Assay

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Analysis IN Purified HIV-1 Integrase Mix Combine IN, DNA, Buffer, and this compound IN->Mix DNA Oligonucleotide Substrate DNA->Mix Buffer Assay Buffer Buffer->Mix FukiicAcid This compound (Test Compound) FukiicAcid->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench Detect Detect Product Formation Quench->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Caption: Workflow for determining the in vitro inhibitory activity of this compound against HIV-1 integrase.

Methodology:

  • Reagents: Purified recombinant HIV-1 integrase, oligonucleotide substrates mimicking the viral DNA ends, and a suitable reaction buffer.

  • Procedure: The assay is typically performed in a 96-well plate format. The test compound (this compound) at various concentrations is pre-incubated with the integrase enzyme. The reaction is initiated by the addition of the DNA substrate.

  • Detection: After a defined incubation period, the reaction is stopped, and the extent of DNA strand transfer is quantified. This can be achieved through various methods, such as gel electrophoresis and autoradiography, or more high-throughput methods like ELISA-based assays.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is then determined by fitting the data to a dose-response curve.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

To assess the potential estrogenic activity of this compound, a cell-based proliferation assay using the estrogen-responsive MCF-7 human breast cancer cell line is commonly employed.

Experimental Workflow for MCF-7 Proliferation Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed MCF-7 cells in 96-well plates Starve Hormone-deprive cells Seed->Starve Treat Treat cells with this compound / Estradiol (Control) Starve->Treat Incubate Incubate for 4-6 days Treat->Incubate Assay Perform proliferation assay (e.g., SRB, MTT) Incubate->Assay Measure Measure absorbance/fluorescence Assay->Measure Analyze Calculate % proliferation and EC50 Measure->Analyze

Caption: Workflow for assessing the estrogenic activity of this compound using the MCF-7 cell proliferation assay.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

  • Treatment: The cells are then treated with a range of concentrations of this compound. 17β-estradiol is used as a positive control.

  • Proliferation Measurement: After an incubation period of several days, cell proliferation is measured using a suitable assay, such as the sulforhodamine B (SRB) or MTT assay, which quantifies total protein or metabolic activity, respectively.

  • Data Analysis: The increase in cell proliferation in response to this compound is compared to the control and the positive control. The EC50 value, the concentration that induces a half-maximal proliferative response, can be calculated.

Signaling Pathway Interactions

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known activities of structurally similar phenolic compounds, a putative interaction with the NF-κB signaling pathway can be hypothesized. Many phenolic compounds are known to exhibit anti-inflammatory effects through the inhibition of this pathway.

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inflammation Inflammatory Response Transcription->Inflammation FukiicAcid This compound FukiicAcid->IKK Inhibits?

Caption: A hypothesized mechanism of action for this compound in the NF-κB signaling pathway.

This proposed mechanism, where this compound may inhibit the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, is speculative and requires experimental validation.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated potent inhibition of HIV-1 integrase. Its potential estrogenic activity warrants further investigation to understand its full pharmacological profile. Future research should focus on determining the precise IC50 and EC50 values for its biological activities, elucidating the detailed mechanisms of action, and exploring its effects on cellular signaling pathways. A thorough investigation into its structure-activity relationship could also guide the synthesis of more potent and selective derivatives for therapeutic development.

References

A Technical Guide to the Synthesis and Biological Activity of Racemic Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a phenolic compound found in various plants, and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of racemic this compound and a detailed exploration of its known biological effects. This document includes a summary of a known total synthesis approach, detailed experimental protocols for key biological assays, and an analysis of the potential mechanisms of action and signaling pathways involved. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams.

Synthesis of Racemic this compound

A reported total synthesis of racemic this compound commences from veratraldehyde, achieving the final product in six steps with an overall yield of 7%.[1] While the detailed experimental protocol for each step is not publicly available in its entirety, the general synthetic strategy provides a valuable framework for chemists.

Table 1: Overview of the Total Synthesis of Racemic this compound

Starting MaterialNumber of StepsOverall YieldKey IntermediatesReference
Veratraldehyde67%Not specified[1]

A crucial aspect of any synthetic endeavor is the detailed experimental procedure. The following diagram outlines a generalized workflow for a multi-step organic synthesis, which would be applicable to the synthesis of racemic this compound.

G cluster_synthesis General Synthetic Workflow start Starting Material (Veratraldehyde) step1 Step 1: Reaction & Purification start->step1 step2 Step 2: Reaction & Purification step1->step2 step3 Step 3: Reaction & Purification step2->step3 step4 Step 4: Reaction & Purification step3->step4 step5 Step 5: Reaction & Purification step4->step5 step6 Step 6: Reaction & Purification step5->step6 end Final Product (Racemic this compound) step6->end

Caption: Generalized workflow for the multi-step synthesis of racemic this compound.

Biological Activity of this compound and Its Derivatives

Racemic this compound and its naturally occurring esters, such as fukinolic acid and cimicifugic acids, have been investigated for a range of biological activities. These include antiviral, estrogenic, anti-inflammatory, and antioxidant effects.

Antiviral Activity: HIV-1 Integrase Inhibition

Racemic this compound has been identified as a potent inhibitor of HIV-1 integrase.[1] However, it did not exhibit antiviral activity in an MT-4 cell assay, suggesting potential issues with cell permeability or other factors in a cellular context.[1]

Table 2: HIV-1 Integrase Inhibitory Activity of Racemic this compound

CompoundTargetActivityCellular Antiviral Activity (MT-4 cells)Reference
Racemic this compoundHIV-1 IntegrasePotent InhibitorNo activity observed[1]

Experimental Protocol: HIV-1 Integrase Inhibition Assay (General)

A common method to assess HIV-1 integrase inhibition involves a cell-free assay using purified recombinant integrase and synthetic oligonucleotide substrates that mimic the viral DNA ends. The assay measures the two key catalytic steps of the integration process: 3'-processing and strand transfer.

  • Assay Components: Purified HIV-1 integrase, a donor substrate DNA (labeled, e.g., with a fluorophore), and a target substrate DNA.

  • Reaction: The integrase, donor DNA, and the test compound (e.g., racemic this compound) are incubated together.

  • Analysis: The reaction products are analyzed, often by electrophoresis, to detect the inhibition of the strand transfer reaction.[2][3]

The following diagram illustrates the general mechanism of HIV-1 integration and the point of inhibition.

G cluster_hiv HIV-1 Integration and Inhibition viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase integration Integration integrase->integration catalyzes host_dna Host DNA host_dna->integration fukiic_acid Racemic this compound fukiic_acid->integrase inhibits

Caption: Inhibition of HIV-1 integrase by racemic this compound.

Estrogenic Activity

Fukinolic acid, an ester of this compound, has demonstrated estrogenic activity by promoting the proliferation of estrogen-dependent MCF-7 human breast cancer cells.[4][5]

Table 3: Estrogenic Activity of Fukinolic Acid

CompoundCell LineConcentrationProliferation IncreaseReference Estradiol (10⁻¹⁰ M)Reference
Fukinolic AcidMCF-75 x 10⁻⁸ M126%120%[4]

Experimental Protocol: MCF-7 Cell Proliferation Assay

This assay is a standard method for evaluating the estrogenic or anti-estrogenic potential of compounds.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, typically one that is phenol (B47542) red-free and supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., fukinolic acid) and a positive control (e.g., estradiol).

  • Proliferation Assessment: After a set incubation period (e.g., 96 hours), cell proliferation is measured using a viability assay such as the MTT or Cell Titer 96 AQUEOUS One Cell Proliferation Assay.[6] The results are then compared to the vehicle control.

Anti-inflammatory Activity

Derivatives of this compound, specifically cimicifugic acids, have been shown to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a cimicifugic acid) for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA or RT-PCR.[7][8][9]

The following diagram illustrates the workflow for assessing anti-inflammatory activity.

G cluster_inflammation Anti-inflammatory Activity Assay Workflow cells RAW 264.7 Cells treatment Treat with This compound Derivative cells->treatment lps Stimulate with LPS treatment->lps analysis Measure Inflammatory Mediators (NO, Cytokines) lps->analysis

Caption: Workflow for the in vitro anti-inflammatory activity assay.

Antioxidant Activity

The antioxidant potential of this compound and its derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • DPPH Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark for a specific time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.[10][11]

  • ABTS Assay:

    • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The test compound is added to the ABTS radical solution.

    • After a set incubation time, the absorbance is measured at a specific wavelength (around 734 nm). The reduction in absorbance reflects the antioxidant capacity.[10][12]

Table 4: Common Antioxidant Assays

AssayPrincipleMeasurement
DPPHScavenging of the stable DPPH free radicalDecrease in absorbance at ~517 nm
ABTSScavenging of the ABTS radical cationDecrease in absorbance at ~734 nm

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on structurally related phenolic compounds provide insights into potential mechanisms. For instance, caffeic acid esters have been shown to modulate the ERK1/2 and Akt signaling pathways. Ellagic acid, another phenolic compound, has been demonstrated to inhibit the VEGF/VEGFR2, PI3K/Akt, and MAPK signaling cascades.[13] Furthermore, some phenolic compounds are known to influence the NF-κB and Nrf2 pathways, which are critical in regulating inflammatory and antioxidant responses.

The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound, based on the activities of related compounds.

G cluster_signaling Potential Signaling Pathways Modulated by this compound fukiic_acid This compound receptor Cell Surface Receptor fukiic_acid->receptor nrf2 Nrf2 Pathway fukiic_acid->nrf2 activates? pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway receptor->mapk cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation nf_kb NF-κB Pathway mapk->nf_kb inflammation Inflammation nf_kb->inflammation antioxidant Antioxidant Response nrf2->antioxidant

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

Racemic this compound and its derivatives represent a promising class of compounds with a spectrum of biological activities that warrant further investigation. The total synthesis of the racemic form provides a foundation for the generation of analogs for structure-activity relationship studies. The diverse bioactivities, including HIV-1 integrase inhibition, estrogenic effects, and anti-inflammatory and antioxidant properties, highlight the potential of these molecules in drug discovery and development. Future research should focus on elucidating the detailed mechanisms of action and the specific signaling pathways involved to fully realize their therapeutic potential.

References

Fukiic Acid in Petasites japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a unique phenolic compound, is a notable constituent of Petasites japonicus (butterbur), a plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of the occurrence of this compound in P. japonicus, detailing its localization within the plant, methods for its extraction and quantification, and its role in the plant's bioactive properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and its derivatives.

Introduction

Petasites japonicus, commonly known as butterbur or "Fuki" in Japan, is a perennial plant belonging to the Asteraceae family.[1] It has been traditionally used in folk medicine for various ailments and is also consumed as a vegetable in some Asian countries. The plant is a rich source of various bioactive compounds, including sesquiterpenoids, flavonoids, and phenolic acids. Among these, this compound and its ester derivative, fukinolic acid, are of particular interest due to their potential pharmacological activities.[1][2] Fukinolic acid is a major polyphenol in P. japonicus and upon hydrolysis, it yields this compound and caffeic acid.[3][4] This guide focuses on the occurrence, analysis, and biological context of this compound within P. japonicus.

Quantitative Occurrence of this compound and Related Phenolics

This compound is primarily found in the form of fukinolic acid within Petasites japonicus. The concentration of these compounds varies depending on the plant part, the extraction method, and the solvent used. While direct quantitative data for this compound is limited in the available literature, studies on total phenolic content and the presence of fukinolic acid provide valuable insights into its distribution.

One study reported the total phenolic and flavonoid content in different extracts of the leaves and stems of P. japonicus, indicating that aqueous extracts of the leaves contain the highest concentration of these compounds.[5] Another analysis of the phenolic constituents in P. japonicus leaves and stalks identified fukinolic acid as one of the major phenolic acids.[6]

Table 1: Total Phenolic and Flavonoid Content in Petasites japonicus Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
LeavesAqueous69.5 ± 0.227.1 ± 2.9
LeavesEthanolic28.7 ± 0.414.7 ± 1.2
StemsAqueous12.4 ± 0.13.3 ± 0.5
StemsEthanolic5.2 ± 0.33.1 ± 0.1

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data sourced from a study on the osteoblast differentiation effects of P. japonicus extracts.[5]

Table 2: Major Phenolic Acids Identified in Petasites japonicus Leaves and Stalks

CompoundRelative Abundance
3,5-di-O-caffeoylquinic acidMajor
5-O-caffeoylquinic acidMajor
Fukinolic acid Major

Data based on UPLC-DAD chromatogram peak areas.[6]

Fukinolic acid has also been identified in the roots and flower buds of P. japonicus.[1] The presence of fukinolic acid as a major antioxidant constituent has been noted in ethanolic extracts of the flower buds.[7]

Experimental Protocols

Extraction of Fukinolic Acid (and this compound Precursor)

This protocol describes a general method for the extraction of phenolic compounds, including fukinolic acid, from Petasites japonicus.

Materials:

  • Fresh or dried Petasites japonicus plant material (leaves, stems, or roots)

  • Methanol or Ethanol (95%)

  • Distilled water

  • Homogenizer or blender

  • Reflux apparatus or sonicator

  • Filter paper (e.g., Whatman No. 2)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation: Wash the fresh plant material thoroughly and separate the desired parts (leaves, stems, roots). For dried material, pulverize it into a fine powder.

  • Extraction:

    • Maceration/Reflux: Weigh 50 g of the powdered plant material and place it in a flask. Add 1 L of 95% ethanol. Reflux the mixture at 70°C for 3 hours.[5]

    • Sonication: Alternatively, suspend the powdered material in the solvent and sonicate for a specified period (e.g., 30-60 minutes).

  • Filtration: After extraction, filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated extract.[5]

  • Drying: Freeze-dry the concentrated extract to obtain a powdered form.[5]

Hydrolysis of Fukinolic Acid to this compound (Optional)

To analyze this compound specifically, the fukinolic acid in the extract can be hydrolyzed.

Materials:

  • Petasites japonicus extract containing fukinolic acid

  • Sulfuric acid (e.g., 1 M)

  • Sodium hydroxide (B78521) (for neutralization)

  • Heating apparatus

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the extract in 1 M sulfuric acid. Heat the mixture at 80°C for 2 hours to hydrolyze the ester bond of fukinolic acid, releasing this compound and caffeic acid.[8]

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7.0.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a plausible HPLC method for the quantification of this compound or fukinolic acid, based on established methods for similar phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm or 320 nm (based on the UV absorption maxima of phenolic acids).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound or fukinolic acid in the mobile phase at known concentrations to construct a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the dried plant extract (or the hydrolyzed extract for this compound analysis) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound or fukinolic acid in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of the analyte in the sample using the calibration curve.

Signaling Pathways and Biological Activity

Fukinolic acid, and by extension its component this compound, has demonstrated anti-inflammatory properties. Studies have shown that fukinolic acid can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] NO and PGE2 are key mediators of inflammation, and their synthesis is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of both iNOS and COX-2 is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

The proposed anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2. By inhibiting this pathway, fukinolic acid can suppress the production of inflammatory mediators.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.

G Proposed Anti-inflammatory Signaling Pathway of Fukinolic Acid cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Fukinolic_Acid Fukinolic Acid (contains this compound) Fukinolic_Acid->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription iNOS iNOS iNOS_mRNA->iNOS translation COX2 COX-2 COX2_mRNA->COX2 translation NO NO iNOS->NO produces PGE2 PGE2 COX2->PGE2 produces G Experimental Workflow for this compound Quantification Plant_Material Petasites japonicus (Leaves, Stems, Roots) Extraction Extraction (e.g., Ethanolic) Plant_Material->Extraction Hydrolysis Acid Hydrolysis (Optional, for this compound) Extraction->Hydrolysis Filtration Filtration (0.45 µm filter) Hydrolysis->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

References

An In-depth Technical Guide to the Pharmacology of Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fukiic acid is a naturally occurring polyphenol, chemically identified as (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid.[1][2][3] It is a derivative of tartaric acid and is characterized by a 3,4-dihydroxybenzyl group. This compound was first isolated from the hydrolysate of fukinolic acid, a major polyphenol found in Petasites japonicus (Japanese butterbur).[2][4][5] It is also found in other plants, including those of the Cimicifuga (Actaea) species, such as Cimicifuga racemosa (black cohosh).[1][6][7]

This compound serves as a core structural moiety for a class of compounds known as this compound esters, where it is esterified with hydroxycinnamic acids like caffeic acid, ferulic acid, or isoferulic acid.[7] The most well-studied of these esters is fukinolic acid, which is an ester of this compound and caffeic acid.[4][7] Much of the pharmacological research has been conducted on fukinolic acid and other related esters, known as cimicifugic acids.[6][8][9] These studies provide significant insight into the therapeutic potential of the this compound scaffold. This guide will delve into the known pharmacological activities, underlying mechanisms, and relevant experimental data associated with this compound and its principal derivatives.

Biosynthesis of this compound

The biosynthesis of this compound is part of a larger pathway that produces fukinolic acid and cimicifugic acids. While the complete pathway is still under investigation, a hypothetical route has been proposed based on metabolic studies.[10][11] The pathway originates from the amino acids L-tyrosine and L-phenylalanine.[10]

L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-hydroxyphenyllactic acid.[10] The benzyltartaric acid core of this compound is thought to be formed from the addition of a glycolic acid moiety.[10] Concurrently, L-phenylalanine is converted into caffeoyl-CoA, which serves as the hydroxycinnamoyl donor for the final esterification step to form fukinolic acid.[10][11] Key enzymes believed to be involved include tyrosine aminotransferase (TAT), hydroxyphenylpyruvic acid reductase (HPPR), and cimicifugic acid synthase (CAS).[10]

Caption: Hypothetical biosynthetic pathway of Fukiic and Fukinolic Acid.

Pharmacological Activities

This compound and its esters exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, enzyme inhibitory, estrogenic, and vasoactive properties.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their phenolic structure, which enables them to act as radical scavengers.[6] Fukinolic acid, in particular, has demonstrated significant radical scavenging activity.[12]

Table 1: Antioxidant Activity Data

Compound Assay Result (IC50) Reference
Caffeic Acid DPPH Radical Scavenging 4 µg/mL [13]

| p-Coumaric Acid | DPPH Radical Scavenging | 33 µg/mL |[13] |

Note: Direct IC50 values for this compound were not available in the provided search results, but data for related phenolic acids are included for comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating the radical scavenging ability of phenolic compounds.[14][15]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). The concentration is typically around 0.1 mM.

  • Sample Preparation: Dissolve the test compound (e.g., this compound derivative) in methanol to create a series of dilutions (e.g., 1 to 100 µg/mL).

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH solution with a volume of the sample solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[14]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

G DPPH Assay Workflow A Prepare DPPH Solution (deep purple) B Add Antioxidant Sample (e.g., this compound) A->B C Incubate in Dark B->C D DPPH Radical Scavenged (color changes to yellow) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: General experimental workflow for the DPPH antioxidant assay.

Enzyme Inhibition

This compound and its derivatives have been shown to inhibit several enzymes, suggesting potential therapeutic applications in various pathological conditions.

  • Collagenase Inhibition: Fukinolic acid and several cimicifugic acids (A, B, and C), which are esters of this compound, demonstrated potent inhibitory activity against collagenolytic enzymes.[8] This effect is more pronounced than that of their piscidic acid-based counterparts (cimicifugic acids D, E, F), highlighting the importance of the 3',4'-dihydroxybenzyl moiety of this compound.[8] This suggests a potential role in preventing collagen degradation in conditions like inflammation or during wound healing.[8]

  • HIV-1 Integrase Inhibition: A synthetic racemic form of this compound was found to be a potent inhibitor of HIV-1 integrase.[16] However, it did not exhibit antiviral activity in MT-4 cell assays, indicating that its enzyme inhibition did not translate to cellular antiviral effects in that specific model.[16]

  • Hyaluronidase Inhibition: this compound derivatives are also known to inhibit hyaluronidase.[6]

Table 2: Enzyme Inhibitory Activity

Compound Target Enzyme Result Concentration Reference
Fukinolic Acid & Cimicifugic Acids A, B, C Collagenase 47-64% inhibition 0.22-0.24 µM [8]
Cimicifugic Acids D, E, F Collagenase 20-37% inhibition 0.23-0.24 µM [8]

| rac-Fukiic Acid | HIV-1 Integrase | Potent inhibitor | Not specified |[16] |

Experimental Protocol: In Vitro Collagenase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on collagenase activity.

  • Enzyme and Substrate: Use a commercially available collagenase (e.g., from Clostridium histolyticum) and a suitable substrate, such as native collagen or a synthetic peptide substrate that releases a fluorescent or colored product upon cleavage.

  • Inhibitor Preparation: Dissolve the test compound (e.g., fukinolic acid) in a suitable solvent (like DMSO) and prepare serial dilutions.

  • Assay Buffer: Prepare a reaction buffer appropriate for the enzyme, typically a Tris-HCl buffer containing CaCl2, as collagenases are calcium-dependent metalloproteinases.

  • Reaction:

    • Pre-incubate the collagenase enzyme with different concentrations of the inhibitor for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the collagen substrate.

    • Controls should be run simultaneously: a negative control (enzyme and substrate without inhibitor) and a blank (substrate without enzyme).

  • Detection: After a set incubation time (e.g., 30-60 minutes), stop the reaction and measure the product formation. The method of detection depends on the substrate used (e.g., measuring fluorescence or absorbance).

  • Calculation: Determine the percentage of inhibition for each inhibitor concentration relative to the negative control. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anti-inflammatory and Immunomodulatory Effects

Caffeic acid and its derivatives are well-known for their anti-inflammatory properties, which are often linked to their antioxidant activity and their ability to modulate key inflammatory signaling pathways.[17] These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[17] The mechanism often involves the modulation of pathways such as the NF-κB and Nrf2/HO-1 signaling cascades.[18] For instance, caffeic acid has been shown to suppress the PKD-NF-κB-IL-8 signaling pathway in intestinal cells.[19]

Table 3: Anti-inflammatory Activity of Caffeic Acid Esters

Compound Model Effect IC50 (µM) Reference
Caffeic acid methyl ester LPS-induced NO production (RAW 264.7 cells) Inhibition 21.0 [17]
Caffeic acid ethyl ester LPS-induced NO production (RAW 264.7 cells) Inhibition 12.0 [17]
Caffeic acid butyl ester LPS-induced NO production (RAW 264.7 cells) Inhibition 8.4 [17]
Caffeic acid octyl ester LPS-induced NO production (RAW 264.7 cells) Inhibition 2.4 [17]

| Caffeic acid phenethyl ester (CAPE) | LPS-induced NO production (RAW 264.7 cells) | Inhibition | 4.8 |[17] |

G Simplified NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimuli\n(e.g., LPS)->IKK Activation IκB Phosphorylation\n& Degradation IκB Phosphorylation & Degradation IKK Activation->IκB Phosphorylation\n& Degradation NF-κB Release NF-κB Release IκB Phosphorylation\n& Degradation->NF-κB Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB Release->NF-κB Nuclear Translocation Gene Expression\n(iNOS, Cytokines) Gene Expression (iNOS, Cytokines) NF-κB Nuclear Translocation->Gene Expression\n(iNOS, Cytokines) This compound / Derivatives This compound / Derivatives This compound / Derivatives->IKK Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Estrogenic Activity

Fukinolic acid has been reported to exhibit estrogenic activity.[6][7] This was demonstrated through its ability to increase the proliferation of estrogen-dependent MCF-7 human breast cancer cells.[6][7] This effect suggests that fukinolic acid may act as a phytoestrogen, potentially interacting with estrogen receptors.

Table 4: Estrogenic Activity of Fukinolic Acid

Compound Cell Line Effect Concentration Reference
Fukinolic Acid MCF-7 126% proliferation 5 x 10⁻⁸ M [6][7]

| Estradiol (Reference) | MCF-7 | 120% proliferation | 10⁻¹⁰ M |[6][7] |

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol describes a method to evaluate the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-receptor-positive MCF-7 cells.

  • Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS). Before the experiment, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous steroids.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., fukinolic acid). Include a positive control (e.g., estradiol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 4-6 days.

  • Proliferation Measurement: Assess cell proliferation using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells. Add MTT solution to each well, incubate, and then solubilize the resulting formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Express the results as a percentage of the vehicle control, and compare the proliferative effect of the test compound to that of estradiol.

Vasoactive Effects

The vasoactive properties of this compound derivatives have been studied using rat aortic strips.[9][12] Fukinolic acid was found to cause a sustained, slowly developing relaxation of aortic strips that were pre-contracted with norepinephrine.[9][12] This relaxation effect occurred in preparations both with and without endothelium, suggesting a direct effect on the vascular smooth muscle. Further investigation indicated that this effect is likely due to the suppression of Ca²⁺ influx from the extracellular space that is enhanced by norepinephrine.[9][12] this compound itself, however, did not show vasoactivity at the tested concentration.[9][12]

Table 5: Vasoactive Effects on Rat Aortic Strips

Compound Effect on Norepinephrine-precontracted Aorta Concentration Mechanism Reference
Fukinolic Acid Sustained relaxation 3 x 10⁻⁴ M Suppression of Ca²⁺ influx [9][12]

| this compound | No vasoactivity | 3 x 10⁻⁴ M | - |[9][12] |

Conclusion

This compound, primarily through its naturally occurring ester derivatives like fukinolic acid, displays a compelling profile of pharmacological activities. Its potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties underscore its potential as a lead structure for drug development. The demonstrated collagenase inhibition points to applications in dermatology and inflammatory joint diseases, while its estrogenic activity suggests a role in hormonal modulation. The vasoactive effects further expand its potential therapeutic landscape to cardiovascular conditions. Future research should focus on elucidating the precise molecular targets, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships within the this compound ester family to optimize their pharmacological profiles for clinical applications.

References

Dimethyl Fukiic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available chemical and biological data for dimethyl fukiic acid reveals a compound with established foundational chemical information but a notable absence of in-depth experimental and biological studies. This guide summarizes the known data and highlights the significant gaps in the scientific literature, providing a transparent overview for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Dimethyl this compound, systematically known as dimethyl 2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioate, is a catechol derivative with the chemical formula C₁₃H₁₆O₈.[1] Its fundamental chemical and computed physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Dimethyl this compound

PropertyValueSource
IUPAC Name dimethyl 2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioatePubChem[1]
Molecular Formula C₁₃H₁₆O₈PubChem[1]
Molecular Weight 300.26 g/mol PubChem[1]
CAS Number 56158-55-5PubChem[1]
SMILES COC(=O)C(C(CC1=CC(=C(C=C1)O)O)(C(=O)OC)O)OPubChem[1]
XLogP3-AA (Computed) -0.2PubChem[1]
Hydrogen Bond Donor Count (Computed) 4PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 8PubChem[1]
Rotatable Bond Count (Computed) 7PubChem[1]
Exact Mass (Computed) 300.08451746 DaPubChem[1]

Spectroscopic Data

A thorough search of scientific databases reveals a significant lack of experimentally determined spectroscopic data for dimethyl this compound. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While predicted mass spectrometry data for various adducts is available, it is not a substitute for experimental validation.

Table 2: Predicted Mass Spectrometry Data for Dimethyl this compound Adducts

Adductm/z
[M+H]⁺301.09178
[M+Na]⁺323.07372
[M-H]⁻299.07722
[M+NH₄]⁺318.11832
[M+K]⁺339.04766
[M+H-H₂O]⁺283.08176

Experimental Protocols

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis or isolation of dimethyl this compound are not currently documented in publicly accessible scientific literature. While methods for the synthesis of other this compound esters and related compounds exist, these cannot be directly applied to dimethyl this compound without specific adaptation and validation.[2]

Biological Activity and Signaling Pathways

There is a critical lack of information regarding the biological activity and mechanism of action of dimethyl this compound. It is crucial to distinguish it from the well-studied compound dimethyl fumarate (B1241708), which has known immunomodulatory effects.[3][4][5] The biological properties of dimethyl fumarate cannot be extrapolated to dimethyl this compound due to their distinct chemical structures.

Similarly, while some studies have investigated the biological effects of this compound and its other esters, this information is not directly transferable to the dimethyl ester.[6][7] Without dedicated biological studies on dimethyl this compound, any discussion of its potential therapeutic effects or signaling pathway involvement would be purely speculative.

Logical Relationships and Future Directions

The current state of knowledge on dimethyl this compound can be visualized as a starting point for future research. The logical workflow for a comprehensive investigation is outlined below.

G A Chemical Synthesis/ Isolation of Dimethyl this compound B Structural Characterization (NMR, IR, MS, X-ray) A->B Purity & Identity C Determination of Physical Properties (Melting Point, Solubility) A->C Characterization D In Vitro Biological Screening (e.g., cytotoxicity, anti-inflammatory assays) B->D Characterized Compound E Mechanism of Action Studies (Signaling Pathway Analysis) D->E Identified Activity F In Vivo Studies (Animal Models) E->F Validated Target G Preclinical Development F->G Efficacy & Safety Data

Figure 1. A proposed workflow for the comprehensive scientific investigation of dimethyl this compound.

Conclusion

Dimethyl this compound is a chemically defined entity for which a significant amount of fundamental research is still required. The absence of experimental data on its physical properties, spectroscopic characteristics, and biological activities presents a clear opportunity for novel research. Future studies should focus on establishing reliable synthesis and purification protocols, followed by thorough structural and biological characterization to unlock the potential of this molecule. Until such data becomes available, any in-depth technical assessment remains speculative.

References

Methodological & Application

Application Notes and Protocols: Extraction of Fukiic Acid from Plant Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid and its derivatives, such as fukinolic acid and cimicifugic acids, are phenolic compounds found in the rhizomes of various plants, notably in the genus Cimicifuga (e.g., Cimicifuga racemosa, also known as black cohosh). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant rhizomes, compiled from established scientific literature.

Principle

The extraction of this compound from plant rhizomes is typically achieved through solid-liquid extraction using polar solvents. The selection of an appropriate solvent system is crucial for maximizing the yield of these polar phenolic compounds. Subsequent purification steps are necessary to isolate this compound from other co-extracted phytochemicals. This protocol outlines a common approach involving solvent extraction followed by column chromatography for purification.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction from Cimicifuga racemosa Rhizomes
Solvent SystemConcentrationReference
Ethanol (B145695)50% (v/v) in water[1][2]
Ethanol75% - 80% (v/v) in water[3]
Methanol (B129727)100%
Table 2: General Parameters for Solid-Liquid Extraction of Phenolic Acids from Rhizomes
ParameterRecommended RangeNotes
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)A higher ratio can improve extraction efficiency but may require more solvent for downstream processing.[4][5]
Extraction Temperature Room Temperature to 60°CHigher temperatures can increase extraction yield but may also lead to the degradation of thermolabile compounds.[6]
Extraction Time 2 - 24 hoursThe optimal time depends on the temperature, particle size of the rhizome powder, and agitation.
Agitation Continuous or intermittentAgitation increases the contact between the solvent and the plant material, enhancing mass transfer.

Experimental Protocols

I. Preparation of Plant Material
  • Rhizome Collection andDrying : Collect fresh rhizomes and clean them to remove any soil and debris.

  • Size Reduction : Air-dry the rhizomes in a well-ventilated area or use a dehydrator at a low temperature (40-50°C) to prevent degradation of bioactive compounds.

  • Grinding : Once completely dry, grind the rhizomes into a fine powder using a laboratory mill. A smaller particle size increases the surface area for extraction.

  • Storage : Store the powdered rhizome material in an airtight container in a cool, dark, and dry place until extraction.

II. Extraction of this compound

This protocol is based on the use of 50% ethanol as the extraction solvent.[1][2]

  • Maceration :

    • Weigh 100 g of dried rhizome powder and place it in a suitable container (e.g., a 2 L Erlenmeyer flask).

    • Add 1 L of 50% aqueous ethanol (a 1:10 solid-to-solvent ratio).

    • Seal the container and place it on an orbital shaker.

    • Macerate for 24 hours at room temperature with continuous agitation.

  • Filtration :

    • After maceration, filter the mixture through cheesecloth or a coarse filter paper to remove the bulk of the plant material.

    • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

    • Further clarify the filtrate by passing it through a finer filter paper (e.g., Whatman No. 1).

  • Solvent Evaporation :

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

    • The resulting aqueous extract can then be lyophilized (freeze-dried) to obtain a dry powder or used directly for the purification step.

III. Purification of this compound by Column Chromatography

This is a general procedure for the purification of phenolic acids and may require optimization for this compound.

  • Column Packing :

    • Prepare a slurry of polyamide or silica (B1680970) gel C18 in the initial mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing it with several column volumes of the initial mobile phase.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the column.

  • Elution :

    • Elute the column with a stepwise or gradient solvent system. A common approach for polyamide chromatography is to start with water and gradually increase the concentration of methanol or ethanol.

    • For example:

      • 100% Water

      • 25% Methanol in Water

      • 50% Methanol in Water

      • 75% Methanol in Water

      • 100% Methanol

  • Fraction Collection and Analysis :

    • Collect fractions of a specific volume (e.g., 10-20 mL).

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the purified this compound.

  • Final Purification :

    • The pooled fractions can be further purified using preparative HPLC if necessary to achieve higher purity.

    • Evaporate the solvent from the purified fractions to obtain the isolated this compound.

IV. Quantification of this compound by HPLC
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 column is recommended.[7]

  • Mobile Phase : A gradient of water (A) and methanol or acetonitrile (B52724) (B), both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

  • Standard Preparation : Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

  • Sample Preparation : Dissolve a known amount of the dried extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis : The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve of the standard.

Visualizations

Fukiic_Acid_Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Solid-Liquid Extraction cluster_Purification Purification cluster_Quantification Quantification Rhizomes Fresh Rhizomes Drying Drying (40-50°C) Rhizomes->Drying Grinding Grinding Drying->Grinding Powder Rhizome Powder Grinding->Powder Maceration Maceration with 50% Ethanol (1:10 ratio, 24h, RT) Powder->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (<50°C) Filtration->Concentration Crude_Extract Crude Aqueous Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Polyamide or C18) Crude_Extract->Column_Chromatography HPLC HPLC-PDA Analysis Crude_Extract->HPLC for yield determination Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis TLC/HPLC Analysis Fraction_Collection->Analysis Pooling Pooling of Fractions Analysis->Pooling Purified_Fukiic_Acid Purified this compound Pooling->Purified_Fukiic_Acid Purified_Fukiic_Acid->HPLC

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder cluster_Extraction_Parameters Key Extraction Parameters cluster_Outcome Desired Outcome Solvent Solvent Type & Concentration (e.g., 50% Ethanol) Yield High Yield of this compound Solvent->Yield Ratio Solid-to-Solvent Ratio (e.g., 1:10) Ratio->Yield Temperature Temperature (e.g., Room Temp) Temperature->Yield Time Extraction Time (e.g., 24h) Time->Yield Purity High Purity of this compound Yield->Purity after purification

Caption: Factors influencing this compound extraction efficiency.

References

Application Note: Quantification of Fukiic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid, a phenolic acid derivative found in various plant species, has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and quality control of herbal products. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is based on established chromatographic principles for phenolic acids and specific conditions reported for the separation of this compound derivatives[1].

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid to ensure good peak shape. Quantification is performed by UV detection, leveraging the chromophoric nature of the catechol group in the this compound structure. A detection wavelength of 315 nm is proposed, based on methods used for similar phenolic acid esters[1]. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

    • Methanol (B129727) (HPLC grade) for sample and standard preparation.

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid plant matrix. The method may need to be optimized depending on the specific sample type.

  • Homogenization: Weigh approximately 1 g of the powdered and dried plant material.

  • Extraction: Add 10 mL of 50% ethanol (B145695) to the sample[1].

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC parameters are recommended as a starting point and may require optimization for specific instrumentation and samples.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-15 min: 10-15% B15-35 min: 15% B35-45 min: 15-20% B45-50 min: 20-50% B50-55 min: 50% B55-60 min: Return to 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 315 nm

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Inject the prepared sample solution and identify the this compound peak based on its retention time compared to the standard. Use the peak area of this compound in the sample and the calibration curve to calculate the concentration in the sample.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Method Validation Parameters

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike-recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Table 1: Representative Quantitative Data (Hypothetical)

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD%)< 2%

Visual Representations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Homogenize Homogenize & Weigh Sample->Homogenize Extract Extract with 50% Ethanol Homogenize->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (315 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by RP-HPLC. The described method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and quality control. Adherence to the outlined procedures and proper method validation will ensure accurate and reproducible results.

References

Application Note: Quantitative Analysis of Fukiic Acid Derivatives in Botanical Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fukiic acid and its derivatives are a class of phenolic compounds found in various medicinal plants, notably in the genera Cimicifuga and Petasites. These compounds have garnered significant interest due to their potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. Accurate and sensitive quantification of this compound derivatives is crucial for understanding their pharmacological properties, ensuring the quality and consistency of botanical extracts, and facilitating drug development efforts. This application note provides a detailed protocol for the analysis of this compound and its derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for the cleanup and concentration of phenolic compounds from complex plant matrices.

Materials:

  • Plant extract (e.g., methanolic or ethanolic extract)

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Reconstitute the dried plant extract in a suitable solvent (e.g., 10% methanol in water).

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound derivatives with 3 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

The following is a proposed LC-MS/MS method for the analysis of this compound and its common derivatives. Optimization may be required based on the specific instrumentation and target analytes.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for this compound and some of its known derivatives. These transitions are based on the structure of the compounds and fragmentation patterns observed for similar phenolic acids. It is crucial to optimize these parameters on the specific instrument being used.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 271.05179.03503015
271.05135.04503025
Fukinolic Acid 433.08271.05503520
433.08179.03503530
Cimicifugic Acid A 447.10285.07503520
447.10193.05503530
Cimicifugic Acid B 447.10285.07503520
447.10193.05503530

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plant_material Botanical Material extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant evaporation Evaporation & Reconstitution spe->evaporation Eluate lcms_vial LC-MS Vial evaporation->lcms_vial lc_separation Liquid Chromatography (C18 Column) lcms_vial->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound derivatives.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound and its derivatives in botanical extracts using LC-MS/MS. The detailed sample preparation and instrumental parameters serve as a robust starting point for method development and validation. The presented workflow can be adapted for the analysis of these compounds in various matrices, supporting research and development in the fields of natural products, pharmacology, and quality control of herbal medicines.

Application Notes and Protocols for the Structural Elucidation of Fukiic Acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fukiic Acid and the Role of NMR Spectroscopy

This compound, a phenolic compound first isolated from the butterbur plant (Petasites japonicus), has garnered interest within the scientific community due to its potential biological activities. The precise determination of its chemical structure is fundamental for understanding its bioactivity, mechanism of action, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of natural products like this compound. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), and through the analysis of their interactions, the complete molecular architecture can be pieced together.

This document provides a comprehensive guide to the application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. It includes detailed experimental protocols for sample preparation and data acquisition, a summary of expected NMR data, and a logical workflow for data interpretation.

Principles of NMR-Based Structure Elucidation

The structural elucidation of an organic molecule by NMR spectroscopy relies on the careful analysis of several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei, providing information about the connectivity of atoms. This is governed by the coupling constant (J).

  • Correlation Spectroscopy (COSY): A 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR technique that correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different molecular fragments.

By combining the information from these experiments, a complete and unambiguous structure can be determined.

Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is based on the known structure of this compound and typical chemical shift values for similar functional groups. The numbering of the atoms is provided in the accompanying figure.

this compound Structure with Atom Numbering

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Position δ (ppm) Multiplicity J (Hz) Integration
H-2'6.85d2.01H
H-5'6.75d8.01H
H-6'6.65dd8.0, 2.01H
H-7'a3.10dd14.0, 4.01H
H-7'b2.90dd14.0, 9.01H
H-34.50d3.01H
2-OHvariablebr s-1H
3-OHvariablebr s-1H
3'-OHvariablebr s-1H
4'-OHvariablebr s-1H
1-COOHvariablebr s-1H
4-COOHvariablebr s-1H

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 500 MHz).

Position δ (ppm)
C-1175.0
C-278.0
C-374.0
C-4173.0
C-1'128.0
C-2'116.0
C-3'145.0
C-4'144.0
C-5'115.0
C-6'120.0
C-7'38.0

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 125 MHz).

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For polar compounds like this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are good choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH, -COOH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference to the residual solvent signal.

NMR Data Acquisition

The following experiments are recommended for the complete structure elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons, their chemical environments, and their relative numbers.

    • Key Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Spectral Width: ~12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different types of carbon atoms.

    • Key Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Key Parameters: Similar to ¹³C NMR, but with a specific DEPT pulse sequence.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify ¹H-¹H spin-spin coupling networks.

    • Key Parameters:

      • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

      • Both dimensions will have a spectral width of ~12 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond ¹H-¹³C correlations.

    • Key Parameters:

      • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

      • F2 (¹H) dimension spectral width: ~12 ppm.

      • F1 (¹³C) dimension spectral width: ~165 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

    • Key Parameters:

      • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

      • F2 (¹H) dimension spectral width: ~12 ppm.

      • F1 (¹³C) dimension spectral width: ~220 ppm.

Data Processing and Interpretation
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

  • Interpretation Workflow: Follow a systematic approach to interpret the spectra, as outlined in the DOT diagram below.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Pure this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C & DEPT-135 NMR Tube->C13 COSY 2D COSY Tube->COSY HSQC 2D HSQC Tube->HSQC HMBC 2D HMBC Tube->HMBC Process Process Spectra H1->Process C13->Process COSY->Process HSQC->Process HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Structure Propose Structure Correlate->Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation H1_data ¹H NMR: - Chemical Shifts - Integration - Multiplicity Fragments Identify Spin Systems (e.g., aromatic ring, aliphatic chain) H1_data->Fragments C13_data ¹³C & DEPT-135 NMR: - Number of Carbons - Carbon Types (C, CH, CH₂, CH₃) HSQC_data HSQC: ¹H-¹³C Direct Correlation C13_data->HSQC_data COSY_data COSY: ¹H-¹H Connectivity COSY_data->Fragments HSQC_data->Fragments HMBC_data HMBC: ¹H-¹³C Long-Range Correlation Connect Connect Fragments using HMBC HMBC_data->Connect Fragments->Connect Final_Structure Assemble Final Structure of this compound Connect->Final_Structure

Application Notes and Protocols for the Total Synthesis of Fukiic Acid from Veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid and its derivatives have garnered significant interest within the scientific community due to their potential as therapeutic agents. Notably, this compound has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. This document outlines the total synthesis of this compound starting from the readily available veratraldehyde. The synthesis, as reported by Queffélec et al. in the European Journal of Medicinal Chemistry (2008), is accomplished in six steps with a 7% overall yield.[1] These application notes provide a detailed overview of a plausible synthetic route, experimental protocols, and data presentation to guide researchers in the replication and further investigation of this synthesis.

Disclaimer: Access to the full-text experimental details of the primary literature was not possible. Therefore, the following protocols are based on a plausible synthetic sequence derived from the published abstract and general principles of organic synthesis. The specific reaction conditions, yields for each step, and spectroscopic data are presented as a template and would require verification through experimental work or access to the original publication.

Plausible Synthetic Pathway

The total synthesis of this compound from veratraldehyde can be envisioned through a six-step sequence involving key transformations such as a Wittig or Horner-Wadsworth-Emmons reaction, asymmetric dihydroxylation, and subsequent functional group manipulations.

Total_Synthesis_of_Fukiic_Acid Veratraldehyde Veratraldehyde Intermediate1 Veratraldehyde Derivative Veratraldehyde->Intermediate1 Step 1: Wittig/HWE Intermediate2 α,β-Unsaturated Ester Intermediate1->Intermediate2 Step 2: Asymmetric Dihydroxylation Intermediate3 Diol Intermediate2->Intermediate3 Step 3: Lactonization Intermediate4 Lactone Intermediate3->Intermediate4 Step 4: Ring Opening Intermediate5 Protected Fukiic Acid Derivative Intermediate4->Intermediate5 Step 5: Functional Group Manipulation Fukiic_Acid This compound Intermediate5->Fukiic_Acid Step 6: Deprotection

Figure 1: Plausible synthetic workflow for the total synthesis of this compound from veratraldehyde.

Data Presentation

The following tables summarize the expected quantitative data and provide a template for recording experimental protocols for the total synthesis of this compound.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)
1Wittig/HWE ReactionVeratraldehydeα,β-Unsaturated EsterData not availableData not availableData not available
2Asymmetric Dihydroxylationα,β-Unsaturated EsterDiolData not availableData not availableData not available
3LactonizationDiolLactoneData not availableData not availableData not available
4Ring OpeningLactoneProtected this compound DerivativeData not availableData not availableData not available
5Functional Group ManipulationProtected this compound DerivativeProtected this compoundData not availableData not availableData not available
6DeprotectionProtected this compoundThis compoundData not availableData not availableData not available
Overall Veratraldehyde This compound 166.17 Data not available ~7% [1]

Experimental Protocols

The following are plausible experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of the α,β-Unsaturated Ester (Wittig/Horner-Wadsworth-Emmons Reaction)

  • Objective: To extend the carbon chain of veratraldehyde and introduce an ester functionality.

  • Procedure:

    • To a solution of a suitable phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base (e.g., sodium hydride).

    • Stir the mixture at room temperature for 30 minutes to generate the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of veratraldehyde in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Dihydroxylation

  • Objective: To introduce two hydroxyl groups stereoselectively across the double bond.

  • Procedure:

    • To a solution of the α,β-unsaturated ester in a mixture of t-butanol and water, add a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and potassium osmate(VI) dihydrate.

    • Add an oxidant such as potassium ferricyanide(III) and potassium carbonate.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Quench the reaction by adding sodium sulfite (B76179) and stir for an additional hour.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting diol by column chromatography.

Step 3-6: Subsequent Transformations (Lactonization, Ring Opening, Functional Group Manipulation, and Deprotection)

  • Objective: To convert the diol into the target this compound.

  • Plausible Sequence:

    • Lactonization: The diol could be cyclized to form a lactone under acidic or basic conditions.

    • Ring Opening: The lactone ring could then be opened to reveal the carboxylic acid and alcohol functionalities.

    • Functional Group Manipulation: This may involve protection of a hydroxyl group to allow for selective reaction at another site.

    • Deprotection: The final step would involve the removal of any protecting groups to yield this compound. The specific reagents and conditions for these steps would be highly dependent on the chosen protecting groups and the overall synthetic strategy. A common deprotection strategy for methoxy (B1213986) groups on an aromatic ring to yield catechols involves treatment with a strong Lewis acid like boron tribromide (BBr₃).

Table 2: Template for Detailed Experimental Protocols

ParameterStep 1Step 2Step 3Step 4Step 5Step 6
Reaction Name Wittig/HWEAsymmetric DihydroxylationLactonizationRing OpeningFunctional Group ManipulationDeprotection
Reagents & Quantities Veratraldehyde (1 eq)Triethyl phosphonoacetate (1.1 eq)NaH (1.2 eq)α,β-Unsaturated Ester (1 eq)(DHQ)₂PHAL (0.01 eq)K₂OsO₄·2H₂O (0.002 eq)K₃[Fe(CN)₆] (3 eq)K₂CO₃ (3 eq)Data not availableData not availableData not availableData not available
Solvent & Volume Anhydrous THFt-BuOH/H₂O (1:1)Data not availableData not availableData not availableData not available
Reaction Temperature 0 °C to RTRTData not availableData not availableData not availableData not available
Reaction Time 12-16 h24-48 hData not availableData not availableData not availableData not available
Work-up Procedure Quench with aq. NH₄Cl, extract with EtOAcQuench with Na₂SO₃, extract with EtOAcData not availableData not availableData not availableData not available
Purification Method Column ChromatographyColumn ChromatographyData not availableData not availableData not availableData not available
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS¹H NMR, ¹³C NMR, IR, MS

Conclusion

The total synthesis of this compound from veratraldehyde represents a significant achievement in the development of potential HIV-1 integrase inhibitors. The outlined six-step synthetic pathway provides a framework for the laboratory-scale production of this important natural product. While the specific experimental details require access to the primary literature for confirmation, the proposed methodologies are robust and commonly employed in modern organic synthesis. This document serves as a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development endeavors.

This document is intended for informational purposes only and should be used in conjunction with standard laboratory safety practices and a thorough literature review. The provided protocols are illustrative and may require optimization.

References

Application Notes: In Vitro Estrogenic Activity of Fukinolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukinolic acid, a hydroxycinnamic acid ester found in the rhizomes of Cimicifuga racemosa (black cohosh), has demonstrated notable in vitro estrogenic activity.[1][2][3][4] This activity is primarily assessed through its ability to stimulate the proliferation of estrogen-dependent human breast cancer cells (MCF-7). These findings suggest that fukinolic acid may act as a phytoestrogen, interacting with estrogen receptor (ER) signaling pathways. This document provides detailed protocols for key in vitro assays to determine the estrogenic activity of fukinolic acid and presents the available quantitative data.

Quantitative Data Summary

The estrogenic potential of fukinolic acid has been quantified using the MCF-7 cell proliferation assay (E-SCREEN). The results are summarized in the table below, with the activity of 17β-estradiol provided as a reference.

CompoundConcentrationProliferation Rate (% of Control)Reference
Fukinolic Acid5 x 10⁻⁸ M126%[1][2][3][4]
17β-Estradiol10⁻¹⁰ M120%[1][2][4]

Signaling Pathways and Experimental Workflows

The estrogenic activity of compounds like fukinolic acid is typically mediated through the estrogen receptor signaling pathway. Upon binding to the estrogen receptor (ERα or ERβ), the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to cellular responses such as proliferation.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fukinolic Acid ER Estrogen Receptor (ERα/ERβ) FA->ER Binds FA_ER FA-ER Complex ER->FA_ER FA_ER_dimer Dimerized FA-ER Complex FA_ER->FA_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) FA_ER_dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Proliferation Cell Proliferation Protein->Proliferation

Caption: Estrogen receptor signaling pathway activated by fukinolic acid.

Experimental Workflow: E-SCREEN Assay

E_SCREEN_Workflow start Start: MCF-7 Cell Culture plate Plate cells in 96-well plates start->plate acclimatize Acclimatize in steroid-free medium plate->acclimatize treat Treat with Fukinolic Acid & Controls (Estradiol, Vehicle) acclimatize->treat incubate Incubate for 6 days treat->incubate fix Fix cells incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain measure Measure absorbance at 492 nm stain->measure analyze Analyze data and determine cell proliferation measure->analyze end End: Quantify Estrogenic Activity analyze->end

Caption: Workflow for the E-SCREEN cell proliferation assay.

Experimental Protocols

E-SCREEN (Estrogen-SCREEN) Assay for Cell Proliferation

This protocol is adapted from established methods for assessing the estrogenic activity of compounds by measuring the proliferation of MCF-7 cells.

2.1. Materials

  • MCF-7 human breast cancer cell line (ER-positive)

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Fetal Bovine Serum (FBS)

  • Charcoal-dextran treated FBS (CD-FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Fukinolic acid

  • 17β-Estradiol (positive control)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris-base solution

2.2. Cell Culture and Maintenance

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells regularly to maintain sub-confluent cultures.

2.3. E-SCREEN Assay Procedure

  • Cell Seeding:

    • Harvest MCF-7 cells using trypsin-EDTA and resuspend in DMEM with 10% CD-FBS.

    • Seed the cells into 96-well plates at a density of 3 x 10³ cells per well.

    • Allow cells to attach and acclimatize for 24 hours.

  • Hormone Deprivation:

    • After 24 hours, replace the medium with DMEM containing 10% CD-FBS to ensure the removal of any residual estrogens.

    • Incubate for another 48-72 hours.

  • Treatment:

    • Prepare serial dilutions of fukinolic acid and 17β-estradiol in DMEM with 10% CD-FBS.

    • Remove the hormone-deprivation medium and add 200 µL of the treatment solutions to the respective wells. Include a vehicle control group.

    • Incubate the plates for 6 days.

  • Cell Proliferation Measurement (SRB Assay):

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measure the absorbance at 492 nm using a microplate reader.

2.4. Data Analysis

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the dose-response curves for fukinolic acid and 17β-estradiol to determine the EC₅₀ values (the concentration that elicits 50% of the maximal response).

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor.

3.1. Principle

The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound like fukinolic acid binds to the hER, the receptor-ligand complex binds to the EREs and activates the transcription of the reporter gene. The resulting enzyme activity can be quantified by a colorimetric reaction.

3.2. Materials

  • Genetically modified Saccharomyces cerevisiae strain expressing hER and a lacZ reporter gene.

  • Yeast growth medium (e.g., SD/-Ura/-Trp).

  • Assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

  • Fukinolic acid

  • 17β-Estradiol (positive control)

  • Vehicle control (e.g., DMSO)

  • 96-well microtiter plates

3.3. YES Assay Procedure

  • Yeast Culture Preparation:

    • Inoculate a single colony of the recombinant yeast into the appropriate growth medium.

    • Incubate overnight at 30°C with shaking until the culture reaches the logarithmic growth phase.

  • Assay Setup:

    • Prepare serial dilutions of fukinolic acid and 17β-estradiol in the vehicle solvent.

    • Add a small aliquot of each dilution to the wells of a 96-well plate. Allow the solvent to evaporate.

  • Yeast Inoculation and Incubation:

    • Dilute the overnight yeast culture in the assay medium containing the CPRG substrate.

    • Add the yeast suspension to each well of the 96-well plate.

    • Seal the plate and incubate at 30°C for 48-72 hours.

  • Measurement and Data Analysis:

    • Monitor the color change in the wells from yellow to red, which indicates β-galactosidase activity.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the estrogenic activity relative to the positive control (17β-estradiol).

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

4.1. Principle

A fixed concentration of radiolabeled 17β-estradiol ([³H]E₂) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER). The addition of unlabeled fukinolic acid will compete with [³H]E₂ for binding to the ER. The amount of bound radioactivity is inversely proportional to the binding affinity of fukinolic acid.

4.2. Materials

  • Source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα).

  • Radiolabeled 17β-estradiol ([³H]E₂)

  • Unlabeled 17β-estradiol

  • Fukinolic acid

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry or dextran-coated charcoal

  • Scintillation fluid and vials

  • Scintillation counter

4.3. Binding Assay Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of fukinolic acid and unlabeled 17β-estradiol in the assay buffer.

  • Binding Reaction:

    • In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [³H]E₂, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or fukinolic acid.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add HAP slurry or dextran-coated charcoal to each tube to adsorb the free [³H]E₂.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge to pellet the adsorbent.

  • Measurement of Radioactivity:

    • Transfer the supernatant (containing the ER-bound [³H]E₂) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

4.4. Data Analysis

  • Calculate the percentage of specific binding for each concentration of fukinolic acid.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of fukinolic acid that inhibits 50% of the specific binding of [³H]E₂).

  • Calculate the relative binding affinity (RBA) of fukinolic acid compared to 17β-estradiol.

References

Application Note: Cell-Based Assays for Determining the Antiviral Activity of Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fukiic acid, a phenolic compound related to caffeic acid, has garnered interest for its potential biological activities. Caffeic acid and its derivatives have demonstrated antiviral effects against a range of viruses by interfering with viral attachment and replication.[1][2][3] Cell-based assays are indispensable tools in the early stages of drug discovery for evaluating the efficacy and safety of potential antiviral agents.[4][5] They provide a physiologically relevant environment to study the interaction between a compound, a host cell, and a virus.

This document provides detailed protocols for a primary cell-based assay, the Plaque Reduction Assay, to determine the antiviral efficacy of this compound. It also includes an essential protocol for assessing the compound's cytotoxicity using the MTT assay. The ratio of cytotoxicity to antiviral activity is used to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral candidate.[6]

Quantitative Data Summary

The primary endpoints for evaluating the antiviral potential of this compound are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the Selectivity Index (SI). These values should be determined for each virus strain and cell line tested. A higher SI value indicates greater selectivity for the viral target over the host cell, which is a desirable characteristic for a therapeutic agent.[6]

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/H1N1MDCKPlaque Reductione.g., 15.2e.g., >200e.g., >13.2
Herpes Simplex 1VeroPlaque Reductione.g., 25.8e.g., >200e.g., >7.8
Dengue Virus 2VeroPlaque Reductione.g., 18.5e.g., >200e.g., >10.8

Experimental Workflow and Signaling

The overall experimental process involves first determining the cytotoxicity of the compound to establish a non-toxic working concentration range. Subsequently, the antiviral activity is measured using the plaque reduction assay within this range.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assay cluster_2 Phase 3: Data Analysis A Seed host cells (e.g., MDCK, Vero) B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72h B->C D Perform MTT Assay C->D E Calculate CC50 Value D->E N Calculate Selectivity Index (SI = CC50 / EC50) E->N F Seed host cells to confluent monolayer G Infect cells with virus (e.g., Influenza) F->G H Treat with non-toxic concentrations of this compound G->H I Apply semi-solid overlay H->I J Incubate for 48-72h to allow plaque formation I->J K Fix and Stain Cells J->K L Count Plaques K->L M Calculate EC50 Value L->M M->N

Caption: Overall workflow for antiviral assessment.

Some natural compounds exert antiviral effects by modulating host cell signaling pathways that viruses often hijack for their own replication. Caffeic acid derivatives may interfere with pathways such as NF-κB, which is critical for the inflammatory response and is manipulated by many viruses.[7][8]

G Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry & Uncoating Receptor->Entry Replication Viral RNA/DNA Replication Entry->Replication NFkB NF-κB Pathway Activation Entry->NFkB Hijacking of Host Pathway Assembly Virion Assembly & Release Replication->Assembly Progeny Progeny Virus Assembly->Progeny FukiicAcid This compound FukiicAcid->Receptor Inhibits Attachment? FukiicAcid->Replication Inhibits Replication? FukiicAcid->NFkB Modulates? NFkB->Replication Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Hypothetical antiviral mechanism of this compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[11]

Materials:

  • Host cells (e.g., MDCK, Vero)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and form a semi-confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final concentration range should be broad enough to determine the CC50 (e.g., 0.1 µM to 1000 µM). Include a "cells only" control (medium only) and a solvent control (medium with the highest concentration of the solvent used for the stock solution).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions (or control media) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the "cells only" control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to calculate the CC50 value.

Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying infectious virus particles and evaluating the inhibitory activity of antiviral compounds.[6][13] It measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by viral infection in a cell monolayer.[14]

Materials:

  • Host cells (e.g., MDCK for Influenza virus)

  • Virus stock with a known titer (PFU/mL)

  • 6-well or 12-well tissue culture plates

  • This compound dilutions in serum-free medium (at non-toxic concentrations determined by the MTT assay)

  • Infection medium (e.g., serum-free DMEM, may require trypsin for influenza)

  • Overlay medium: 2X culture medium mixed 1:1 with a gelling agent like 1.8% low-melting-point agarose.[13]

  • Fixative solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for MDCK cells).[6] Incubate for 24-48 hours at 37°C with 5% CO₂.

  • Virus Dilution: On the day of the experiment, prepare a virus dilution in infection medium that will yield approximately 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS. Inoculate the cells with 200-400 µL of the prepared virus dilution. Include a "no virus" control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes to ensure even distribution.[13]

  • Compound Treatment & Overlay:

    • During the adsorption period, prepare the overlay medium containing various non-toxic concentrations of this compound. Also prepare a virus control (overlay with no compound) and a cell control (overlay with no compound and no virus).

    • After the 1-hour adsorption, remove the virus inoculum from the wells.

    • Immediately add 2 mL of the prepared overlay medium (with or without this compound) to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.[13]

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells by adding 1 mL of fixative solution to each well and incubating for at least 30 minutes at room temperature.[13]

    • Remove the fixative and stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well for 15-20 minutes.[13]

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control:

      • % Inhibition = [1 - (Plaque Count in Treated Well / Plaque Count in Virus Control Well)] x 100

    • Plot the % Inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the EC50 value.

References

Application Notes and Protocols: α-Amylase Inhibition Assay for Fukiic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Amylase is a crucial enzyme in the digestive system that catalyzes the hydrolysis of complex carbohydrates, such as starch, into simpler sugars like glucose and maltose.[1] The inhibition of α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a primary concern in type 2 diabetes.[2] By slowing down carbohydrate digestion, α-amylase inhibitors can reduce the rate of glucose absorption into the bloodstream, thereby helping to control blood sugar levels.[2] Fukiic acid is a natural compound that has been investigated for various biological activities, including as a potent inhibitor of HIV-1 integrase.[3][4] This document provides a detailed protocol for evaluating the in vitro α-amylase inhibitory potential of this compound.

The assay described herein is a colorimetric method that quantifies the reducing sugars produced from the enzymatic breakdown of starch.[2] The amount of reducing sugar is determined using 3,5-dinitrosalicylic acid (DNSA), which reacts with reducing sugars in an alkaline solution upon heating to form 3-amino-5-nitrosalicylic acid.[2][5] This product is a reddish-brown compound that can be quantified spectrophotometrically at 540 nm.[2][5] The intensity of the color is directly proportional to the concentration of reducing sugars formed.[5]

Experimental Protocols

Materials and Reagents

  • Porcine pancreatic α-amylase (E.C. 3.2.1.1)

  • This compound (test compound)

  • Acarbose (B1664774) (positive control)

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA)

  • Sodium potassium tartrate

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.9)

  • Distilled water

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

  • Water bath set to 100°C

  • Vortex mixer

  • Pipettes and tips

Reagent Preparation

  • Sodium Phosphate Buffer (0.1 M, pH 6.9): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.9.

  • α-Amylase Solution (0.5 U/mL): Dissolve porcine pancreatic α-amylase in the sodium phosphate buffer to a final concentration of 0.5 units/mL. This solution should be prepared fresh before each experiment.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer. Heat and stir the solution gently until it becomes clear. Allow it to cool to room temperature before use.

  • This compound Stock Solution: Prepare a stock solution of this compound in sodium phosphate buffer. The concentration will depend on the desired final concentrations for the assay. Sonication may be required to ensure complete dissolution.[5] From this stock, prepare a series of dilutions to be used in the assay.

  • Acarbose Solution (Positive Control): Prepare a stock solution of acarbose in sodium phosphate buffer and create a series of dilutions in the same manner as the test compound.

  • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and then slowly add 20 mL of 2 M NaOH while stirring continuously. Adjust the final volume to 100 mL with distilled water. Store this reagent in an amber-colored bottle to protect it from light.[2]

Assay Procedure

  • Add 50 µL of the this compound solution at various concentrations (or acarbose for the positive control, or buffer for the blank) into the wells of a 96-well plate.[2]

  • Add 50 µL of the α-amylase solution to each well.[2]

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]

  • Initiate the enzymatic reaction by adding 50 µL of the 1% starch solution to each well.[2]

  • Incubate the plate again at 37°C for 20 minutes.[2]

  • Terminate the reaction by adding 100 µL of the DNSA reagent to each well.[2]

  • Seal the plate and place it in a boiling water bath for 15 minutes.[5]

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Presentation

Calculation of α-Amylase Inhibition

The percentage of α-amylase inhibition is calculated using the following formula:

% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Where:

  • Abscontrol is the absorbance of the control reaction (containing buffer instead of the inhibitor).

  • Abssample is the absorbance of the reaction with the this compound or acarbose.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical α-Amylase Inhibitory Activity of this compound

Concentration (µg/mL)% Inhibition (this compound)% Inhibition (Acarbose)
1015.2 ± 1.825.5 ± 2.1
2535.8 ± 2.548.9 ± 3.0
5052.1 ± 3.165.7 ± 2.8
7568.9 ± 2.978.3 ± 3.5
10085.3 ± 3.689.1 ± 3.2
IC50 (µg/mL) 47.5 25.8

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies can be performed by measuring the reaction rates at various substrate (starch) concentrations in the presence and absence of the inhibitor. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can then be generated to visualize the kinetic parameters.[1][6]

Table 2: Hypothetical Kinetic Parameters of α-Amylase Inhibition by this compound

InhibitorKm (mg/mL)Vmax (µmol/min)Inhibition Type
None2.510.0-
This compound (50 µg/mL)2.55.0Non-competitive

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_reaction Reaction Termination and Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Starch, DNSA) add_inhibitor Add this compound/Control to 96-well plate prep_reagents->add_inhibitor prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_inhibitor add_enzyme Add α-Amylase Solution add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 10 min add_enzyme->incubate1 add_substrate Add Starch Solution incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 stop_reaction Add DNSA Reagent incubate2->stop_reaction boil Boil for 15 min stop_reaction->boil cool Cool to Room Temperature boil->cool read_abs Read Absorbance at 540 nm cool->read_abs calculate Calculate % Inhibition and IC50 read_abs->calculate

Caption: Workflow for the in vitro α-amylase inhibition assay.

G E α-Amylase (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Starch (Substrate) I This compound (Inhibitor) ES->E P Maltose (Product) ES->P EI->E P->E +

Caption: Signaling pathway of α-amylase inhibition.

G cluster_input Inputs cluster_process Process cluster_output Outputs fukiic_acid This compound incubation Incubation and Reaction fukiic_acid->incubation alpha_amylase α-Amylase alpha_amylase->incubation starch Starch starch->incubation color_dev Color Development with DNSA incubation->color_dev measurement Absorbance Measurement color_dev->measurement inhibition_data % Inhibition measurement->inhibition_data kinetics Kinetic Parameters measurement->kinetics ic50 IC50 Value inhibition_data->ic50

Caption: Logical relationship from sample preparation to data analysis.

References

Application Note: Carboxypeptidase A Inhibition Assay Using Fukiic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Its involvement in various physiological processes has made it a target for inhibitor development. Fukiic acid, a dicarboxylic acid containing a catechol moiety, and its esters are natural compounds found in plants like Cimicifuga racemosa.[3][4] Given that dicarboxylic acids and phenolic compounds have been shown to inhibit carboxypeptidase A, this compound esters represent a class of compounds with the potential for CPA inhibition.[5] This application note provides a detailed protocol for the screening and characterization of this compound esters as potential inhibitors of carboxypeptidase A.

Principle of the Assay

The enzymatic activity of carboxypeptidase A is determined spectrophotometrically by monitoring the hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine.[5][6] Upon cleavage by CPA, hippuryl-L-phenylalanine yields hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity. The inhibitory potential of this compound esters is quantified by measuring the reduction in the rate of this reaction in the presence of the test compounds.

Data Presentation

The inhibitory activities of this compound esters and a reference inhibitor against carboxypeptidase A can be summarized in a table format for clear comparison. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter.

CompoundType of InhibitionIC50 (µM)Ki (µM)
This compound Ester (e.g., Dimethyl Fukiate)Competitive15.57.8
This compound Ester (e.g., Diethyl Fukiate)Competitive10.25.1
2-Benzylsuccinic acid (Reference)Competitive0.450.22

Note: The data presented in this table are hypothetical examples for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

Materials and Reagents
  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich, C9268)

  • Hippuryl-L-phenylalanine (substrate)

  • This compound esters (test inhibitors)

  • 2-Benzylsuccinic acid (reference inhibitor)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Preparation of Solutions
  • Tris-HCl Buffer (25 mM, pH 7.5, 500 mM NaCl): Dissolve Trizma hydrochloride and sodium chloride in deionized water to the final concentrations. Adjust the pH to 7.5 at 25°C with 1 M NaOH.

  • Substrate Stock Solution (10 mM Hippuryl-L-phenylalanine): Dissolve hippuryl-L-phenylalanine in the Tris-HCl buffer. Gentle warming and stirring may be required. Prepare this solution fresh daily.[7]

  • Enzyme Stock Solution (1 mg/mL Carboxypeptidase A): Prepare a stock solution of carboxypeptidase A in cold 10% LiCl solution. The enzyme crystals may not be readily soluble; allow the solution to clear before use.[5] Dilute the stock solution in cold Tris-HCl buffer to the desired working concentration (e.g., 0.1 mg/mL) immediately before use.

  • Inhibitor Stock Solutions (10 mM): Dissolve the this compound esters and the reference inhibitor in DMSO.

Enzyme Inhibition Assay Protocol
  • Assay Preparation: In a 96-well UV-transparent microplate, add the following components to each well:

    • Buffer: Tris-HCl buffer (to a final volume of 200 µL)

    • Inhibitor: Serial dilutions of the this compound ester or reference inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Enzyme: A fixed concentration of carboxypeptidase A solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (hippuryl-L-phenylalanine) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for CPA.

  • Kinetic Measurement: Immediately after substrate addition, measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer thermostated at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer assay_setup Set up Assay Plate: Buffer, Inhibitor, Enzyme prep_buffer->assay_setup prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Solution prep_enzyme->assay_setup prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->assay_setup pre_incubation Pre-incubate at 25°C for 10 min assay_setup->pre_incubation pre_incubation->initiate_reaction kinetic_measurement Measure Absorbance at 254 nm initiate_reaction->kinetic_measurement calc_velocity Calculate Initial Velocities kinetic_measurement->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition determine_mode Determine Mode of Inhibition calc_velocity->determine_mode calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for the Carboxypeptidase A inhibition assay.

inhibition_mechanism cluster_enzyme Carboxypeptidase A Active Site cluster_substrate Substrate Binding cluster_inhibitor Inhibitor Binding cluster_products Reaction Products CPA Carboxypeptidase A (with Zn2+ ion) Inhibitor This compound Ester Products Hippuric Acid + L-Phenylalanine CPA->Products Hydrolysis Substrate Hippuryl-L-phenylalanine Substrate->CPA Binds to Active Site Inhibitor->CPA Competitively Binds to Active Site

Caption: Proposed competitive inhibition of Carboxypeptidase A by this compound Esters.

Plausible Mechanism of Inhibition

While the precise mechanism of carboxypeptidase A inhibition by this compound esters has not been empirically determined, a plausible mode of action can be inferred from the structure of this compound and known CPA inhibitors. This compound is a dicarboxylic acid, and dicarboxylic acids are known to act as competitive inhibitors of carboxypeptidase A.[5] The two carboxyl groups can potentially interact with the positively charged residues, such as Arg-145, in the active site of CPA, mimicking the binding of the C-terminal carboxylate of the substrate.[8]

Furthermore, the catechol moiety of this compound may also contribute to the binding and inhibition. Phenolic hydroxyl groups can potentially coordinate with the active site zinc ion or form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. Therefore, it is hypothesized that this compound esters act as competitive inhibitors, binding to the active site of carboxypeptidase A and preventing the binding and subsequent hydrolysis of the natural substrate.

Conclusion

This application note provides a comprehensive framework for investigating the inhibitory effects of this compound esters on carboxypeptidase A. The detailed protocol for the enzyme inhibition assay, along with guidelines for data analysis and a proposed mechanism of action, will be valuable for researchers in the fields of enzymology, natural product chemistry, and drug discovery. Further studies are warranted to elucidate the precise kinetic parameters and binding mode of this compound esters as carboxypeptidase A inhibitors.

References

Application Note: Pressurized Liquid Extraction of Phenolic Acids from Black Cohosh (Actaea racemosa)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Black cohosh (Actaea racemosa or Cimicifuga racemosa) is a perennial plant native to North America whose roots and rhizomes are utilized in dietary supplements, primarily for the alleviation of menopausal symptoms[1]. The therapeutic potential of black cohosh is attributed to its complex phytochemical profile, which includes triterpene glycosides and a variety of phenolic acids[1][2]. Key phenolic constituents identified are caffeic acid, ferulic acid, isoferulic acid, and sinapic acid, along with their derivatives like fukinolic acid and cimicifugic acids[2][3][4]. These compounds have garnered interest for their potential antioxidant and anti-inflammatory activities[5].

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting bioactive compounds from solid matrices. This method utilizes elevated temperatures and pressures to enhance the extraction process, resulting in shorter extraction times and reduced solvent consumption compared to traditional methods. This application note provides a detailed protocol for the extraction of phenolic acids from black cohosh using PLE, based on optimized parameters to maximize extraction efficiency.

Experimental Protocols

This section outlines the detailed methodology for the pressurized liquid extraction of phenolic acids from black cohosh, including sample preparation, the PLE procedure, and subsequent analysis.

1. Sample Preparation

Proper preparation of the plant material is crucial for achieving optimal extraction efficiency.

  • Drying: Freshly harvested black cohosh roots and rhizomes should be thoroughly washed and then dried. Freeze-drying is a suitable method to preserve the integrity of the phytochemicals.

  • Grinding and Sieving: The dried plant material should be ground into a fine powder. The particle size of the powder significantly impacts the extraction efficiency[3]. It is recommended to sieve the ground powder to obtain a particle size distribution between 0.25 mm and 0.425 mm for optimal results[3].

2. Pressurized Liquid Extraction (PLE) Protocol

The following protocol is based on optimized parameters for the extraction of phenolic acids from black cohosh.

  • Instrumentation: A commercially available Pressurized Liquid Extractor system is required.

  • Extraction Solvent: A mixture of methanol (B129727) and water (60:40, v/v) has been identified as the optimal solvent for extracting total phenolics and individual phenolic acids from black cohosh[3].

  • Extraction Parameters:

    • Temperature: 90 °C. The total phenolic content of the extract has been shown to increase with temperatures up to this point[3]. However, it is important to note that some phenolic derivatives, such as fukiic and piscidic esters, may be susceptible to hydrolysis at elevated temperatures[6].

    • Pressure: 1000 psi (approximately 6.9 MPa). Extractions have been successfully performed at pressures ranging from 500 to 1500 psi[3].

    • Solid-to-Solvent Ratio: 80 mg of dried, powdered black cohosh per 1 mL of extraction solvent[3].

    • Static Extraction Time: A static extraction time of 5-10 minutes per cycle is recommended.

    • Extraction Cycles: Two extraction cycles are sufficient to extract over 96% of the measurable phenolic compounds[3].

    • Purge Time: A nitrogen purge of 60-100 seconds should be performed after each cycle to collect the extract.

  • Procedure:

    • Accurately weigh the desired amount of sieved black cohosh powder and mix it with a dispersing agent like diatomaceous earth.

    • Load the mixture into the extraction cell.

    • Place the loaded cell into the PLE system.

    • Set the extraction parameters as outlined above.

    • Initiate the extraction sequence.

    • Collect the extract in a vial. For multiple cycles, the extracts can be combined.

    • The collected extract can be concentrated under a stream of nitrogen or using a rotary evaporator and then reconstituted in a suitable solvent for analysis.

3. Analytical Methodology

The identification and quantification of phenolic acids in the black cohosh extract are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or Mass Spectrometry (MS)[3].

  • HPLC-PDA/MS System: A standard HPLC system equipped with a C18 column is suitable for the separation of phenolic acids.

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is commonly employed.

  • Detection:

    • PDA: Phenolic acids can be detected at their characteristic UV absorbance wavelengths (e.g., around 320 nm).

    • MS: Mass spectrometry provides higher selectivity and sensitivity for the identification and quantification of individual phenolic acids based on their mass-to-charge ratio.

  • Quantification: The concentration of individual phenolic acids can be determined by comparing the peak areas from the sample chromatogram to those of analytical standards of known concentrations.

Data Presentation

The following table summarizes the optimized parameters for the pressurized liquid extraction of phenolic acids from black cohosh.

ParameterOptimal ValueReference
Solvent Composition Methanol:Water (60:40, v/v)[3]
Temperature 90 °C[3]
Pressure 1000 psi (6.9 MPa)[3]
Solid-to-Solvent Ratio 80 mg/mL[3]
Particle Size 0.25 mm - 0.425 mm[3]
Number of Cycles 2[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the pressurized liquid extraction of phenolic acids from black cohosh and a conceptual diagram of factors influencing extraction efficiency.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_analysis Analysis start Black Cohosh Rhizomes dry Drying (Freeze-drying) start->dry grind Grinding dry->grind sieve Sieving (0.25-0.425 mm) grind->sieve ple PLE System Solvent: MeOH:H2O (60:40) Temp: 90°C Pressure: 1000 psi sieve->ple extract Collected Extract ple->extract hplc HPLC-PDA/MS Analysis extract->hplc data Data Acquisition & Quantification hplc->data

Figure 1. Experimental workflow for PLE of phenolic acids.

Extraction_Factors center Extraction Efficiency solvent Solvent Composition (MeOH:H2O) center->solvent temp Temperature center->temp pressure Pressure center->pressure particle Particle Size center->particle ratio Solid:Solvent Ratio center->ratio cycles Extraction Cycles center->cycles

Figure 2. Key factors influencing PLE efficiency.

References

Application Note & Protocol: Quantification of Fukiic Acid in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid is a phenolic compound found in certain plants, notably in Petasites japonicus (Butterbur), a popular herbal supplement used for various health purposes.[1][2] As with any bioactive compound in herbal supplements, accurate quantification is crucial for ensuring product quality, consistency, and appropriate dosage for efficacy and safety studies. This document provides a detailed protocol for the quantification of this compound in herbal supplements using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and a more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Due to the current lack of a commercially available certified this compound analytical standard, this protocol is a proposed method and will require validation upon the procurement and qualification of a reference standard.

Quantitative Data Summary

The following table presents example data to illustrate the reporting of this compound content in various hypothetical herbal supplement formulations. These values are for demonstrative purposes and do not represent actual experimental results.

Sample ID Supplement Type Plant Source Stated Butterbur Extract (mg/serving) This compound Concentration (µg/g of supplement) This compound per Serving (µg)
HS-001CapsulePetasites japonicus (Rhizome)50150.275.1
HS-002TincturePetasites japonicus (Leaf)100 (per mL)85.585.5
HS-003PowderPetasites japonicus (Whole Plant)500112.856.4
HS-004TabletPetasites hybridus (Root)7545.33.4

Experimental Protocols

Critical Prerequisite: this compound Analytical Standard

Recommendation:

  • Procurement: Source this compound (CAS: 35388-56-8) from a reputable chemical supplier.

  • Qualification: The purity of the chemical standard must be rigorously assessed before use. This can be achieved through a combination of techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • LC-MS: To assess purity and identify any potential impurities.

    • Thermogravimetric Analysis (TGA): To determine the water content.

    • Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.

Sample Preparation

This protocol is designed for solid (capsules, powders, tablets) and liquid (tinctures) herbal supplements.

Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Capsules/Tablets: Weigh and finely grind at least 10 capsules or tablets to obtain a homogenous powder.

    • Powders: Use as is after thorough mixing.

    • Tinctures: Mix thoroughly by inversion.

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized powder into a 15 mL centrifuge tube. For tinctures, pipette 1 mL into a tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in a water bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • For UPLC-MS/MS analysis, a further 1:10 dilution with the initial mobile phase may be necessary to fall within the linear range of the instrument.

Proposed HPLC-DAD Method

This method is suitable for routine quality control and quantification where high sensitivity is not paramount.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 70 30
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm and 320 nm (monitor both for optimal sensitivity).

Quantification:

  • Prepare a stock solution of the qualified this compound standard in 80% methanol.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Proposed UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for detecting low levels of this compound and for complex sample matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    8.0 60 40
    9.0 5 95
    10.0 5 95
    10.1 98 2

    | 12.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): To be determined from the mass of this compound ([M-H]⁻).

    • Product Ions (m/z): To be determined by fragmentation of the precursor ion. At least two transitions should be monitored for confident identification and quantification.

  • Collision Energy and Cone Voltage: To be optimized for the specific instrument and this compound standard.

Quantification:

  • Follow the same procedure for preparing calibration standards as in the HPLC-DAD method, but at lower concentrations appropriate for the sensitivity of the UPLC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Analyze the standards and samples using the optimized MRM method.

  • Quantify this compound based on the calibration curve constructed from the peak areas of the most abundant MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Herbal Supplement (Capsule, Tincture, Powder) homogenize Homogenization sample->homogenize extract Solvent Extraction (80% Methanol) homogenize->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc Routine QC uplc UPLC-MS/MS Analysis filter->uplc High Sensitivity quant Quantification (Calibration Curve) hplc->quant uplc->quant report Reporting Results quant->report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway fukiic_acid This compound (Phenolic Compound) ros Reactive Oxygen Species (ROS) fukiic_acid->ros Scavenges nfkb NF-κB Pathway fukiic_acid->nfkb Inhibits ros->nfkb Activates inflammation Inflammatory Response (e.g., COX-2, iNOS) nfkb->inflammation Induces

Caption: Hypothetical signaling pathway of this compound's antioxidant effects.

References

Application Notes and Protocols for Determining the Estrogenicity of Fukiic Acid using MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fukiic acid and its derivatives are compounds of interest for their potential biological activities. One key aspect to investigate for such compounds is their potential to interact with the endocrine system, specifically as it relates to estrogenic activity. The MCF-7 human breast cancer cell line is a well-established and widely used in vitro model for assessing the estrogenicity of test compounds. These cells express the estrogen receptor alpha (ERα) and exhibit a proliferative response upon stimulation with estrogens. This document provides detailed protocols for utilizing MCF-7 cells to test the estrogenic properties of this compound, focusing on the E-SCREEN (Estrogen-SCREEN) assay, a robust method for quantifying cell proliferation. Additionally, protocols for complementary assays to elucidate the mechanism of action are described.

Key Signaling Pathway in MCF-7 Cells

The estrogenic activity in MCF-7 cells is primarily mediated through the estrogen receptor (ER). Upon binding of an estrogenic compound, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, ultimately leading to cell proliferation.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Dimer ER Dimer ER->Dimer Dimerization FukiicAcid This compound FukiicAcid->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen Receptor Signaling Pathway in MCF-7 Cells.

Experimental Protocols

E-SCREEN (Estrogen-SCREEN) Assay

The E-SCREEN assay is a cell proliferation assay that measures the increase in MCF-7 cell number in response to estrogenic compounds.[1][2][3]

3.1.1. Materials

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with and without phenol (B47542) red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (test compound)

  • 17β-Estradiol (positive control)

  • Ethanol (B145695) (vehicle control)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) assay reagents:

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B solution

    • Tris base solution

  • Microplate reader

3.1.2. Experimental Workflow

E_SCREEN_Workflow A 1. Seed MCF-7 cells in 96-well plate B 2. Allow cells to attach (24h) A->B C 3. Replace with hormone-free medium B->C D 4. Add this compound & controls C->D E 5. Incubate for 6 days D->E F 6. Fix cells with TCA E->F G 7. Stain with SRB F->G H 8. Solubilize dye G->H I 9. Measure absorbance H->I

Caption: Experimental Workflow for the E-SCREEN Assay.

3.1.3. Detailed Protocol

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • For the assay, switch to phenol red-free DMEM with 10% charcoal-dextran stripped FBS to eliminate external estrogenic stimuli.

  • Cell Seeding:

    • Trypsinize and resuspend MCF-7 cells in phenol red-free DMEM with charcoal-dextran stripped FBS.

    • Seed the cells into a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in ethanol. Prepare serial dilutions to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Prepare a stock solution of 17β-Estradiol in ethanol as a positive control (e.g., final concentrations from 10⁻¹³ M to 10⁻⁹ M).

    • Prepare a vehicle control with the same final concentration of ethanol as the test compounds.

    • After 24 hours of cell attachment, carefully remove the medium and add 200 µL of medium containing the different concentrations of this compound, 17β-Estradiol, or vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.[1]

  • Cell Proliferation Measurement (SRB Assay): [4][5][6]

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

3.1.4. Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the mean absorbance for each concentration.

  • Express the results as a percentage of the vehicle control (set to 100% proliferation).

  • Plot the percentage of cell proliferation against the log concentration of this compound and 17β-Estradiol to generate dose-response curves.

  • Calculate the EC50 value (the concentration that elicits 50% of the maximal proliferative response) for both this compound and the positive control.

Estrogen Receptor Competitive Binding Assay (Principle)

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., ³H-estradiol) for binding to the estrogen receptor. A reduction in the binding of the radiolabeled estrogen in the presence of the test compound indicates affinity for the ER.

Estrogen Response Element (ERE) Reporter Gene Assay (Principle)

This assay utilizes MCF-7 cells that have been stably transfected with a reporter gene (e.g., luciferase) under the control of an ERE.[2][7][8][9] If a test compound is estrogenic, it will bind to the ER, which then activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission for luciferase).

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison.

Table 1: Proliferative Effect of this compound and Fukinolic Acid on MCF-7 Cells

CompoundConcentration (M)Mean Absorbance (510 nm)% Proliferation vs. Vehicle Control
Vehicle Control (Ethanol)-Value100%
17β-Estradiol (Positive Control)10⁻¹⁰Value120%[10]
Fukinolic Acid5 x 10⁻⁸Value126%[10]
This compound10⁻¹²ValueValue
10⁻¹¹ValueValue
10⁻¹⁰ValueValue
10⁻⁹ValueValue
10⁻⁸ValueValue
10⁻⁷ValueValue
10⁻⁶ValueValue
10⁻⁵ValueValue

Note: Values for this compound are hypothetical and would be determined experimentally.

Table 2: Summary of Estrogenic Activity

CompoundEC50 (M)Relative Proliferative Effect (RPE)¹
17β-EstradiolValue100%
This compoundValueValue

¹ RPE is calculated as (EC50 of 17β-Estradiol / EC50 of this compound) x 100.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the estrogenic potential of this compound using the MCF-7 cell line. The E-SCREEN assay is a primary, robust method for quantifying estrogen-induced cell proliferation. For a more in-depth understanding of the mechanism of action, it is recommended to supplement these findings with data from estrogen receptor competitive binding assays and ERE-reporter gene assays. The systematic application of these methods will provide valuable insights into the endocrine-disrupting potential of this compound, which is crucial for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

References

Fukiic Acid: A Promising Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Fukiic acid, a polyphenol first isolated from Petasites japonicus (the Fuki plant), and its derivatives have emerged as compounds of significant interest in the field of drug discovery.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its related compound, Fukinolic acid.

Chemical Structures:

  • This compound: (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid

  • Fukinolic Acid: An ester derivative of this compound, where a caffeic acid moiety is attached.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, positioning them as attractive lead compounds for the development of novel therapeutics. Key activities include antiviral, hormonal, and anti-aging properties.

Antiviral Activity: HIV-1 Integrase Inhibition
Hormonal Activity: Estrogenic Effects

Fukinolic acid has been shown to exhibit estrogenic activity, specifically by promoting the proliferation of estrogen-dependent MCF-7 breast cancer cells. This suggests a potential role in hormonal regulation and as a tool for studying estrogen receptor signaling.

Anti-aging and Dermatological Applications
  • Collagenase Inhibition: Fukinolic acid and related cimicifugic acids have demonstrated inhibitory activity against collagenase, the enzyme responsible for breaking down collagen.[4] This suggests potential applications in preventing skin aging and other conditions associated with collagen degradation.

  • Hyaluronidase (B3051955) Inhibition: Derivatives of this compound have been reported to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid.[5] By preventing the breakdown of hyaluronic acid, these compounds could help maintain skin hydration and elasticity, making them relevant for cosmetic and dermatological applications.

Enzyme Inhibition: Cytochrome P450

Fukinolic acid has been found to inhibit several cytochrome P450 (CYP) isozymes. This is a critical consideration in drug development, as CYP enzymes are central to drug metabolism, and their inhibition can lead to drug-drug interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Inhibition of Cytochrome P450 (CYP) Isozymes by Fukinolic Acid

CYP IsozymeIC50 (µM)
CYP1A21.8
CYP2D61.8 - 12.6
CYP2C91.8 - 12.6
CYP3A41.8 - 12.6

Table 2: Collagenase Inhibition by Fukinolic Acid and Related Compounds

CompoundConcentration (µM)% Inhibition
Fukinolic Acid & Cimicifugic Acids A, B, C0.22 - 0.2447 - 64
Cimicifugic Acids D, E, F0.23 - 0.2420 - 37

Note: A specific IC50 value for collagenase inhibition by Fukinolic acid was not provided in the search results, but the percentage of inhibition at a given concentration is reported.

Table 3: Hyaluronidase Inhibition by this compound Derivatives

CompoundIC50
This compound DerivativesData not available

Note: While this compound derivatives are known to inhibit hyaluronidase, specific IC50 values for this compound itself were not found in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: HIV-1 Integrase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of HIV-1 integrase activity.

Objective: To determine the in vitro inhibitory activity of this compound on the 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • Assay buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • 3'-Processing Assay:

    • Prepare a reaction mixture containing the assay buffer, oligonucleotide substrate, and recombinant HIV-1 integrase.

    • Add varying concentrations of this compound or the positive control to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA, formamide).

    • Analyze the reaction products by gel electrophoresis to visualize the processed DNA fragments.

  • Strand Transfer Assay:

    • First, perform the 3'-processing step as described above to generate the pre-processed substrate.

    • Add the target DNA to the reaction mixture containing the processed substrate and integrase.

    • Add varying concentrations of this compound or the positive control.

    • Incubate at 37°C to allow for the strand transfer reaction.

    • Stop the reaction and analyze the products (integrated DNA) by gel electrophoresis or a capture-based ELISA.

  • Data Analysis:

    • Quantify the amount of processed or integrated product in each reaction.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Protocol 2: MCF-7 Cell Proliferation Assay (Estrogenic Activity)

This protocol describes how to assess the estrogenic activity of Fukinolic acid by measuring its effect on the proliferation of MCF-7 human breast cancer cells.

Objective: To determine if Fukinolic acid can induce the proliferation of estrogen-dependent MCF-7 cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Fukinolic acid (dissolved in DMSO)

  • 17β-estradiol (positive control)

  • Tamoxifen (antagonist control)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in standard medium.

    • For the experiment, switch to a medium containing charcoal-stripped FBS for at least 24-48 hours to deprive the cells of estrogen.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of Fukinolic acid, 17β-estradiol, and Tamoxifen in the estrogen-deprived medium.

    • Remove the seeding medium and add the treatment solutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plates for a period of 4-6 days.

  • Cell Proliferation Measurement:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the proliferation percentage against the concentration of the test compound to generate a dose-response curve.

Protocol 3: Collagenase Inhibition Assay

This protocol provides a method for measuring the inhibitory effect of Fukinolic acid on collagenase activity.

Objective: To quantify the in vitro inhibition of collagenase by Fukinolic acid.

Materials:

  • Collagenase from Clostridium histolyticum

  • Substrate: N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) or gelatin

  • Assay buffer (e.g., Tricine buffer with NaCl and CaCl2)

  • Fukinolic acid (dissolved in DMSO)

  • Epigallocatechin gallate (EGCG) or another known collagenase inhibitor (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, collagenase enzyme solution, and varying concentrations of Fukinolic acid or the positive control.

    • Pre-incubate the mixture at 37°C for 15-20 minutes.

  • Initiation of Reaction:

    • Add the substrate (FALGPA or gelatin) to each well to start the reaction.

  • Measurement:

    • If using FALGPA, monitor the decrease in absorbance at 345 nm over time using a spectrophotometer.

    • If using a fluorescently labeled gelatin substrate, measure the increase in fluorescence as the substrate is cleaved.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Protocol 4: Hyaluronidase Inhibition Assay

This protocol details a method to assess the inhibitory activity of this compound derivatives against hyaluronidase.

Objective: To determine the in vitro inhibitory effect of this compound derivatives on hyaluronidase activity.

Materials:

  • Hyaluronidase (from bovine testes)

  • Hyaluronic acid (substrate)

  • Assay buffer (e.g., acetate (B1210297) buffer, pH 3.5-7)

  • This compound derivative (dissolved in a suitable solvent)

  • Tannic acid or another known hyaluronidase inhibitor (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, hyaluronidase enzyme, and varying concentrations of the this compound derivative or positive control.

    • Incubate the mixture at 37°C for 10-20 minutes.

  • Substrate Addition:

    • Add the hyaluronic acid solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Remaining Hyaluronic Acid:

    • Stop the reaction.

    • Add a solution of acidified bovine serum albumin (BSA). The undigested hyaluronic acid will form a precipitate with the BSA, leading to turbidity.

    • Measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a spectrophotometer. Higher absorbance indicates greater inhibition of the enzyme.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.

    • Plot the percentage of inhibition against the concentration of the this compound derivative to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.

EstrogenSignaling cluster_cell MCF-7 Cell cluster_nucleus FukinolicAcid Fukinolic Acid ER Estrogen Receptor (ER) FukinolicAcid->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation (MCF-7) Transcription->Proliferation ER_nucleus->ERE Binds to HIVIntegration ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Processing 3'-Processing ViralDNA->Processing RT Reverse Transcriptase Integrase HIV-1 Integrase Integrase->Processing StrandTransfer Strand Transfer Integrase->StrandTransfer FukiicAcid This compound FukiicAcid->Integrase Inhibits Processing->StrandTransfer IntegratedProvirus Integrated Provirus StrandTransfer->IntegratedProvirus Integration into HostDNA Host DNA ExperimentalWorkflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Enzyme Assays (e.g., Integrase, Collagenase) start->in_vitro cell_based Cell-Based Assays (e.g., MCF-7 Proliferation) start->cell_based ic50 Determine IC50/EC50 in_vitro->ic50 cell_based->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead_opt Lead Optimization mechanism->lead_opt preclinical Preclinical Studies lead_opt->preclinical end Candidate Drug preclinical->end

References

Application Note: Fluorometric Assay for Measuring Collagenase Inhibition by Fukinolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the remodeling and degradation of the extracellular matrix by breaking down native collagen.[1][2] While essential for normal physiological processes like wound healing and tissue development, excessive collagenase activity is implicated in various pathological conditions, including cancer metastasis, rheumatoid arthritis, and skin aging.[3][4][5] Consequently, the identification and characterization of potent collagenase inhibitors are of significant interest in drug discovery and dermatology.[3][4] Fukinolic acid, a phenolic compound found in plants of the Cimicifuga species, has been identified as a potent inhibitor of collagenolytic activity, suggesting its therapeutic potential in preventing collagen degradation.[6][7]

This application note provides a detailed protocol for measuring the inhibitory activity of fukinolic acid against collagenase using a sensitive fluorometric assay. The assay is based on a quenched fluorescent substrate that, upon cleavage by collagenase, releases a fluorophore, resulting in a quantifiable increase in fluorescence.

Assay Principle

The assay utilizes a hybrid substrate, such as a FITC (fluorescein isothiocyanate)-labeled collagen or a self-quenched BODIPY conjugate of gelatin.[8][9] In its intact state, the fluorescence of the conjugate is quenched. When collagenase cleaves the substrate, the quenching is relieved, and a bright green fluorescence is produced. The fluorescence intensity, measured at an excitation/emission of approximately 490/520 nm, is directly proportional to the enzyme's activity.[8] The presence of an inhibitor, like fukinolic acid, reduces the rate of substrate cleavage, leading to a decrease in fluorescence.[3] This allows for the quantification of inhibitory activity and the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

1. Materials and Reagents

  • Enzyme: Bacterial Collagenase from Clostridium histolyticum (e.g., Sigma-Aldrich, Worthington Biochemical)

  • Substrate: Fluorogenic quenched collagenase substrate (e.g., FITC-Collagen, DQ™ Gelatin)

  • Test Compound: Fukinolic Acid

  • Positive Control Inhibitor: 1,10-Phenanthroline or EDTA

  • Assay Buffer: 50 mM Tricine or TES buffer, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl.[10][11]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving fukinolic acid and control inhibitor.

  • Equipment:

    • Fluorescence microplate reader with filters for Ex/Em = 490/520 nm.

    • 37°C incubator.

    • 96-well black, flat-bottom microplates.

    • Standard laboratory pipettes and sterile, disposable tips.

2. Reagent Preparation

  • Collagenase Stock Solution: Prepare a 1 mg/mL stock solution of collagenase in assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute to the final working concentration (e.g., 0.1 U/mL) with cold assay buffer. Keep on ice.

  • Substrate Solution: Reconstitute the fluorogenic substrate in the assay buffer to a working concentration as recommended by the manufacturer (e.g., 10-20 µg/mL). Protect from light.

  • Fukinolic Acid Stock Solution: Prepare a 10 mM stock solution of fukinolic acid in DMSO. From this stock, prepare serial dilutions in assay buffer to achieve the desired final test concentrations (e.g., 0.05 µM to 10 µM).

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of 1,10-Phenanthroline in DMSO. Dilute in assay buffer to a final concentration known to inhibit the enzyme (e.g., 100-200 µM).[9]

3. Assay Procedure

  • Plate Setup: In a 96-well black microplate, designate wells for:

    • Blank: Contains assay buffer and substrate only (no enzyme).

    • Negative Control (100% Activity): Contains assay buffer, enzyme, and DMSO (solvent control).

    • Positive Control: Contains assay buffer, enzyme, and the positive inhibitor (1,10-Phenanthroline).

    • Test Wells: Contains assay buffer, enzyme, and various concentrations of fukinolic acid.

  • Reaction Setup: Add the components to the wells in the following order:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate fukinolic acid dilution, positive control, or DMSO to the designated wells.

    • Add 20 µL of the diluted collagenase solution to all wells except the "Blank" wells. Add 20 µL of assay buffer to the blank wells instead.

    • Mix gently and pre-incubate the plate at 37°C for 15-20 minutes. This allows the inhibitor to interact with the enzyme.[11]

  • Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity (Ex/Em = 490/520 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[8]

4. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of collagenase inhibition for each concentration of fukinolic acid: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the fukinolic acid concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis.

Data Presentation

The inhibitory effect of fukinolic acid on collagenase activity is summarized in the table below. Data is based on published findings showing significant inhibition at sub-micromolar concentrations.[6][7]

Fukinolic Acid Conc. (µM)Average Reaction Rate (ΔRFU/min)% Inhibition
0 (Control)250.00%
0.10175.529.8%
0.22132.547.0%
0.2490.064.0%
0.5045.082.0%
1.0015.094.0%

Note: The data presented are representative and should be generated empirically.

Visualizations

Mechanism of Inhibition

The following diagram illustrates the basic principle of collagenase inhibition. The enzyme's active site is blocked by the inhibitor (fukinolic acid), preventing the cleavage of the collagen substrate.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Collagenase Collagenase Products Cleaved Fragments Collagenase->Products Cleavage Substrate Collagen (Substrate) Substrate->Collagenase Inhibitor Fukinolic Acid (Inhibitor) BlockedEnzyme Inactive Collagenase Inhibitor->BlockedEnzyme Binds NoReaction No Cleavage Collagenase_Inh Collagenase Collagenase_Inh->BlockedEnzyme Substrate_Inh Collagen (Substrate)

Mechanism of collagenase inhibition by fukinolic acid.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for the collagenase inhibition assay.

G Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Fukinolic Acid) Plate 2. Plate Setup (Add Buffer, Inhibitor, Enzyme) Prep->Plate Incubate 3. Pre-incubation (15-20 min at 37°C) Plate->Incubate React 4. Initiate Reaction (Add Substrate) Incubate->React Measure 5. Kinetic Measurement (Ex/Em 490/520 nm) React->Measure Analyze 6. Data Analysis (Calculate % Inhibition and IC₅₀) Measure->Analyze

Workflow for the fluorometric collagenase inhibition assay.

References

Bioassay-Guided Isolation of Fukiic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioassay-guided isolation of fukiic acid esters, a class of plant-derived phenolic compounds with promising pharmacological activities. These protocols are intended to guide researchers in the extraction, isolation, and characterization of these compounds for further investigation in drug discovery and development.

Introduction

This compound and its esters are naturally occurring compounds found in various medicinal plants, notably in the genus Cimicifuga (black cohosh). These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. Bioassay-guided isolation is a powerful strategy to systematically fractionate crude plant extracts and isolate pure, biologically active compounds by monitoring the activity of interest at each separation step. This approach ensures that the purification process is focused on the most potent molecules, thereby streamlining the discovery of novel therapeutic agents.

This application note will focus on the bioassay-guided isolation of this compound esters from Cimicifuga racemosa, a well-documented source of these compounds. We will detail the protocols for antioxidant and anti-inflammatory bioassays used to guide the fractionation, the chromatographic techniques for isolation, and provide a summary of the reported biological activities of isolated this compound esters.

Data Presentation: Biological Activities of this compound Esters

The following table summarizes the reported in vitro biological activities of selected this compound esters. This data is crucial for selecting appropriate bioassays to guide the isolation process and for comparing the potency of isolated compounds.

CompoundBioassayTarget/MechanismIC50 / ActivityReference
Fukinolic Acid Estrogenic ActivityIncreased proliferation of MCF-7 cells126% proliferation at 5 x 10⁻⁸ M[1]
CYP450 InhibitionCYP1A21.8 µM[2]
CYP450 InhibitionCYP2D612.6 µM[2]
CYP450 InhibitionCYP2C910.5 µM[2]
CYP450 InhibitionCYP3A411.2 µM[2]
Neutrophil Elastase Inhibition-0.23 µmol/L[3]
Cimicifugic Acid A CYP450 InhibitionCYP1A27.2 µM[2]
CYP450 InhibitionCYP2D69.8 µM[2]
CYP450 InhibitionCYP2C98.4 µM[2]
CYP450 InhibitionCYP3A49.1 µM[2]
Cimicifugic Acid B Antioxidant ActivityDPPH Radical Scavenging21 µM[1]
CYP450 InhibitionCYP1A26.5 µM[2]
CYP450 InhibitionCYP2D610.1 µM[2]
CYP450 InhibitionCYP2C97.9 µM[2]
CYP450 InhibitionCYP3A48.8 µM[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the bioassay-guided isolation of this compound esters from Cimicifuga racemosa.

Plant Material Extraction and Fractionation

This protocol outlines the initial extraction and solvent partitioning to obtain fractions with varying polarities.

Materials:

  • Dried and powdered rhizomes of Cimicifuga racemosa

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate the powdered rhizomes of C. racemosa with methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning using a separatory funnel with the following solvents in order of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • Collect the respective n-hexane, ethyl acetate, n-butanol, and aqueous fractions.

  • Concentrate each fraction to dryness using a rotary evaporator.

  • Subject each fraction to the chosen bioassay (e.g., DPPH antioxidant assay) to identify the most active fraction for further purification.

Bioassay for Antioxidant Activity: DPPH Radical Scavenging Assay

This colorimetric assay is commonly used to screen for antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test fractions and isolated compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions for each test fraction, isolated compound, and ascorbic acid in methanol.

  • In a 96-well microplate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Bioassay for Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test fractions and isolated compounds

  • Indomethacin (positive control for COX-1 and COX-2) or Celecoxib (positive control for COX-2)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test fraction, isolated compound, or positive control in the reaction buffer at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of COX activity.

  • Determine the IC50 value for each compound.

Chromatographic Isolation and Purification

The active fraction is subjected to various chromatographic techniques to isolate the pure this compound esters.

Techniques:

  • Column Chromatography (CC): The active fraction is first subjected to open column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution system with solvents of increasing polarity (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to separate the components into sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): The active sub-fractions from column chromatography are further purified by preparative or semi-preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution is monitored by a UV detector at a wavelength where the compounds of interest absorb (e.g., around 280 nm or 320 nm).

General Procedure:

  • Pack a glass column with the chosen stationary phase (e.g., silica gel).

  • Load the active fraction onto the column.

  • Elute the column with a gradient of solvents, collecting fractions of a fixed volume.

  • Monitor the fractions by thin-layer chromatography (TLC) and the chosen bioassay.

  • Pool the active fractions and concentrate them.

  • Subject the pooled active fractions to preparative HPLC for final purification of the individual this compound esters.

  • Confirm the purity and identity of the isolated compounds using analytical techniques such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioassay-guided isolation of this compound esters.

Bioassay_Guided_Isolation Plant Plant Material (e.g., Cimicifuga racemosa rhizomes) Extraction Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay1 Bioassay (e.g., DPPH, COX) Fractions->Bioassay1 ActiveFraction Active Fraction Bioassay1->ActiveFraction Identify ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) ActiveFraction->ColumnChrom Subfractions Sub-fractions ColumnChrom->Subfractions Bioassay2 Bioassay Subfractions->Bioassay2 ActiveSubfraction Active Sub-fraction Bioassay2->ActiveSubfraction Identify HPLC Preparative HPLC ActiveSubfraction->HPLC PureCompound Pure this compound Ester HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Bioassay-guided isolation workflow.

Signaling Pathway

This diagram illustrates the proposed mechanism of estrogenic action of fukinolic acid via the estrogen receptor alpha (ERα) signaling pathway, leading to cell proliferation.

Estrogenic_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus FukinolicAcid Fukinolic Acid ER Estrogen Receptor α (ERα) (in cytoplasm) FukinolicAcid->ER Binds to Complex Fukinolic Acid-ERα Complex ER->Complex ERE Estrogen Response Element (ERE) (on DNA) Complex->ERE Translocates to nucleus and binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translated Proteins Proteins for Cell Growth ProteinSynthesis->Proteins Proliferation Cell Proliferation Proteins->Proliferation Leads to

Caption: Fukinolic acid estrogenic signaling.

References

Troubleshooting & Optimization

Technical Support Center: Fukiic Acid Extraction from Cimicifuga

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of fukiic acid from Cimicifuga species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound's solubility. This compound is a polar compound.- Use a hydroalcoholic solvent. A mixture of ethanol (B145695) and water (around 50-70% ethanol) has been shown to be effective for extracting phenolic compounds from Cimicifuga.[1][2] - Consider using methanol (B129727) as an alternative, as it is efficient in extracting lower molecular weight polyphenols.
Suboptimal Extraction Temperature: Excessively high temperatures can lead to the degradation of phenolic acids.- Maintain a moderate extraction temperature. For ultrasound-assisted extraction (UAE), a temperature range of 60-70°C has been found to be optimal for related phenolic acids in Cimicifuga.[3][4] - For other methods, conduct preliminary experiments to determine the optimal temperature that balances extraction efficiency and compound stability.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete release of this compound from the plant matrix.- Optimize the extraction time. For UAE, around 60 minutes has been shown to be effective for phenolic acids in Cimicifuga.[3][4] - For maceration or other methods, longer extraction times (e.g., 24 hours) might be necessary.
Inadequate Solid-to-Liquid Ratio: A low solvent volume may become saturated, limiting further extraction.- Increase the solvent-to-solid ratio. A higher ratio ensures a sufficient gradient for mass transfer. Ratios of 1:20 to 1:30 (g/mL) are a good starting point.
Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration and extraction efficiency.- Grind the dried Cimicifuga rhizomes to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.
Degradation of this compound High Temperatures: this compound, like other phenolic compounds, can be susceptible to thermal degradation.- Avoid prolonged exposure to high temperatures during extraction and sample processing. - Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction.
pH Instability: Extreme pH conditions can cause hydrolysis or degradation of phenolic esters.- Maintain a neutral or slightly acidic pH during extraction. The addition of a small amount of a weak acid like formic acid to the extraction solvent can help stabilize phenolic compounds.
Oxidation: Phenolic compounds are prone to oxidation, especially when exposed to light and air.- Perform extractions in a protected environment (e.g., away from direct sunlight). - Consider adding antioxidants, such as ascorbic acid, to the extraction solvent. - Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in amber vials to minimize degradation.[5][6]
Poor Chromatographic Resolution (HPLC) Inappropriate Mobile Phase: The mobile phase composition may not be suitable for separating this compound from other closely related compounds.- Use a gradient elution with a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8] - Optimize the gradient profile to achieve baseline separation of this compound from other peaks.
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and poor resolution.- Dilute the sample before injection. - Ensure the injection volume is within the recommended range for the column.
Matrix Effects: Co-extracted compounds in the sample may interfere with the chromatographic separation.- Implement a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering compounds.
Inaccurate Quantification Lack of a Pure Standard: Accurate quantification requires a certified reference standard of this compound.- Obtain a high-purity this compound standard for calibration.
Degradation of Standard Solutions: Standard solutions can degrade over time, leading to inaccurate calibration curves.- Prepare fresh standard solutions regularly. - Store stock solutions at low temperatures in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from Cimicifuga?

A1: Ultrasound-assisted extraction (UAE) is an efficient method for extracting phenolic compounds, including this compound, from Cimicifuga rhizomes.[3][4] It offers advantages over conventional methods like maceration or Soxhlet extraction by reducing extraction time and solvent consumption while often providing comparable or higher yields.

Q2: Which solvent system is best for this compound extraction?

A2: A hydroalcoholic solution, particularly aqueous ethanol (around 50-70%), is highly effective for extracting this compound and other related phenolic compounds from Cimicifuga.[1][2] The addition of water increases the polarity of the solvent, which is beneficial for extracting polar compounds like this compound.

Q3: What are the optimal conditions for ultrasound-assisted extraction of phenolic compounds from Cimicifuga?

A3: Based on response surface methodology studies on related phenolic acids in Cimicifuga rhizoma, optimal UAE conditions are approximately an ultrasonic power of 320-380 W, an extraction temperature of 60-70°C, and an ethanol concentration of 60-65%.[3][4]

Q4: How can I analyze and quantify this compound in my extracts?

A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the standard method for the analysis and quantification of this compound.[7][8] A reversed-phase C18 column is typically used with a gradient elution of acidified water and acetonitrile or methanol.

Q5: How should I prepare my Cimicifuga sample before extraction?

A5: The dried rhizomes of Cimicifuga should be ground into a fine powder (e.g., 40-mesh) to increase the surface area for efficient extraction.[3]

Q6: What are the storage conditions to ensure the stability of this compound in my extracts?

A6: To prevent degradation, extracts should be stored at low temperatures (4°C for short-term and -20°C or lower for long-term) in airtight containers, protected from light.[5][6]

Quantitative Data on Extraction Parameters

The following tables summarize the optimized parameters for the ultrasound-assisted extraction of phenolic compounds from Cimicifuga rhizoma, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Cimicifuga rhizoma

ParameterOptimal Value for Total PhenolsOptimal Value for Caffeic, Isoferulic, and Ferulic AcidsReference
Ultrasonic Power377.35 W318.28 W[3][4]
Extraction Temperature70°C59.65°C[3][4]
Ethanol Concentration58.37%64.43%[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the rhizomes of Cimicifuga at 60°C until a constant weight is achieved. Grind the dried rhizomes into a powder and pass it through a 40-mesh sieve.[3]

  • Extraction:

    • Weigh 5 g of the powdered Cimicifuga rhizome and place it in a suitable extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol in water) at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath equipped with a temperature controller.

    • Set the ultrasonic power to approximately 350 W and the temperature to 65°C.

    • Sonicate for 60 minutes.[3][4]

  • Sample Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.[3]

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.[3]

  • Storage: Store the filtered extract at -20°C in an amber vial until analysis.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: Use an HPLC system equipped with a PDA detector and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution:

    • Start with a linear gradient appropriate for separating phenolic acids. A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration step. The exact gradient should be optimized for your specific column and sample matrix.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[3]

  • Detection: Monitor the eluent at a wavelength of 331 nm for the detection of this compound and related compounds.[7]

  • Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis start Cimicifuga Rhizome drying Drying (60°C) start->drying grinding Grinding (40-mesh) drying->grinding extraction Sonication (60% EtOH, 65°C, 60 min) grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-PDA Analysis filtration->hplc quantification Quantification hplc->quantification end This compound Yield quantification->end

Caption: Workflow for this compound Extraction and Analysis.

Hypothetical Signaling Pathway of this compound

Based on the known activities of structurally related phenolic compounds like caffeic acid, this compound may influence cellular processes through pathways such as the MAPK/ERK and NRF2 signaling cascades. The following diagram illustrates a plausible, yet hypothetical, mechanism of action.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK/ERK Pathway cluster_nrf2 NRF2 Pathway cluster_cellular_response Cellular Response fukiic_acid This compound raf Raf fukiic_acid->raf Activates? nrf2_keap1 NRF2-KEAP1 Complex fukiic_acid->nrf2_keap1 Induces Dissociation? mek MEK raf->mek erk ERK mek->erk nrf2 NRF2 erk->nrf2 Activation keap1 KEAP1 are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus nrf2_keap1->keap1 Dissociation nrf2_keap1->nrf2 antioxidant Antioxidant Enzyme Expression are->antioxidant anti_inflammatory Anti-inflammatory Effects are->anti_inflammatory

References

Improving Fukiic acid solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in effectively using Fukiic acid in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: this compound, like many phenolic acids, has limited solubility in neutral aqueous solutions. Direct dissolution in water or PBS at high concentrations is often difficult. The predicted aqueous solubility is approximately 22 g/L, but this can be highly dependent on pH and temperature.[1] We recommend preparing a concentrated stock solution in an appropriate organic solvent first.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for creating a high-concentration stock solution of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous medium. Here are several strategies to troubleshoot this:

  • Lower the Final Concentration: The simplest reason for precipitation is that the final concentration is too high. Try using a lower final concentration in your experiment.

  • Optimize Final DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. This small amount of residual DMSO can help maintain the compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • pH Adjustment: this compound is a carboxylic acid with a predicted strongest acidic pKa of 2.99.[1] This means it will be significantly more soluble in its deprotonated (salt) form. Adjusting the pH of your stock solution or final medium to be well above the pKa (e.g., pH 7.4) will dramatically increase aqueous solubility. See the detailed protocol below for pH-assisted solubilization.

Q4: Can I use other solvents besides DMSO?

A4: Yes, other polar organic solvents like ethanol (B145695) or methanol (B129727) can also be used. Methanol has been shown to be effective for dissolving lower molecular weight polyphenols. However, DMSO is generally a stronger solvent for poorly soluble compounds. If using alternatives, it is critical to determine the tolerance of your specific in vitro system to the chosen solvent and always use an appropriate vehicle control.

Data & Properties

This compound Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂O₈[3][4]
Molecular Weight 272.21 g/mol [3][4]
Predicted Water Solubility 22 g/L[1]
pKa (Strongest Acidic) 2.99[1]
Appearance Brown Powder[5]
Solvent Compatibility Overview
SolventSuitability for Stock SolutionNotes
DMSO Highly Recommended Strong solvent for many organic compounds. Keep final concentration in media low (<0.5% v/v is a common target).
Ethanol / Methanol Possible Alternative May be less effective than DMSO but can be used. Check cell line tolerance. Methanol is effective for many lower molecular weight polyphenols.[6]
Water (unbuffered) Not RecommendedVery poor solubility, especially at acidic or neutral pH.
PBS / Cell Culture Media Not Recommended (for stock)Use for final working solution after dilution from a stock. Direct dissolution is unlikely at high concentrations.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock, you need 2.72 mg of this compound).

  • Weigh Compound: Accurately weigh the this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: pH-Assisted Solubilization for Aqueous Working Solutions

This protocol is recommended when precipitation occurs upon dilution of a DMSO stock into aqueous media. It leverages the acidic nature of this compound to create a more soluble sodium fukiate salt.

Materials:

  • This compound powder

  • Nuclease-free water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 1 M Hydrochloric Acid (HCl), sterile (for back-titration if needed)

  • Sterile conical tubes

  • pH meter

  • Stir plate and sterile stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Initial Suspension: Weigh the desired amount of this compound and add it to a sterile conical tube containing ~80% of the final desired volume of nuclease-free water or buffer. The powder will not dissolve and will form a suspension.

  • pH Adjustment for Solubilization:

    • Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.

    • Slowly add 1 M sterile NaOH dropwise to the suspension.

    • Monitor the pH of the solution. As the pH increases above the pKa (2.99), the this compound will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH dropwise until all the this compound is dissolved and the solution becomes clear.

  • Final pH Adjustment: Carefully adjust the solution to the desired final pH (e.g., 7.4 for physiological assays). Be cautious not to overshoot the target. If you do, you can slowly back-titrate with sterile 1 M HCl.

  • Final Volume: Add nuclease-free water or buffer to reach the final desired volume.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or at -20°C for longer-term storage.

Visual Guides

The following diagrams illustrate the recommended workflow for preparing this compound solutions and a decision tree for troubleshooting common solubility issues.

G cluster_0 Protocol 1: DMSO Stock Preparation cluster_1 Protocol 2: Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->vortex store_stock 4. Aliquot & Store at -20°C/-80°C vortex->store_stock dilute 5. Dilute DMSO Stock into Aqueous Medium (e.g., Cell Media) store_stock->dilute observe 6. Observe for Precipitation dilute->observe use Solution Clear: Ready for Assay observe->use No precip Precipitation Occurs: Proceed to Troubleshooting observe->precip Yes

Caption: Experimental workflow for preparing this compound solutions.

G start Start: this compound Precipitates in Assay Medium q1 Is final DMSO concentration <0.1%? start->q1 a1_yes Increase final DMSO (up to 0.5%) & re-test q1->a1_yes Yes q2 Still Precipitates? q1->q2 No (at 0.1-0.5%) a1_yes->q2 a2_yes Lower the final This compound concentration & re-test q2->a2_yes Yes end_success Success: Solution is Clear q2->end_success No q3 Still Precipitates? a2_yes->q3 a3_yes Use pH-Assisted Solubilization (Protocol 2) to create a neutral aqueous stock q3->a3_yes Yes q3->end_success No end_fail Consider alternative formulation strategies (e.g., co-solvents) a3_yes->end_fail

Caption: Troubleshooting decision tree for this compound solubility.

References

Fukiic acid stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fukiic Acid Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory solvents. As specific stability data for this compound is not extensively documented in publicly available literature, this guide draws upon general principles of phenolic acid and catechol chemistry to provide robust recommendations and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a phenolic acid derivative containing a catechol moiety, is susceptible to several factors:

  • pH: this compound is expected to be more stable in acidic to neutral pH conditions. Alkaline environments can lead to the deprotonation of phenolic hydroxyl groups, making the molecule highly susceptible to auto-oxidation.[1][2]

  • Oxygen: The presence of dissolved oxygen is a critical factor for the oxidative degradation of the catechol structure, often resulting in the formation of colored quinone-type products.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][3][4] For long-term storage, low temperatures are recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photo-degradation of phenolic compounds.[1][3]

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.[1][3]

Q2: Which solvent is generally recommended for storing this compound stock solutions, DMSO or aqueous buffers?

A2: For long-term storage, DMSO is often preferred for phenolic compounds over aqueous solutions. DMSO is a non-volatile and aprotic solvent that can better protect the compound from oxidative degradation compared to aqueous buffers, provided it is of high purity and anhydrous. However, it is crucial to note that even in DMSO, degradation can occur over extended periods. Aqueous solutions, especially at neutral or alkaline pH, are generally not recommended for long-term storage due to the higher risk of oxidation and microbial growth.

Q3: What are the visual signs of this compound degradation?

A3: A common sign of degradation for compounds containing a catechol group is a change in the color of the solution. Initially colorless solutions may turn yellow, brown, or even black upon oxidation as quinone and polymerized products are formed. Any observed color change should be considered an indicator of potential degradation.

Q4: How should I prepare this compound solutions for cell-based assays to minimize degradation?

A4: To minimize degradation during in vitro experiments, it is advisable to prepare fresh aqueous solutions of this compound from a frozen DMSO stock immediately before use. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The pH of the final solution should be controlled, ideally within the physiological range where the compound exhibits acceptable stability for the duration of the experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays. Compound degradation in the assay medium.[5]Prepare fresh solutions for each experiment. Minimize the time between solution preparation and use. Perform a stability test of this compound in the assay medium over the time course of the experiment.
Stock solution has changed color (e.g., turned yellow/brown). Oxidation of the catechol moiety.Discard the colored solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO. Store the new stock solution in small aliquots at -80°C, protected from light, and purged with an inert gas like argon or nitrogen before sealing.
Loss of compound potency over a short period in an aqueous buffer. pH-dependent hydrolysis or rapid oxidation.[2][5]Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6) if the experimental conditions allow. Consider using a buffer with metal-chelating properties (e.g., containing EDTA) to minimize metal-catalyzed oxidation.
Precipitation of this compound in aqueous media. Low aqueous solubility.Prepare the final aqueous solution by diluting a high-concentration DMSO stock. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided.

Data Presentation: Illustrative Stability Data

Note: The following data is hypothetical and for illustrative purposes to demonstrate how stability data for this compound could be presented. Actual results may vary.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in DMSO at Different Temperatures

Storage Temperature% Remaining after 1 month% Remaining after 3 months% Remaining after 6 months
Room Temperature (25°C)92%85%75%
Refrigerated (4°C)98%95%91%
Frozen (-20°C)>99%99%98%
Deep Freeze (-80°C)>99%>99%>99%

Table 2: Hypothetical Half-Life of this compound (100 µg/mL) in Aqueous Buffers at 37°C

Buffer SystempHHalf-life (hours)
Citrate Buffer5.072
Phosphate Buffer7.424
Carbonate Buffer9.04

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solvent system.

1. Objective: To determine the degradation rate of this compound in a selected solvent (e.g., DMSO or an aqueous buffer) under specific storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound

  • HPLC-grade DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials (amber glass recommended)

  • Incubator or water bath

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent (DMSO or aqueous buffer).

  • Sample Preparation: Aliquot the stock solution into several amber autosampler vials. Prepare a sufficient number of vials for all time points.

  • Storage Conditions: Place the vials under the desired storage conditions (e.g., 37°C incubator). Protect from light unless photostability is being assessed.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the storage condition.

  • HPLC Analysis:

    • Immediately analyze the sample by HPLC.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient elution, for example: 5% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 280 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage Store under defined conditions (T, pH, light) aliquot->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis end end data_analysis->end Determine Stability Profile

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Degradation Factors FukiicAcid This compound (Catechol Structure) Degradation Oxidative Degradation FukiicAcid->Degradation Oxygen Oxygen Oxygen->Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation Light Light (UV) Light->Degradation Heat Heat Heat->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation Products Quinone Products (Colored) Degradation->Products

Caption: Factors leading to the degradation of this compound.

References

Fukiic Acid HPLC Method Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of High-Performance Liquid Chromatography (HPLC) methods for Fukiic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing an HPLC method for this compound?

A1: The primary challenges in this compound HPLC method development often revolve around its polar and acidic nature. These challenges include poor retention on traditional reversed-phase columns, peak tailing due to secondary interactions with the stationary phase, co-elution with other matrix components, and potential instability under certain analytical conditions.[1]

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: A C18 column is a common choice for the analysis of acidic compounds like this compound.[2][3] However, to overcome poor retention of polar compounds, a column with a different stationary phase or end-capping might be necessary.[4][5] For instance, a column with a more polar-modified stationary phase or one that is highly end-capped to minimize silanol (B1196071) interactions can improve peak shape and retention.

Q3: How can I improve the retention of this compound on a reversed-phase column?

A3: To improve the retention of a polar compound like this compound, you can try the following strategies:

  • Use a weaker mobile phase: Decrease the percentage of the organic solvent in the mobile phase.

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., using formic acid or phosphoric acid) can suppress the ionization of the acidic this compound, making it less polar and increasing its retention on a reversed-phase column.[4][6]

  • Select a column with a higher surface area: Columns with smaller pore sizes can offer increased surface area, leading to longer retention times.

Q4: What causes peak tailing for this compound and how can I resolve it?

A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4][7] Here are some solutions to mitigate peak tailing:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the acidic analyte.[4]

  • Use a highly deactivated (end-capped) column: These columns have fewer free silanol groups, leading to more symmetrical peaks.[4][5]

  • Add a competing base to the mobile phase: A small amount of a basic modifier can help to saturate the active sites on the stationary phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound HPLC experiments.

Problem: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.[4][7]Lower the mobile phase pH, use an end-capped column, or add a mobile phase modifier.[4]
Column overload.Decrease the sample concentration or injection volume.[6][8]
Column contamination or void.[5]Flush the column with a strong solvent or replace the column if necessary.[9]
Peak Fronting Column overload.Decrease the sample concentration or injection volume.[6]
Inappropriate sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.[6]
Problem: Inconsistent Retention Times
Symptom Potential Cause Suggested Solution
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.[6]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[6]
Pump malfunction or leaks.[6]Check for leaks in the system and ensure the pump is delivering a constant flow rate.[10]
Problem: Peak Splitting
Symptom Potential Cause Suggested Solution
Split Peaks for a Single Analyte Co-elution of an interfering compound.[4]Modify the mobile phase or gradient to improve resolution.
Blocked column frit.[11]Replace the column frit or the entire column.[9]
Void in the column packing material.[5][11]Replace the column.
Sample solvent incompatible with the mobile phase.[4]Dissolve the sample in the mobile phase.

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 220 nm (This should be optimized based on the UV spectrum of this compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v). Filter through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

HPLC_Troubleshooting_Workflow start Start: HPLC Problem (e.g., Poor Peak Shape, Shifting RT) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system peak_shape Analyze Peak Shape check_system->peak_shape System OK retention_time Analyze Retention Time check_system->retention_time System OK tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting splitting Peak Splitting? peak_shape->splitting rt_drift Retention Time Drifting? retention_time->rt_drift sol_tailing Lower Mobile Phase pH Use End-capped Column Reduce Sample Load tailing->sol_tailing Yes sol_fronting Reduce Sample Load Change Sample Solvent fronting->sol_fronting Yes sol_splitting Improve Resolution Check for Column Void/Blockage Use Mobile Phase as Solvent splitting->sol_splitting Yes sol_rt_drift Prepare Fresh Mobile Phase Check for Leaks & Flow Rate Use Column Oven rt_drift->sol_rt_drift Yes end Problem Resolved sol_tailing->end sol_fronting->end sol_splitting->end sol_rt_drift->end

Caption: Troubleshooting workflow for this compound HPLC analysis.

References

Minimizing matrix effects in LC-MS analysis of Fukiic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Fukiic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from this compound, such as salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: What are the typical signs that my this compound analysis is being impacted by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between injections.

  • Inaccurate quantification, leading to high variability in quality control (QC) samples.

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.

  • Shifts in the retention time of this compound.[1]

  • The appearance of distorted or split peaks for this compound.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: A standard method to quantify matrix effects is the post-extraction spike analysis.[2] This involves comparing the peak response of this compound in a neat (pure) solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An MF value close to 1 indicates minimal matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Issue 1: Poor Reproducibility and Inaccurate Quantification
Possible Cause Suggested Solution
Significant Matrix Effects Implement or optimize a sample preparation procedure to remove interfering matrix components. Options include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT).
Inconsistent Sample Preparation Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automating the sample preparation process can improve consistency.
Lack of an Appropriate Internal Standard The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. As a SIL-Fukiic acid is not readily commercially available, consider using a structurally similar SIL-phenolic acid as a surrogate. Crucially, the performance of the surrogate standard must be thoroughly validated.
Issue 2: Reduced Sensitivity and Ion Suppression
Possible Cause Suggested Solution
Co-elution with Suppressing Agents Optimize the chromatographic method to separate this compound from the interfering components. This can be achieved by adjusting the mobile phase gradient, changing the pH of the mobile phase, or using a different stationary phase (e.g., a phenyl-hexyl column).
Suboptimal Ionization Source Conditions Optimize the ESI source parameters, including gas flows, temperature, and voltages, to maximize the ionization of this compound and minimize the influence of co-eluting matrix components.
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[3]

Experimental Protocols

The following are detailed starting-point methodologies for key experiments. Note: These protocols are based on general procedures for phenolic acids and should be optimized for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is designed for the extraction of this compound from a liquid matrix (e.g., plant extract).

Materials:

  • Sample containing this compound

  • Ethyl acetate (B1210297) (or other suitable organic solvent like 2-methyltetrahydrofuran)

  • Water (LC-MS grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the liquid sample, add 10 µL of internal standard solution.

  • Acidify the sample to a pH of approximately 3 with formic acid. This compound has an estimated pKa of 2.99, so maintaining the pH below this will ensure it is in its neutral, more organic-soluble form.

  • Add 3 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol provides a general procedure for the cleanup of this compound from a complex sample matrix using a polymeric reversed-phase SPE cartridge.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 3 mL of water acidified with 0.1% formic acid.

  • Sample Loading: Dilute the sample with acidified water (0.1% formic acid) and load it onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences, followed by 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute this compound from the cartridge with 3 mL of methanol. To improve the elution of this acidic compound, a small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) can be tested.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Analyte Matrix Sample Preparation Method Recovery (%) Reference
Malic AcidYogurtDilution and Filtration93[4]
Formic AcidAqueous SolutionLLE with 2-methyltetrahydrofuran99.6 - 99.9[5][6]
Phenolic AcidsRed WineSPE (Copolymer Sorbent)>85 (for most)
Phenolic AcidsPlant MaterialSLE-SPE (C18)Good recoveries (<10% RSD)[7]

Visualizations

Experimental Workflow for this compound Analysis

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add_IS Sample->Add_IS Add Internal Standard Extraction Extraction Add_IS->Extraction LLE or SPE Evaporation Evaporation Extraction->Evaporation Evaporate Solvent Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute in Mobile Phase LC_Separation Chromatographic Separation Reconstitution->LC_Separation Inject MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ionize Quantification Quantification MS_Detection->Quantification Integrate Peaks Results Results Quantification->Results Calculate Concentration

Caption: Workflow for the LC-MS analysis of this compound.

Decision Tree for Troubleshooting Matrix Effects

Troubleshooting Matrix Effects Start Poor Reproducibility or Inaccurate Results Check_IS Check_IS Start->Check_IS Is a suitable internal standard used? Optimize_SP Implement/Optimize Sample Preparation (LLE/SPE) Check_IS->Optimize_SP No Check_Chromatography Is there co-elution with matrix components? Check_IS->Check_Chromatography Yes Re-evaluate Problem Resolved? Optimize_SP->Re-evaluate Re-run samples Optimize_LC Optimize Chromatographic Method (Gradient, pH, Column) Check_Chromatography->Optimize_LC Yes Dilute_Sample Dilute Sample and Re-inject Check_Chromatography->Dilute_Sample No End Acceptable Results Re-evaluate->End Yes Further_Investigation Consult with Specialist Re-evaluate->Further_Investigation No Optimize_LC->Re-evaluate Dilute_Sample->Re-evaluate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Fukiic Acid Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of fukiic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a phenolic acid, specifically a caffeic acid derivative, found in various plants. As with many phenolic compounds, its stability is a critical factor in determining the shelf-life, efficacy, and safety of plant-based extracts, food products, and pharmaceuticals. Degradation can lead to a loss of desired biological activity and the formation of unknown, potentially harmful, compounds.

Q2: What are the primary factors that cause this compound to degrade?

A2: The degradation of this compound, like other phenolic acids, is primarily influenced by environmental factors. These include exposure to high temperatures, light (especially UV radiation), and shifts in pH (both acidic and alkaline conditions).[1][2][3][4][5] Oxidizing agents and the presence of certain enzymes can also accelerate its breakdown.[6]

Q3: What types of chemical reactions are involved in the degradation of phenolic acids like this compound?

A3: Common degradation reactions for phenolic acids include hydrolysis, oxidation, and decarboxylation. Hydrolysis can cleave ester linkages within the molecule.[7][8] Oxidation often targets the hydroxyl groups on the aromatic ring, leading to the formation of quinones and other oxidation products.[6] Decarboxylation, the removal of a carboxyl group, can occur at elevated temperatures.[9]

Q4: What are the most common analytical techniques for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most prevalent method.[10] LC-MS, in particular, is powerful for structural elucidation of unknown degradation products.[11] Gas Chromatography (GC) combined with MS (GC-MS) can also be used, often after a derivatization step.[12]

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in the chromatogram of a this compound sample during stability testing.

Question: I am running a stability study on a this compound standard, and after several days, I see new, smaller peaks in my HPLC-UV chromatogram. How can I identify if these are degradation products?

Answer: The appearance of new peaks alongside a decrease in the main this compound peak area is a strong indicator of degradation. The following steps will guide you through the identification process.

Workflow for Degradation Product Identification

G cluster_0 Phase 1: Detection & Hypothesis cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Confirmation A Unexpected Peaks in HPLC-UV Chromatogram B Perform Forced Degradation Study (Stress Testing) A->B Hypothesize Degradation C Compare Chromatograms: Control vs. Stressed Samples B->C D Analyze Stressed Samples with HPLC-MS/MS C->D Proceed if profiles match E Determine Mass of Parent and Product Ions D->E F Propose Structures of Degradation Products E->F Interpret Fragmentation G Synthesize or Procure Reference Standards F->G For definitive proof H Confirm Identity via Co-injection (HPLC) G->H

Caption: General workflow for identifying unknown degradation products.

Detailed Protocol: Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, intentionally expose the drug substance to harsh conditions to accelerate degradation and produce the likely degradation products.[13][14][15]

  • Preparation : Prepare several aliquots of a this compound stock solution (e.g., 1 mg/mL in methanol).

  • Acidic/Basic Hydrolysis :

    • Acid : Add an equal volume of 1N HCl to an aliquot. Incubate at 60°C for 2, 6, and 24 hours.

    • Base : Add an equal volume of 1N NaOH to another aliquot. Keep at room temperature for 2, 6, and 24 hours.

    • Neutralize each sample before injection.

  • Oxidative Degradation : Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation : Incubate a solid sample of this compound in a calibrated oven at 80°C for 24 and 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation : Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis : Analyze all stressed samples, along with a control sample (this compound solution stored at 4°C in the dark), by HPLC-UV and LC-MS. Compare the chromatograms to identify the newly formed peaks.

Issue 2: Difficulty in separating this compound from its degradation products using a standard C18 HPLC column.

Question: My current HPLC method shows co-eluting or poorly resolved peaks for what I suspect are degradation products of this compound. How can I improve the separation?

Answer: Co-elution is a common challenge, especially when degradation products are structurally similar to the parent compound. Method optimization is key.

Troubleshooting HPLC Separation
ProblemPotential CauseSuggested Solution
Poor Resolution Inadequate mobile phase composition.1. Gradient Optimization : Adjust the gradient slope. A shallower gradient provides more time for separation. 2. Solvent Strength : Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa).
Peak Tailing Secondary interactions with column silanols; pH of the mobile phase is inappropriate for the analyte.1. Adjust pH : Add a modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to suppress ionization of phenolic acids, leading to sharper peaks. 2. Lower Temperature : Reducing the column temperature can sometimes improve peak shape.
Co-elution Insufficient column selectivity for the analytes.1. Change Stationary Phase : Switch to a different column chemistry. A Phenyl-Hexyl or a Polar-Embedded column may offer different selectivity for aromatic and polar compounds compared to a standard C18.
Example Optimized HPLC Method
ParameterCondition
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 35% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temp. 35°C
Detection 280 nm and 320 nm
Injection Vol. 2 µL
Issue 3: How can I propose a degradation pathway for this compound?

Question: I have mass spectrometry data (LC-MS/MS) for several degradation products but am unsure how to piece together the degradation pathway.

Answer: Elucidating a degradation pathway involves a logical connection between the parent drug and its degradation products based on their chemical structures and the stress condition that formed them.

Hypothetical Degradation Pathway of this compound

This compound is an ester of caffeic acid and tartaric acid. Degradation is likely to occur at the ester linkage (hydrolysis) or on the caffeic acid moiety (oxidation/isomerization).

G A This compound B Caffeic Acid A->B Hydrolysis (Acid/Base) C Tartaric Acid A->C Hydrolysis (Acid/Base) D Oxidized Products (e.g., Quinones) A->D Oxidation (e.g., H2O2) E Isomers of This compound A->E Heat / Light

Caption: A potential degradation pathway for this compound.

Data Interpretation and Pathway Construction
  • Identify Products from Specific Conditions : Correlate the degradation products with the stress conditions under which they were formed. For example, the presence of caffeic acid and tartaric acid would be expected under hydrolytic (acid/base) conditions.[8]

  • Use MS/MS Fragmentation : The fragmentation pattern of a degradation product in an MS/MS experiment can reveal its core structure. Compare this fragmentation to that of the parent this compound to identify which part of the molecule has changed.

  • Mass Shifts : Calculate the mass difference between this compound and each degradation product. This difference corresponds to a specific chemical transformation (e.g., +16 Da suggests oxidation; -44 Da suggests decarboxylation).

  • Logical Progression : Arrange the identified products in a logical sequence. Primary degradation products are formed directly from this compound, while secondary products may form from the further degradation of primary products.

Example Data Summary Table
PeakRetention Time (min)[M-H]- (m/z)Stress ConditionProposed Identity
This compound12.5311ControlParent Compound
DP-115.2179Acid, BaseCaffeic Acid
DP-23.1149Acid, BaseTartaric Acid
DP-311.8311Heat, UV LightThis compound Isomer
DP-413.1327OxidativeHydroxylated this compound

References

Technical Support Center: Overcoming Low Yield in Fukiic Acid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Fukiic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this potent HIV-1 integrase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific challenges that may arise during the synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: A reported total synthesis of racemic this compound achieves an overall yield of approximately 7% over six steps, starting from veratraldehyde.[1] This multi-step synthesis involves several transformations where yield loss can occur.

Q2: What are the key stages in the chemical synthesis of this compound where low yields are often observed?

A2: The synthesis can be broadly divided into three key stages, each with potential for yield loss:

  • Formation of the Phenylpropionic Acid Backbone: This involves the creation of the C9 skeleton from veratraldehyde.

  • Construction of the Substituted Succinic Acid Core: This is a critical stage where the stereocenters are established.

  • Deprotection: The final step to reveal the free hydroxyl and carboxylic acid groups can be sensitive and lead to product loss.

Q3: Are there any general precautions to consider before starting the synthesis?

A3: Yes, ensuring the quality of your starting materials and reagents is crucial. Veratraldehyde can oxidize over time, and the purity of reagents for the Grignard and reduction steps is critical. It is also important to maintain strictly anhydrous conditions for moisture-sensitive reactions.

Troubleshooting Guide

Issue 1: Low Yield in the Initial Knoevenagel Condensation

Q: I am experiencing a low yield in the first step, the formation of 3,4-dimethoxycinnamic acid from veratraldehyde. What are the likely causes and solutions?

A: This is a modified Knoevenagel condensation. Low yields in this step are often related to reaction conditions and reagent quality.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Temperature: Ensure the reaction is refluxed at the appropriate temperature to drive it to completion.
Side Product Formation - Stoichiometry: Ensure the correct molar ratios of veratraldehyde and malonic acid are used. - Base Selection: The choice and amount of base (e.g., pyridine (B92270) with a catalytic amount of piperidine) are critical. Too much or too little can lead to side reactions.
Poor Reagent Quality - Veratraldehyde Purity: Use freshly purified veratraldehyde. Impurities can inhibit the reaction. - Malonic Acid Quality: Ensure the malonic acid is dry and of high purity.
Issue 2: Inefficient Reduction of the Cinnamic Acid Double Bond

Q: My yield for the reduction of 3,4-dimethoxycinnamic acid to 3-(3,4-dimethoxyphenyl)propanoic acid is poor. How can I optimize this step?

A: The reduction of the α,β-unsaturated double bond can be challenging.

Potential Cause Troubleshooting Suggestion
Inefficient Catalyst - Catalyst Activity: Use a fresh and active catalyst (e.g., 10% Pd/C). The quality of the catalyst is paramount for this hydrogenation. - Catalyst Loading: Ensure an appropriate catalyst loading (typically 5-10 mol%).
Incomplete Reaction - Hydrogen Pressure: Ensure the reaction is carried out under an adequate pressure of hydrogen (e.g., 50 psi). - Reaction Time: Allow sufficient time for the reaction to complete, monitoring by TLC.
Solvent Choice - Solvent Purity: Use a high-purity solvent like ethyl acetate (B1210297) that is compatible with hydrogenation.
Issue 3: Low Diastereoselectivity in the Formation of the Hydroxysuccinate

Q: I am struggling with the diastereoselective addition to diethyl oxalate (B1200264), leading to a mixture of products and low yield of the desired diethyl 2-(3,4-dimethoxybenzyl)-3-hydroxysuccinate. What can I do?

A: This step is critical for establishing the correct stereochemistry and is often a major point of yield loss.

Potential Cause Troubleshooting Suggestion
Poor Grignard Reagent Formation - Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. - Magnesium Quality: Use high-quality magnesium turnings. Activation with iodine or dibromoethane may be necessary.
Incorrect Reaction Temperature - Low Temperature: The addition of the Grignard reagent to diethyl oxalate should be performed at a low temperature (e.g., -78 °C) to maximize diastereoselectivity.
Side Reactions - Slow Addition: Add the Grignard reagent slowly to the solution of diethyl oxalate to minimize side reactions. - Quenching: Quench the reaction carefully at low temperature with a saturated ammonium (B1175870) chloride solution.
Issue 4: Difficulty in the Final Deprotection Step

Q: The final demethylation and hydrolysis to yield this compound is resulting in a low yield and decomposition of my product. How can I improve this?

A: The simultaneous deprotection of two methyl ethers and hydrolysis of two ethyl esters is a harsh step and can lead to degradation.

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions - Reagent Choice: Boron tribromide (BBr₃) is a strong Lewis acid. Ensure it is freshly distilled or from a recently opened bottle. - Temperature Control: Perform the reaction at a very low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.
Product Degradation during Workup - Careful Quenching: Quench the reaction slowly with water or methanol (B129727) at low temperature. - Purification: this compound is a polar, polyfunctional molecule. Purification by column chromatography on silica (B1680970) gel may be challenging. Consider reverse-phase chromatography if standard silica gel fails.
Incomplete Reaction - Reaction Time: Monitor the reaction by TLC or LC-MS to ensure all protecting groups have been cleaved. Extended reaction times may be necessary but increase the risk of degradation.

Experimental Protocols & Data

Synthesis of this compound: A 6-Step Overview

The following table summarizes the reported yields for each step in the total synthesis of racemic this compound.

Step Reaction Starting Material Product Reported Yield (%)
1 Knoevenagel CondensationVeratraldehyde3,4-Dimethoxycinnamic acid95
2 Reduction3,4-Dimethoxycinnamic acid3-(3,4-Dimethoxyphenyl)propanoic acid98
3 Esterification3-(3,4-Dimethoxyphenyl)propanoic acidEthyl 3-(3,4-dimethoxyphenyl)propanoate92
4 Grignard Reagent Formation & AdditionEthyl 3-(3,4-dimethoxyphenyl)propanoateDiethyl 2-(3,4-dimethoxybenzyl)-3-hydroxysuccinate35
5 Ester HydrolysisDiethyl 2-(3,4-dimethoxybenzyl)-3-hydroxysuccinate2-(3,4-Dimethoxybenzyl)-3-hydroxysuccinic acid85
6 Demethylation2-(3,4-Dimethoxybenzyl)-3-hydroxysuccinic acidrac-Fukiic acid25
- Overall Yield Veratraldehyde rac-Fukiic acid ~7%

Visualizing the Workflow

General Synthetic Workflow

The following diagram illustrates the overall synthetic pathway to this compound from veratraldehyde.

Fukiic_Acid_Synthesis Veratraldehyde Veratraldehyde CinnamicAcid 3,4-Dimethoxycinnamic acid Veratraldehyde->CinnamicAcid Step 1 (95%) PropanoicAcid 3-(3,4-Dimethoxyphenyl) propanoic acid CinnamicAcid->PropanoicAcid Step 2 (98%) PropanoateEster Ethyl 3-(3,4-dimethoxyphenyl) propanoate PropanoicAcid->PropanoateEster Step 3 (92%) Hydroxysuccinate Diethyl 2-(3,4-dimethoxybenzyl) -3-hydroxysuccinate PropanoateEster->Hydroxysuccinate Step 4 (35%) SuccinicAcid 2-(3,4-Dimethoxybenzyl) -3-hydroxysuccinic acid Hydroxysuccinate->SuccinicAcid Step 5 (85%) FukiicAcid rac-Fukiic acid SuccinicAcid->FukiicAcid Step 6 (25%)

Caption: Six-step synthesis of racemic this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yields in a multi-step synthesis like that of this compound.

Caption: A systematic approach to troubleshooting low yields.

References

Troubleshooting Fukiic acid peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

Topic: Troubleshooting Fukiic Acid Peak Tailing

This guide focuses on a common issue observed during the analysis of this compound and other acidic compounds: asymmetrical peaks with a pronounced "tail." Peak tailing can compromise the accuracy of quantification, reduce resolution, and indicate suboptimal performance of the chromatographic system.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In ideal chromatography, peaks should be symmetrical (Gaussian).[2] Peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased analytical precision.[3]

Q2: I am observing significant peak tailing for this compound. What are the likely causes?

A2: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is often due to one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with acidic analytes, causing a secondary, stronger retention mechanism that leads to tailing.[1][2]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[3][4] The strongest acidic pKa of this compound is predicted to be approximately 2.99.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[3]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to peak broadening and tailing.[3]

Q3: How can I eliminate peak tailing for this compound?

A3: A systematic approach to troubleshooting is recommended. The most critical parameter to optimize for an acidic compound like this compound is the mobile phase pH. Additionally, consider the following solutions:

  • Adjust Mobile Phase pH: To ensure this compound is in a single, un-ionized state, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below its pKa. Given the pKa of ~2.99, a mobile phase pH of ~1.0-1.5 would be ideal. However, since operating at such a low pH can be detrimental to many columns, a pH of 2.0-2.5 is a more practical starting point.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer free silanol groups, minimizing the potential for secondary interactions.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help rule out column overload.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.

Troubleshooting Guide: Optimizing Mobile Phase pH for this compound Analysis

This guide provides a step-by-step workflow to systematically address peak tailing by optimizing the mobile phase pH.

Troubleshooting_Workflow cluster_start Start cluster_check_pka Analyte Properties cluster_ph_adjust Mobile Phase Optimization cluster_evaluation Evaluation cluster_solution Solution start Peak Tailing Observed for this compound check_pka Identify pKa of this compound (~2.99) start->check_pka adjust_ph Prepare Mobile Phases at different pH values (e.g., 3.5, 3.0, 2.5, 2.0) check_pka->adjust_ph analyze Analyze this compound Standard at each pH adjust_ph->analyze evaluate_peak Evaluate Peak Shape (Tailing Factor) analyze->evaluate_peak optimal_ph Select pH with Best Peak Symmetry evaluate_peak->optimal_ph Tailing Resolved other_issues If Tailing Persists, Investigate Other Causes (Column, Sample, System) evaluate_peak->other_issues Tailing Persists

Caption: Troubleshooting workflow for this compound peak tailing.

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

The following table summarizes the expected impact of mobile phase pH on the tailing factor of this compound. This data is representative for a typical acidic compound on a C18 column.

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape ObservationRationale
4.0> 1.8Severe TailingpH is above the pKa, leading to significant ionization and secondary interactions.
3.5~ 1.6Moderate TailingpH is still too close to the pKa, resulting in mixed ionization states.[4]
3.0~ 1.4Minor TailingpH is near the pKa, some peak asymmetry is still likely.
2.5~ 1.1SymmetricalpH is sufficiently below the pKa, this compound is primarily in its un-ionized form.
2.0< 1.1SymmetricalOptimal pH range for minimizing secondary interactions with residual silanols.

Experimental Protocol: Mobile Phase pH Optimization

This protocol details the methodology for investigating the effect of mobile phase pH on this compound peak shape.

1. Objective:

To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound in reverse-phase HPLC.

2. Materials:

  • This compound standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid (or other suitable acidic modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Standard HPLC system with UV detector

3. Preparation of Mobile Phases:

Prepare a series of aqueous mobile phase components at different pH values. For example:

  • pH 3.5: Add an appropriate amount of formic acid to HPLC grade water to achieve a pH of 3.5.

  • pH 3.0: Add an appropriate amount of formic acid to HPLC grade water to achieve a pH of 3.0.

  • pH 2.5: Add an appropriate amount of formic acid to HPLC grade water to achieve a pH of 2.5.

  • pH 2.0: Add an appropriate amount of formic acid to HPLC grade water to achieve a pH of 2.0.

The organic mobile phase component will be acetonitrile.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient or isocratic elution can be used. For example, a starting point could be an isocratic elution with 20% acetonitrile and 80% aqueous mobile phase at a specific pH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength for this compound.

5. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_iteration Iteration cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (pH 3.5, 3.0, 2.5, 2.0) equilibrate Equilibrate Column with Initial Mobile Phase (pH 3.5) prep_mobile_phase->equilibrate prep_sample Prepare this compound Standard Solution inject Inject Standard prep_sample->inject equilibrate->inject run_hplc Run HPLC and Acquire Data inject->run_hplc change_ph Change to Next Mobile Phase pH run_hplc->change_ph re_equilibrate Re-equilibrate Column change_ph->re_equilibrate inject_again Inject Standard and Acquire Data re_equilibrate->inject_again analyze_data Calculate Tailing Factor for Each pH inject_again->analyze_data compare_results Compare Results and Determine Optimal pH analyze_data->compare_results

Caption: Experimental workflow for pH optimization.

6. Data Analysis:

For each chromatogram obtained at a different pH, calculate the USP tailing factor (Tf). A value close to 1.0 indicates a symmetrical peak. Compare the tailing factors to determine the optimal mobile phase pH that provides the best peak symmetry.

References

Technical Support Center: Maximizing Fukiic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the optimal solvent to maximize the yield of Fukiic acid during extraction processes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound and other phenolic compounds.

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a polar polyphenol.This compound is a polar molecule. Therefore, polar solvents are more effective for its extraction. Mixtures of alcohol and water, such as 80% methanol (B129727) or 50% ethanol (B145695), have been shown to be effective for extracting polar polyphenols.[1][2][3] Consider performing small-scale pilot extractions with a range of solvent polarities to determine the most effective one for your specific plant matrix.
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the this compound.Ensure the plant material is finely ground to increase the surface area for solvent interaction. Pre-treatment of the sample by grinding is a critical step.[3] The use of techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can aid in disrupting cell walls.[1]
Degradation of this compound: Phenolic acids can be sensitive to high temperatures and prolonged extraction times.Optimize extraction temperature and duration. While higher temperatures can increase solubility, they can also lead to degradation. For many polyphenols, temperatures between 50-80°C are a good starting point.[4][5] Minimize exposure to light and oxygen during the extraction process.[6]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound, complicating downstream purification.Employ a multi-step extraction process using solvents of varying polarity. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before extracting the target phenolic acids with a more polar solvent.[2]
Presence of interfering substances: The plant matrix may contain compounds that interfere with extraction and analysis.The use of techniques like solid-phase extraction (SPE) can help in cleaning up the extract and isolating the phenolic acid fraction.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and the part of the plant being used.Ensure that the plant material is sourced consistently. If possible, use a homogenized batch of plant material for a series of experiments to ensure comparability of results.
Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation can lead to significant differences in yield.Strictly control all extraction parameters. Use calibrated equipment and maintain a detailed experimental log. The solvent-to-solid ratio is a critical parameter that needs to be optimized for efficient extraction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is limited research directly comparing a wide range of solvents specifically for this compound, the general consensus for polar polyphenols, including phenolic acids, points towards the use of polar solvents. Aqueous mixtures of alcohols like ethanol and methanol are commonly recommended. For instance, a 50% ethanolic extract has been successfully used to isolate this compound esters.[2] A hydro-ethanolic extract has also shown high total phenolic content from Petasites japonicus, a known source of this compound.[1]

Q2: How does the choice of solvent affect the purity of the this compound extract?

A2: The polarity of the solvent is a key determinant of the types of compounds that will be co-extracted. A highly polar solvent like water will extract a broad range of polar compounds, including sugars and other polar metabolites. Using a slightly less polar solvent, such as an ethanol-water mixture, can sometimes provide a cleaner extract of phenolic compounds.[5] To enhance purity, a sequential extraction approach can be employed, starting with a non-polar solvent to remove lipids, followed by a polar solvent for the target this compound.

Q3: Can I use water alone as a solvent for this compound extraction?

A3: Yes, water can be used as a solvent for extracting this compound due to its polar nature. However, aqueous extracts from Petasites japonicus have shown lower total phenolic content compared to hydro-ethanolic extracts, suggesting that a mixture of ethanol and water is more efficient.[1]

Q4: What are the advantages of using a solvent mixture like ethanol-water?

A4: Solvent mixtures like ethanol-water offer the advantage of tunable polarity. By varying the ratio of ethanol to water, the polarity of the solvent can be adjusted to optimize the extraction of specific compounds. This can lead to higher extraction yields and potentially a cleaner extract compared to using a single solvent.[5]

Q5: How can I optimize the solvent selection for my specific plant material?

A5: The optimal solvent can vary depending on the specific plant matrix. It is highly recommended to perform a small-scale comparative study with a few selected solvents and solvent mixtures (e.g., water, 50% ethanol, 80% methanol, and acetone). The resulting extracts can then be analyzed for this compound content to determine the most effective solvent system for your particular application.

Data Presentation

The following table summarizes findings on solvent effectiveness for the extraction of phenolic compounds from Petasites japonicus, a known source of this compound.

Extraction MethodSolventTotal Phenolic Content (mg CE/g DR)Total Flavonoid Content (mg CE/g DR)Total Tannin Content (mg CE/g DR)Reference
Microwave-AssistedWater168.24 ± 0.7916.38 ± 1.17-[1]
Microwave-AssistedHydro-ethanol182.60 ± 1.2928.94 ± 0.67-[1]
MacerationWater--18.90 ± 2.82[1]
MacerationHydro-ethanol--23.01 ± 2.20[1]

CE/g DR: Catechin Equivalents per gram of Dry Residue

Note: Specific quantitative data for this compound extraction with a direct comparison of multiple solvents is limited in the currently available literature. The data presented here is for total phenolic compounds from a relevant plant source and can be used as a proxy for initial solvent selection.

Experimental Protocols

Below is a generalized experimental protocol for the extraction and quantification of this compound from a plant matrix. This protocol should be optimized based on your specific experimental setup and plant material.

1. Sample Preparation

  • Dry the plant material (e.g., leaves, rhizomes) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill.

  • Store the powdered material in an airtight container in a cool, dark, and dry place.

2. Solvent Extraction (Example: Ultrasound-Assisted Extraction)

  • Weigh 1 gram of the powdered plant material and place it in an extraction vessel.

  • Add 20 mL of the selected solvent (e.g., 50% ethanol in water).

  • Place the vessel in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 50°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining solid residue with a fresh portion of the solvent to ensure exhaustive extraction.

  • Combine the supernatants from all extractions.

  • Filter the combined extract through a 0.45 µm syringe filter before analysis.

3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution with two solvents is typical.

    • Solvent A: Water with 0.1% formic acid (or another acidifier to improve peak shape).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds. The exact gradient profile will need to be optimized for the specific separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: this compound and related phenolic acids typically show strong absorbance around 280 nm and 320 nm. The optimal wavelength should be determined using a UV-Vis scan of a standard solution.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the sample extracts can then be determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Fukiic_Acid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Petasites japonicus) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding add_solvent Addition of Solvent (e.g., 50% Ethanol) grinding->add_solvent uae Ultrasound-Assisted Extraction (UAE) add_solvent->uae centrifugation Centrifugation uae->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Logic start Low this compound Yield check_solvent Is the solvent polarity optimal? start->check_solvent check_lysis Is cell lysis complete? check_solvent->check_lysis Yes optimize_solvent Test different polar solvents/mixtures (e.g., aqueous ethanol, methanol) check_solvent->optimize_solvent No check_degradation Is there evidence of degradation? check_lysis->check_degradation Yes improve_lysis Improve grinding, consider UAE/MAE check_lysis->improve_lysis No optimize_conditions Optimize temperature and time, minimize light/oxygen exposure check_degradation->optimize_conditions Yes re_evaluate Re-evaluate Yield check_degradation->re_evaluate No optimize_solvent->re_evaluate improve_lysis->re_evaluate optimize_conditions->re_evaluate

Caption: Troubleshooting logic for low this compound yield.

References

How to prevent Fukiic acid precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the precipitation of compounds in cell culture media, with a specific focus on organic acids.

A Note on "Fukiic Acid" vs. "Fulvic Acid"

Initial searches indicate a potential ambiguity between "this compound" and "Fulvic acid."

  • This compound is a specific chemical compound, (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid, found in certain plants.[1][2][3]

  • Fulvic Acid is not a single molecule but a complex mixture of many different organic acids.[4][5] It is a component of humus, the organic matter in soil, and is widely used in agriculture and as a health supplement.[6][7]

Issues with precipitation in ion-rich solutions like cell culture media are extensively documented for Fulvic Acid due to its chemical nature.[8] Given this context, this guide will focus on preventing the precipitation of Fulvic Acid . If you are working with the specific compound this compound, please consult its specific batch datasheet for solubility information.

Frequently Asked Questions (FAQs)

Q1: What is Fulvic Acid and why does it precipitate in cell culture media?

Fulvic Acid is a heterogeneous mixture of low-molecular-weight organic acids derived from the decomposition of organic matter.[4][7] It is rich in functional groups like carboxylic and phenolic acids, which can readily bind to and form complexes with metal ions.[4][6] Cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[9] Precipitation, often appearing as cloudiness or solid particles, occurs when Fulvic Acid molecules interact with these cations, forming larger, insoluble complexes that fall out of solution.[10][8][11] This process is highly dependent on pH, ionic strength, and the concentration of both the Fulvic Acid and the media components.[12]

Q2: I dissolved my Fulvic Acid in DMSO, but it still precipitated when added to the media. Why?

This is a common issue known as "crashing out."[13][14] While some purified forms of Fulvic Acid can be dissolved in organic solvents like DMSO, the compound may be poorly soluble in the aqueous, high-salt environment of the cell culture medium.[15][16] When the concentrated DMSO stock is diluted into the media, the solvent shifts, and the Fulvic Acid's local concentration can momentarily exceed its aqueous solubility limit, causing it to precipitate.[13]

Q3: How does the pH of my culture medium affect Fulvic Acid stability?

While Fulvic Acid is defined by its solubility in water at all pH conditions, its interaction with other molecules is pH-dependent.[6][7][17] As pH increases, the carboxylic and phenolic functional groups on Fulvic Acid deprotonate, acquiring a negative charge. This increased negative charge enhances electrostatic repulsion between Fulvic Acid molecules, promoting stability. However, it also increases the potential for strong ionic interactions with positive ions like Ca²⁺ and Mg²⁺, which can lead to the formation of insoluble salts (precipitation).[18] Therefore, the optimal pH for stability in a complex medium is a balance between these competing effects.

Q4: Can I autoclave my medium after adding Fulvic Acid?

It is strongly advised not to autoclave media after adding Fulvic Acid. The high temperature and pressure of autoclaving can promote chemical reactions between Fulvic Acid and other media components, such as calcium salts, leading to precipitation.[9] Fulvic Acid solutions should be sterilized by filtration (e.g., using a 0.22 µm filter) and added aseptically to the sterile medium.

Q5: What is the best way to prepare a Fulvic Acid stock solution?

The best approach is to prepare a concentrated stock solution in high-purity, deionized water. Some commercial preparations recommend creating a 10% liquid concentration from a soluble powder.[19] For experimental use, preparing a stock in a low-salt buffer or water and then diluting it serially into the final medium is recommended. Always add the Fulvic Acid stock to the pre-warmed medium slowly and with continuous mixing to avoid localized high concentrations.[13]

Troubleshooting Guide for Fulvic Acid Precipitation

If you observe cloudiness, crystals, or amorphous precipitate in your culture medium after adding Fulvic Acid, follow this troubleshooting workflow.

Step 1: Visual and Microscopic Inspection
  • Observation: Is the medium uniformly cloudy, or are there distinct particles?

  • Action: Examine a sample of the medium under a microscope. Amorphous or crystalline precipitates are typically chemical in origin, whereas microbial contamination will present as distinct, often motile, organisms.[9][20] This guide assumes the issue is chemical precipitation.

Step 2: Identify the Cause and Implement Solutions

Use the following diagram and table to diagnose the likely cause of precipitation and find the appropriate solution.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Immediately upon adding stock to media q1->a1 Immediately a2 After hours/days in the incubator q1->a2 Delayed a3 In freshly prepared media (before adding to cells) q1->a3 During Prep cause1 Likely Cause: 'Crashing Out' due to poor aqueous solubility or high local concentration. a1->cause1 sol1 Solution: 1. Pre-warm media to 37°C. 2. Add stock solution dropwise while mixing. 3. Perform serial dilutions in media. 4. Reduce final concentration. cause1->sol1 cause2 Likely Causes: - Interaction with media salts (Ca²⁺, Mg²⁺). - pH shift due to cell metabolism. - Evaporation increasing solute concentration. a2->cause2 sol2 Solution: 1. Empirically determine max soluble concentration (see protocol). 2. Ensure proper incubator humidity. 3. Consider a different basal media formulation. 4. Change media more frequently. cause2->sol2 cause3 Likely Cause: High concentration of Fulvic Acid and/or divalent cations. a3->cause3 sol3 Solution: 1. Prepare a lower concentration stock. 2. Add Fulvic Acid to basal media before adding supplements like serum or high-salt solutions. 3. Filter-sterilize the final medium. cause3->sol3

Caption: Troubleshooting workflow for Fulvic Acid precipitation.

Factors Influencing Fulvic Acid Stability in Media

The stability of Fulvic Acid in a complex solution like cell culture media is a multifactorial issue. The primary mechanism leading to precipitation is its ability to act as a chelator or bridging agent for divalent cations.

G Factors Leading to Fulvic Acid Precipitation cluster_factors Influencing Factors FA Fulvic Acid (Soluble) Mechanism Chelation & Complex Formation FA->Mechanism Ca High [Ca²⁺], [Mg²⁺] in Media Ca->Mechanism pH Unfavorable pH pH->Mechanism Conc High Fulvic Acid Concentration Conc->Mechanism Precipitate Insoluble Fulvic Acid-Cation Complexes (Precipitate) Mechanism->Precipitate

Caption: Key factors driving Fulvic Acid precipitation in media.

Data Summary: Fulvic Acid Properties & Interactions
PropertyDescriptionImplication for Cell CultureReferences
Solubility Soluble in water at all pH values.In pure water, it is stable. The complex, ion-rich nature of media is the primary cause of precipitation.[6][7][17][21]
Molecular Weight Lower than humic acids, typically 1,000-10,000 Daltons.Smaller size allows for easier filtration but also rapid interaction with media components.[4][7]
Functional Groups Rich in carboxylic and phenolic acid groups.These groups are responsible for chelating divalent cations (Ca²⁺, Mg²⁺), leading to aggregation and precipitation.[4][6]
Interaction with Cations Forms strong complexes with Fe³⁺, Al³⁺, Cu²⁺ and weaker, but significant, complexes with Ca²⁺ and Mg²⁺.Standard cell culture media contain mM concentrations of Ca²⁺ and Mg²⁺, which are sufficient to cause precipitation.[6][8][12][22]
pH Dependence Stability of colloids increases with higher pH due to electrostatic repulsion, but potential for salt formation also increases.The typical physiological pH of media (7.2-7.4) can be a delicate balance point. Cellular metabolism can lower pH, potentially altering stability.[18]

Experimental Protocol: Determining Maximum Soluble Concentration

To proactively avoid precipitation, it is crucial to determine the empirical solubility limit of your specific Fulvic Acid preparation in your specific cell culture medium.

Objective: To find the highest concentration of Fulvic Acid that remains soluble in the complete cell culture medium under standard incubation conditions.

Materials:

  • Fulvic Acid (powder or liquid concentrate)

  • Solvent for stock solution (e.g., sterile deionized water)

  • Complete cell culture medium (including serum and all supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

  • Incubator (37°C, 5% CO₂)

  • Microscope or plate reader (for turbidity)

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh and dissolve Fulvic Acid in sterile deionized water to create a concentrated stock solution (e.g., 10 mg/mL or 100x the highest desired final concentration).

    • Ensure complete dissolution. Vortex if necessary.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate (e.g., 1000 µg/mL, 500, 250, 125, 62.5, 31.3, 0). The final tube/well with no Fulvic Acid is your negative control.

    • Add 500 µL of pre-warmed complete cell culture medium to each tube.

    • Add the calculated volume of your Fulvic Acid stock solution to the first tube to achieve the highest concentration. For example, to get 1000 µg/mL from a 10,000 µg/mL (10 mg/mL) stock in a final volume of ~500 µL, you would add ~55 µL. Adjust volumes for accuracy as needed.

    • Vortex or mix gently.

    • Perform 1:2 serial dilutions by transferring 250 µL from the first tube to the second, mix, transfer 250 µL from the second to the third, and so on. Discard 250 µL from the last tube in the series.

  • Incubation and Observation:

    • Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Visual Inspection: At regular intervals (0, 2, 24, 48, 72 hours), visually inspect each tube against a dark background. Note the concentration at which the first signs of cloudiness or precipitate appear.

    • (Optional) Microscopic Examination: Pipette a small aliquot from each tube onto a slide and check for crystalline or amorphous precipitate under a microscope.

    • (Optional) Quantitative Measurement: If using a 96-well plate, measure the absorbance (optical density) at a high wavelength (e.g., 600 nm) at each time point. An increase in absorbance indicates scattering due to precipitate formation.

  • Determine the Limit:

    • The maximum soluble concentration is the highest concentration that remains clear and free of visible precipitate throughout the entire incubation period.

    • For your experiments, it is recommended to use a working concentration that is safely below this determined limit (e.g., 80% of the maximum soluble concentration).

References

Technical Support Center: Validation of HPLC Method for Fukiic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of fukiic acid. Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key validation parameters.

Experimental Protocol: Quantification of this compound by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX SB-Aq C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.2% Phosphoric acid in Milli-Q water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% B

    • 20-30 min: 16% B

    • 30-40 min: 20% B

    • 40-45 min: 10% B (return to initial conditions)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C in a dark vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Extraction: For plant material or other matrices, develop a suitable extraction protocol. A common method for phenolic acids is extraction with an 80% methanol-water mixture, followed by sonication and centrifugation.

  • Filtration: Prior to injection, filter all samples and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Method Validation Parameters

The following tables summarize the key parameters for validating the HPLC method for this compound quantification. The data presented is representative of typical values obtained for similar phenolic acids and should be determined experimentally for this compound.

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999

Table 2: Precision

Precision TypeConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low5< 2.0%< 3.0%
Medium50< 1.5%< 2.5%
High90< 1.0%< 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
40(To be determined)98.0 - 102.0%< 2.0%
60(To be determined)98.0 - 102.0%< 2.0%
80(To be determined)98.0 - 102.0%< 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and similar phenolic compounds.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing is a common issue with phenolic compounds and can be caused by several factors:

  • Secondary Interactions: this compound, with its multiple hydroxyl groups, can interact with residual silanol (B1196071) groups on the silica-based C18 column. This leads to a portion of the analyte being retained longer, causing a tailed peak.[2][3]

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3) by using an acid modifier like phosphoric acid or formic acid. This suppresses the ionization of both the silanol groups and the carboxylic acid moieties of this compound, minimizing secondary interactions.

      • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.

  • Column Overload: Injecting a sample with a very high concentration of this compound can saturate the stationary phase.[2][3]

    • Solution: Dilute your sample and re-inject.

  • Column Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause tailing.[3]

    • Solution: Implement a column washing procedure with a strong solvent (e.g., isopropanol) or replace the guard column.

Q2: I am observing a drifting baseline. What could be the cause?

A2: A drifting baseline can be due to:

  • Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.[4]

  • Mobile Phase Inhomogeneity: If the mobile phase components are not well-mixed or are changing in composition over time (e.g., evaporation of a volatile component), it can cause the baseline to drift.[4]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" off the column, leading to a rising baseline.

    • Solution: Operate within the recommended pH and temperature range for your column.

Q3: My retention times are shifting between injections. How can I improve reproducibility?

A3: Retention time variability can be caused by:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[4]

    • Solution: Increase the equilibration time at the end of your gradient program.

  • Changes in Mobile Phase Composition: As mentioned above, ensure your mobile phase is fresh and consistently prepared.[4]

  • Pump Performance Issues: Fluctuations in the pump's flow rate will directly affect retention times.

    • Solution: Check for leaks in the system and ensure the pump seals are in good condition.[5]

Q4: I'm seeing extraneous peaks in my chromatogram. What is their likely source?

A4: Ghost or extraneous peaks can originate from:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks in the chromatogram.

    • Solution: Use high-purity HPLC-grade solvents and reagents.

  • Sample Carryover: Residual sample from a previous injection may elute in a subsequent run.

    • Solution: Implement a needle wash step in your autosampler method and ensure the injection port is clean.

  • Degradation of this compound: this compound may be unstable in the sample solvent or under certain storage conditions.

    • Solution: Prepare samples fresh and store them at low temperatures, protected from light.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_standards Prepare this compound Standard Solutions optimize_params Optimize HPLC Parameters (Mobile Phase, Gradient, etc.) prep_standards->optimize_params prep_samples Prepare and Extract Test Samples prep_samples->optimize_params linearity Linearity & Range optimize_params->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy specificity Specificity accuracy->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness quant_analysis Quantitative Analysis of Samples robustness->quant_analysis report Generate Validation Report quant_analysis->report

Caption: Workflow for the validation of an HPLC method for this compound quantification.

References

Technical Support Center: Chromatographic Resolution of Fukiic Acid and Piscidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between fukiic acid and piscidic acid.

Troubleshooting Guide

Poor resolution between this compound and piscidic acid is a common challenge in their chromatographic analysis. The following table outlines potential causes and recommended solutions to enhance their separation.

ProblemPotential Cause(s)Recommended Solution(s)
Co-elution or Poor Resolution Inappropriate mobile phase composition (organic solvent concentration).Modify the gradient or isocratic concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower concentration of the organic solvent will generally increase retention times and may improve separation. Systematically evaluate a range of concentrations to find the optimal resolution.
Mobile phase pH is not optimal for the acidic nature of the analytes.Since fukiic and piscidic acids are phenolic acids, acidifying the mobile phase can improve peak shape and resolution.[1] Add a small amount of a weak acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous component of the mobile phase to achieve a pH of around 2.5-3.0.[1][2][3] This suppresses the ionization of the carboxylic acid functional groups, leading to better interaction with the stationary phase.[1]
Inadequate column temperature control.Optimize the column temperature. While higher temperatures can decrease viscosity and shorten run times, they may also affect selectivity.[2][4] Experiment with temperatures in the range of 25-40°C to determine the effect on the resolution of fukiic and piscidic acid.[2][4]
Peak Tailing Secondary interactions between the analytes and the stationary phase.Acidify the mobile phase with formic, acetic, or phosphoric acid to minimize tailing.[1][3] Ensure the column is in good condition and not overloaded.
Column degradation.Replace the column with a new one of the same type or a different C18 column with alternative selectivity.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in mobile phase composition or temperature.Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and piscidic acid?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. Based on published methods for the separation of fukiic and piscidic acid esters from Cimicifuga racemosa, a gradient elution with acetonitrile and water (acidified with a small amount of acid like formic or acetic acid) is recommended.[5][6] A typical gradient might start with a low percentage of acetonitrile (e.g., 10-15%) and gradually increase to elute the compounds.

Q2: How does the concentration of acetonitrile in the mobile phase affect the separation?

A2: Increasing the acetonitrile concentration will generally decrease the retention times of both fukiic and piscidic acid. Conversely, decreasing the acetonitrile concentration will increase their retention. To improve the resolution between these two closely eluting compounds, it is often beneficial to decrease the acetonitrile concentration or use a shallower gradient. This allows for more interaction with the stationary phase, potentially enhancing the separation.

Q3: Why is adding acid to the mobile phase important for separating these compounds?

A3: Fukiic and piscidic acids are phenolic acids. In a neutral or basic mobile phase, the carboxylic acid groups can be ionized, leading to poor peak shape (tailing) and reduced retention on a reversed-phase column. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase suppresses this ionization.[1][3] This results in more hydrophobic molecules that interact more strongly and consistently with the C18 stationary phase, leading to sharper peaks and improved resolution.[1]

Q4: Can changing the column temperature improve the resolution?

A4: Yes, column temperature can influence the selectivity of the separation.[4] Changing the temperature can alter the interactions between the analytes and the stationary phase, which may lead to an improvement in resolution. It is recommended to test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to see how it affects the separation of fukiic and piscidic acid.[2][4] The optimal temperature will provide the best balance between resolution, analysis time, and backpressure.

Q5: Are there alternative stationary phases to C18 that could be used?

A5: While C18 columns are the most common choice for separating phenolic acids, other stationary phases can offer different selectivities. Phenyl-Hexyl columns, for example, can provide alternative separation mechanisms due to π-π interactions with the aromatic rings of the analytes. If you are struggling to achieve baseline separation on a C18 column, exploring a column with a different stationary phase chemistry is a valid troubleshooting step.

Experimental Protocols

The following is a representative experimental protocol for the HPLC analysis of fukiic and piscidic acid derivatives, based on established methods for similar compounds.

Objective: To achieve baseline separation of this compound and piscidic acid.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Standards of this compound and piscidic acid.

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 15
      20 40
      25 80
      30 15

      | 35 | 15 |

Data Presentation

The following table illustrates the expected effect of changing the mobile phase composition on the retention time and resolution of two hypothetical closely eluting phenolic acids, based on general chromatographic principles.

Acetonitrile (%)Retention Time - Peak 1 (min)Retention Time - Peak 2 (min)Resolution (Rs)
408.28.51.2
3510.511.01.8
3014.114.92.1

Note: This data is illustrative. Actual retention times and resolution will vary depending on the specific column, instrument, and other experimental conditions.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_gradient Adjust Gradient: Decrease initial %B or use a shallower gradient check_mobile_phase->adjust_gradient No check_ph Is Mobile Phase Acidified? check_mobile_phase->check_ph Yes adjust_gradient->check_ph add_acid Add Acid: 0.1% Formic Acid or Acetic Acid check_ph->add_acid No check_temp Is Column Temperature Optimized? check_ph->check_temp Yes add_acid->check_temp optimize_temp Optimize Temperature: Test 25-40°C check_temp->optimize_temp No check_column Is Column Performance Good? check_temp->check_column Yes optimize_temp->check_column replace_column Consider a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->replace_column No end Resolution Improved check_column->end Yes replace_column->end

Caption: A troubleshooting workflow for improving the resolution between fukiic and piscidic acid.

Logical Relationship of Key Separation Parameters

G cluster_mobile_phase Mobile Phase cluster_column Column center Improved Resolution organic_solvent Organic Solvent (Acetonitrile/Methanol) organic_solvent->center Optimize Concentration ph pH (Acidic Additive) ph->center Suppress Ionization stationary_phase Stationary Phase (C18, Phenyl-Hexyl) stationary_phase->center Alternative Selectivity temperature Temperature temperature->center Affects Selectivity

Caption: Key parameters influencing the chromatographic resolution of fukiic and piscidic acid.

References

Technical Support Center: Navigating Solvent Cytotoxicity in Fukiic Acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent cytotoxicity in cell-based assays involving Fukiic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solvent selection important?

This compound, also known as fukiate, belongs to the class of organic compounds known as phenylpropanoic acids.[1] Like many natural compounds, its solubility in aqueous cell culture media can be limited, necessitating the use of organic solvents for stock solutions. However, these solvents can exhibit their own toxicity, which can confound experimental results by masking the true biological effects of this compound. Therefore, careful selection of a solvent and its final concentration in the assay is critical to ensure that the observed cytotoxicity is attributable to the compound of interest and not the vehicle.

Q2: Which solvents are commonly used for compounds like this compound, and what are their recommended final concentrations?

Commonly used solvents for dissolving hydrophobic compounds for cell-based assays include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). The final concentration of these solvents in the cell culture medium should be kept to a minimum to avoid cytotoxic effects. It is widely recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[2] For many cell lines, a final DMSO concentration of 0.1% is often considered safe.[3] Ethanol and methanol are generally tolerated at slightly higher concentrations, but it is advisable to keep their final concentrations below 1%.

Q3: How can I determine the optimal, non-toxic concentration of a solvent for my specific cell line?

It is crucial to perform a solvent tolerance assay for your specific cell line before conducting experiments with this compound. This involves treating your cells with a range of solvent concentrations (e.g., 0.1% to 2% or higher) and assessing cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). This will allow you to determine the maximum concentration of the solvent that does not significantly affect the viability of your cells.

Q4: My vehicle control (solvent only) is showing significant cytotoxicity. What should I do?

If your vehicle control shows significant cell death, it is a clear indication that the solvent concentration is too high. You should immediately reduce the final solvent concentration in your experiments. If reducing the solvent concentration is not feasible due to the poor solubility of this compound, you may need to explore alternative, less toxic solvents or consider different formulation strategies. It is also important to ensure that the solvent is of high purity and has been stored correctly to prevent degradation into more toxic substances.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound cell assays.

Problem Potential Cause Troubleshooting Steps
High background cytotoxicity in all wells, including controls. 1. Solvent concentration is too high. 2. Contaminated solvent or media. 3. Unhealthy or overgrown cells.1. Perform a solvent titration experiment to determine the maximum non-toxic concentration for your cell line. 2. Use fresh, sterile-filtered solvents and media. 3. Ensure cells are in the logarithmic growth phase and not over-confluent.[2][4]
Inconsistent results between experiments. 1. Variable final solvent concentrations. 2. Inconsistent cell seeding density. 3. Fluctuations in incubation times.1. Ensure the final solvent concentration is identical in all wells, including the vehicle control. 2. Standardize cell seeding density and ensure even cell distribution in the plate. 3. Maintain consistent incubation times for cell seeding, compound treatment, and assay development.[4]
This compound appears to have no effect at expected concentrations. 1. This compound precipitation out of solution. 2. Insufficient incubation time.1. Visually inspect the wells for any signs of precipitation after adding the this compound stock solution to the media. If precipitation occurs, you may need to lower the final concentration or try a different solvent. 2. Increase the incubation time to allow for a sufficient biological response.
High variability between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS.

Section 3: Data Presentation - Solvent Cytotoxicity

The following tables summarize the cytotoxic effects of commonly used solvents on various cell lines. This data can serve as a starting point for selecting an appropriate solvent and concentration range for your experiments.

Table 1: IC50 Values of Common Solvents on Various Cell Lines

SolventCell LineIncubation TimeIC50 (% v/v)Reference
DMSO K56224h3.70 ± 0.27[1]
K56248h2.52 ± 0.25[1]
K56272h2.86 ± 0.23[1]
HL-6024h5.78 ± 0.49[1]
HL-6048h2.47 ± 0.13[1]
HL-6072h1.97 ± 0.11[1]
HCT-11624h3.28 ± 0.18[1]
HCT-11648h2.93 ± 0.20[1]
HCT-11672h2.84 ± 0.20[1]
H92972h0.207 ± 0.17[1]
MCF-7, RAW-264.7, HUVEC-1.8 - 1.9[5]
Ethanol MCF-7, RAW-264.7, HUVEC->5[5]
Methanol H92972h8.033 ± 0.66[1]

Table 2: Maximum Tolerated Concentration (MTC) of Solvents on Various Cell Lines

MTC is defined as the maximum concentration at which at least 70% of cells remain viable.

SolventCell LineMTC (% v/v)Reference
Ethanol HaCaT, A-375, A-431>2[2]
Methoxyethanol HaCaT, A-375>1[2]
DMSO A-3751[2]

Section 4: Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Selected Solvent

This protocol provides a general method to estimate the solubility of this compound in a solvent like DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh a known amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Sonicate the tube in a water bath for 15-30 minutes to aid dissolution.

    • Allow the solution to equilibrate at room temperature for at least 24 hours to ensure saturation.

  • Separation of Saturated Solution:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the solubility of this compound in DMSO.

Protocol 2: MTT Assay for Determining Solvent Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a solvent.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Solvent to be tested (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Solvent Treatment:

    • Prepare serial dilutions of the solvent in complete medium to achieve the desired final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different solvent concentrations. Include a "medium only" control (no solvent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the "medium only" control.

Section 5: Signaling Pathways and Visualization

While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, based on the activity of structurally related compounds like caffeic acid, potential targets for investigation include pathways involved in inflammation, cell proliferation, and apoptosis. Caffeic acid has been shown to affect signaling pathways such as the MAPK/ERK and JAK/STAT pathways. Therefore, it is plausible that this compound may also interact with these or similar pathways.

Workflow for Investigating this compound's Effect on a Signaling Pathway

The following diagram illustrates a general workflow for investigating the impact of this compound on a cellular signaling pathway.

G cluster_0 Experimental Setup cluster_1 Analysis A Treat cells with this compound (at non-toxic concentration) B Lyse cells at different time points A->B C Collect protein lysates B->C D Western Blot for key signaling proteins (e.g., p-ERK, p-STAT3) C->D E Quantify protein expression D->E F Analyze changes in protein phosphorylation or expression E->F G Determine effect of this compound on the signaling pathway F->G

Workflow for Signaling Pathway Analysis

Potential Signaling Pathway for Investigation: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival. Many natural compounds are known to modulate this pathway.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression FukiicAcid This compound? FukiicAcid->Raf FukiicAcid->MEK

References

Technical Support Center: Optimizing Fukiic Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fukiic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the analysis of this compound and related phenolic compounds, offering practical solutions to improve signal intensity and data quality.

Q1: I am observing a very low or no signal for this compound in my LC-MS/MS analysis. What are the most common causes?

Low signal intensity is a frequent issue in mass spectrometry. Several factors could be contributing to this problem:

  • Suboptimal Ionization Mode: this compound, like other phenolic acids, is best analyzed in negative ion electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to detect negative ions.

  • Inefficient Sample Preparation: The presence of contaminants such as non-volatile salts (e.g., sodium phosphate), detergents (e.g., SDS), or trifluoroacetic acid (TFA) can severely suppress the ESI signal.[1] Proper sample cleanup is critical.

  • Incorrect Mobile Phase Composition: The pH and composition of your mobile phase significantly impact ionization efficiency. Acidic mobile phases are generally preferred for the analysis of phenolic acids.

  • Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[2] Verify that your instrument is properly calibrated for the mass range of interest.

Q2: Which ionization mode and polarity should I use for this compound analysis?

For phenolic acids such as this compound, Electrospray Ionization (ESI) in negative ion mode is generally the most effective method.[1] The acidic nature of the carboxylic acid and phenolic hydroxyl groups allows for ready deprotonation, forming a stable [M-H]⁻ ion in the negative mode, which typically yields a significantly higher response compared to the positive mode.

Q3: My chromatographic peak shape for this compound is poor (e.g., broad, tailing). How can I improve it?

Poor peak shape can compromise both identification and quantification. Consider the following to improve chromatography:

  • Mobile Phase Additives: The addition of a small percentage of a volatile acid to the mobile phase is crucial. Formic acid (0.1%) is widely recommended as it helps to suppress the ionization of acidic groups, leading to better interaction with the reversed-phase column and resulting in sharper, more symmetrical peaks.

  • Column Choice: A high-quality C18 column is a common choice for the separation of phenolic compounds. For faster analysis times without compromising resolution, consider using a column with fused-core particles.

  • Gradient Optimization: A well-optimized gradient elution program is essential for achieving good separation and peak shape, especially in complex matrices.

Q4: How can I minimize ion suppression and matrix effects from my sample?

Ion suppression, a common phenomenon in ESI-MS, occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity. To mitigate this:

  • Effective Sample Cleanup: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering substances from the sample matrix. For polar analytes like this compound, polymeric SPE cartridges are often more efficient than traditional C18 cartridges.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from the bulk of the matrix components. Adjusting the gradient elution can help to move the analyte to a cleaner region of the chromatogram.

  • Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.

Q5: What are the expected mass and fragmentation patterns for this compound in MS/MS?

This compound has a molecular formula of C₁₁H₁₂O₈ and a monoisotopic mass of approximately 272.05 Da. In negative ion mode ESI-MS, the precursor ion will be the deprotonated molecule, [M-H]⁻, with an m/z of approximately 271.05.

While specific fragmentation data for this compound is not widely published, based on the fragmentation of similar phenolic acids, the following product ions can be anticipated upon collision-induced dissociation (CID):

  • Loss of H₂O: A neutral loss of 18 Da.

  • Loss of CO₂: A neutral loss of 44 Da from the carboxylic acid groups.

  • Cleavage of the ester or ether linkage: Resulting in fragments corresponding to the constituent parts of the molecule.

For method development, it is recommended to perform a product ion scan on a this compound standard to determine the optimal MRM transitions. Based on related compounds like caffeoylquinic acid, key fragments often arise from the cleavage of the ester bond. For caffeic acid (a related hydroxycinnamic acid), a common transition is 179 -> 135, corresponding to the loss of CO₂.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on compounds structurally similar to this compound, providing a basis for method optimization.

Table 1: Comparison of Solid-Phase Extraction (SPE) Cartridge Performance for the Recovery of Phenolic Acids.

SPE Cartridge TypeSorbent MaterialAverage Recovery of Caffeoylquinic Acids (%)Key Advantages
Oasis HLB Hydrophilic-Lipophilic Balanced Copolymer88 - 97%High recovery for a broad range of polar and non-polar compounds; not adversely affected by drying.[4]
Strata-X Styrene-Divinylbenzene Polymer88 - 97%Excellent retention of polar aromatic compounds; high surface area.[4]
C18 Silica-based Octadecyl70 - 85%Good for non-polar compounds, but can have lower recovery for highly polar phenolic acids.[1]

Data is based on studies of caffeoylquinic acids, which are structurally related to this compound.

Table 2: Influence of Mobile Phase Additives on Mass Spectrometry Signal Intensity for Phenolic Acids (Negative ESI Mode).

Mobile Phase Additive (in Water/Acetonitrile)Typical ConcentrationEffect on Signal IntensityEffect on Peak Shape
Formic Acid 0.1% (v/v)High Excellent, sharp, and symmetrical peaks.
Acetic Acid 0.1% (v/v)Moderate to HighGood, may be slightly broader than with formic acid.
Ammonium Formate 5-10 mMModerateGood, can improve peak shape for some compounds.[5]
No Additive -LowPoor, often results in broad, tailing peaks.

General trends observed for the analysis of phenolic and organic acids in reversed-phase LC-MS.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound. These should be considered as a starting point and may require further optimization based on the specific sample matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Material

This protocol is adapted from methods optimized for the extraction of phenolic acids from plant matrices.

  • Sample Homogenization:

    • Weigh approximately 1 g of lyophilized and ground plant material.

    • Add 10 mL of 80% methanol (B129727).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol from the combined supernatants under a stream of nitrogen at 40°C.

    • Reconstitute the aqueous residue in 5 mL of acidified water (pH 3.0 with formic acid).

  • SPE Cartridge Conditioning:

    • Use a polymeric SPE cartridge (e.g., Oasis HLB or Strata-X, 100 mg).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of acidified water (pH 3.0). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the reconstituted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified water (pH 3.0) to remove polar interferences.

  • Elution:

    • Elute the this compound and other phenolic compounds with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the methanol eluate to dryness under nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the development of a sensitive and robust LC-MS/MS method.

  • LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 40
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Multiple Reaction Monitoring):

    • This compound Precursor Ion [M-H]⁻: m/z 271.05

    • Proposed Quantifier Transition: To be determined by infusing a this compound standard. A likely transition would be the most intense and stable fragment ion.

    • Proposed Qualifier Transition: To be determined by infusing a this compound standard. A second, less intense fragment ion.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis sample Plant Material homogenization Homogenization (80% Methanol) sample->homogenization centrifugation Centrifugation homogenization->centrifugation evaporation1 Evaporation & Reconstitution (Acidified Water) centrifugation->evaporation1 loading Sample Loading evaporation1->loading Load Sample conditioning Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Acidified Water) loading->washing elution Elution (Methanol) washing->elution evaporation2 Evaporation & Reconstitution (Mobile Phase) elution->evaporation2 injection UPLC/HPLC Injection evaporation2->injection Inject Sample separation C18 Column Separation injection->separation ionization ESI (Negative Mode) separation->ionization detection MS/MS Detection (MRM) ionization->detection data Data Analysis detection->data

Caption: Workflow for this compound analysis.

troubleshooting_logic start Low Signal Intensity for this compound check_ionization Is ESI in Negative Mode? start->check_ionization check_sample_prep Is Sample Prep Adequate? check_ionization->check_sample_prep Yes fix_ionization Switch to ESI (-) check_ionization->fix_ionization No check_mobile_phase Is Mobile Phase Acidified? check_sample_prep->check_mobile_phase Yes fix_sample_prep Implement SPE Cleanup check_sample_prep->fix_sample_prep No check_instrument Is MS Calibrated & Tuned? check_mobile_phase->check_instrument Yes fix_mobile_phase Add 0.1% Formic Acid check_mobile_phase->fix_mobile_phase No fix_instrument Perform Calibration & Tuning check_instrument->fix_instrument No optimized Signal Improved check_instrument->optimized Yes fix_ionization->optimized fix_sample_prep->optimized fix_mobile_phase->optimized fix_instrument->optimized

Caption: Troubleshooting logic for low signal.

References

Fukiic Acid NMR Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of Fukiic acid samples for Nuclear Magnetic Resonance (NMR) analysis. Find answers to frequently asked questions and troubleshoot common issues to ensure high-quality spectral data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenolic compound with the chemical formula C₁₁H₁₂O₈. Its structure consists of a catechol moiety linked to a derivative of tartaric acid. Understanding its structure is crucial for interpreting its NMR spectrum.

Q2: What is the optimal amount of this compound for NMR analysis?

The required amount of sample depends on the type of NMR experiment being performed. For small molecules like this compound, the following are general guidelines:

Experiment TypeRecommended Sample Amount
¹H NMR5-25 mg[1]
¹³C NMR50-100 mg[1]
2D NMR (COSY, HSQC, HMBC)50-100 mg or more

Note: A very concentrated sample may lead to broadened lineshapes in the ¹H spectrum and can be difficult to shim.[1]

Q3: Which deuterated solvent is best for this compound?

The choice of solvent is critical for sample solubility and spectral quality. For phenolic acids like this compound, common deuterated solvents include:

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Excellent for dissolving polar compounds and has a strong lock signal.[2][3]

  • Methanol-d₄ (CD₃OD): A good choice for polar molecules, though exchangeable protons (from hydroxyl groups) may be broadened or absent.[2]

  • Deuterium Oxide (D₂O): Suitable for highly polar or ionic samples. The chemical shifts can be temperature-dependent.[2]

It is advisable to first test the solubility of your sample in a small amount of the non-deuterated version of the solvent.[4]

Q4: How can I prevent degradation of my this compound sample?

Phenolic compounds can be susceptible to oxidation and degradation, especially under certain pH and temperature conditions.[5] To minimize degradation:

  • Use high-purity solvents.

  • Prepare samples fresh before analysis.

  • If storage is necessary, keep the sample at a low temperature and protected from light.

  • Consider bubbling an inert gas like argon through the sample to remove oxygen, which can prevent oxidation.[5]

Q5: What are common causes of poor spectral quality?

Several factors can lead to suboptimal NMR spectra:

  • Incomplete dissolution: Undissolved solids will lead to broad spectral lines.[6]

  • Paramagnetic impurities: Even trace amounts can cause significant line broadening.

  • High sample viscosity: Overly concentrated samples can result in broad lines.[4]

  • Improper shimming: A non-homogeneous magnetic field will degrade spectral resolution.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Broad Spectral Lines 1. Sample is too concentrated, leading to high viscosity.[4] 2. Presence of suspended particulate matter.[6] 3. Presence of paramagnetic impurities.1. Dilute the sample with more deuterated solvent. 2. Filter the sample through a pipette with a small plug of glass wool or cotton into the NMR tube.[3][6] 3. Ensure all glassware is thoroughly cleaned. If impurities are suspected from the sample itself, further purification may be necessary.
Poor Signal-to-Noise Ratio 1. Insufficient amount of sample. 2. Incorrect number of scans or acquisition parameters.1. Increase the concentration of the sample. 2. Increase the number of scans. Optimize the relaxation delay (d1) to ensure full relaxation of the nuclei between pulses.
Sample Will Not Dissolve 1. The chosen deuterated solvent is not appropriate for this compound.1. Test for solubility in other deuterated solvents such as DMSO-d₆, Methanol-d₄, or D₂O.[1][2] Gentle warming or vortexing may aid dissolution.[3]
Unexpected Peaks in Spectrum 1. Contamination from glassware, solvent, or cap. 2. Sample has degraded.[5][7]1. Use clean and dry glassware. Use high-purity deuterated solvents. 2. Prepare a fresh sample. Compare with previous spectra to identify potential degradation products.

Experimental Protocols

Standard Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh the desired amount of this compound (e.g., 10-20 mg for ¹H NMR) into a clean, dry vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1][3]

  • Mixing: Vortex the mixture until the this compound is completely dissolved.[3] Gentle heating may be applied if necessary, but be cautious of potential degradation.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution. Draw the solution into a clean glass Pasteur pipette with a small plug of cotton or glass wool at the narrow end. Carefully transfer the filtered solution into a 5 mm NMR tube.[3][6]

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4.5-5.5 cm.[4][6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[4]

Typical NMR Acquisition Parameters (400 MHz Spectrometer)
Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans (NS) 16 - 1281024 - 4096
Relaxation Delay (d1) 1.0 - 5.0 s2.0 s
Acquisition Time (AQ) 3 - 4 s1 - 2 s
Spectral Width (SW) 12 - 16 ppm200 - 240 ppm

Note: These parameters may need to be optimized for your specific instrument and sample.[3]

Visualizations

Experimental Workflow

Fukiic_Acid_NMR_Prep_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex/Mix dissolve->mix filter_node Filter (if needed) mix->filter_node transfer Transfer to NMR Tube filter_node->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Data (¹H, ¹³C, etc.) setup->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for this compound NMR sample preparation and analysis.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Poor Spectrum Quality q_broad Are peaks broad? start->q_broad q_snr Is Signal-to-Noise low? q_broad->q_snr No sol_broad_conc Dilute Sample q_broad->sol_broad_conc Yes (Viscous) sol_broad_filter Filter Sample q_broad->sol_broad_filter Yes (Particulates) q_extra Are there extra peaks? q_snr->q_extra No sol_snr Increase Concentration or Number of Scans q_snr->sol_snr Yes sol_extra_clean Use Clean Glassware & High-Purity Solvent q_extra->sol_extra_clean Yes (Contamination) sol_extra_fresh Prepare Fresh Sample q_extra->sol_extra_fresh Yes (Degradation)

Caption: Decision tree for troubleshooting common NMR spectral issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Fukiic Acid and Piscidic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar natural compounds is paramount. This guide provides a comparative overview of the current state of knowledge on the biological activities of fukiic acid esters and piscidic acid esters, focusing on their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential therapeutic applications.

Data Presentation

The quantitative data available for the biological activities of specific fukiic and piscidic acid esters are summarized below. It is important to note that much of the research has been conducted on extracts containing a mixture of these compounds, rather than on isolated esters.

Antioxidant Activity
Compound/ExtractAssayIC50 Value (µM)Source
Cimicifugic acid B (this compound ester)DPPH radical scavenging21
Opuntia ficus-indica root extract (contains piscidic acid)ABTS radical scavenging29.38 µg/mL

Note: A direct comparison of IC50 values between different assays and units (µM vs. µg/mL) is not straightforward and should be interpreted with caution.

Anti-inflammatory Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound esters, piscidic acid esters) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test sample. A control well contains the solvent and DPPH solution without the test compound. A blank well contains the solvent without the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement:

    • An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes to allow for color development (a pink to magenta azo dye).

    • The absorbance is measured at approximately 540 nm using a microplate reader.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

MTT Cell Viability Assay

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds as described in the primary assay (e.g., the NO production inhibition assay).

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the

A Comparative Analysis of the Estrogenic Effects of Fukinolic Acid and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known estrogenic effects of fukinolic acid and the endogenous estrogen, 17β-estradiol. While comprehensive comparative data remains limited, this document synthesizes available in vitro findings, outlines standard experimental protocols for assessing estrogenicity, and visualizes the well-established signaling pathways of estradiol (B170435). This information is intended to serve as a resource for researchers investigating the therapeutic potential and mechanisms of action of phytoestrogens like fukinolic acid.

Executive Summary

Estradiol is the primary female sex hormone and a potent agonist of the estrogen receptors (ERα and ERβ), exerting its effects through well-defined genomic and non-genomic signaling pathways. Fukinolic acid, a phenolic compound found in plants such as Cimicifuga racemosa (black cohosh) and Petasites japonicus, has demonstrated estrogenic activity in in vitro cell proliferation assays. However, a direct quantitative comparison of its potency with estradiol across a range of estrogenic endpoints is not well-documented in publicly available literature. This guide presents the available data, highlights knowledge gaps, and provides detailed methodologies for key comparative assays.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the estrogenic effects of fukinolic acid and estradiol. It is important to note the significant lack of comprehensive data for fukinolic acid, particularly in receptor binding and reporter gene assays.

Compound Assay Cell Line Endpoint Concentration Result Reference
Fukinolic AcidCell Proliferation (E-Screen)MCF-7Increased Proliferation5 x 10⁻⁸ M126% of control[1][2]
EstradiolCell Proliferation (E-Screen)MCF-7Increased Proliferation10⁻¹⁰ M120% of control[1][2]

Table 1: In Vitro Cell Proliferation Data

Compound Receptor Assay Type IC₅₀ / Kd Reference
Fukinolic AcidERα / ERβCompetitive BindingData Not Available
EstradiolERαCompetitive BindingIC₅₀: ~0.1 - 1 nMData from various sources
EstradiolERβCompetitive BindingIC₅₀: ~0.1 - 1 nMData from various sources

Table 2: Estrogen Receptor Binding Affinity

Compound Reporter Gene Cell Line EC₅₀ Reference
Fukinolic AcidERE-luciferase-Data Not Available
EstradiolERE-luciferaseVarious~1 - 10 pMData from various sources

Table 3: Estrogen-Responsive Reporter Gene Assay

Compound Animal Model Endpoint Effective Dose Reference
Fukinolic AcidRat/MouseUterine WeightData Not Available
EstradiolRat/MouseUterine Weight~0.1 - 1 µg/kg/dayData from various sources

Table 4: In Vivo Uterotrophic Assay

Signaling Pathways

Estradiol initiates its physiological effects through two primary signaling pathways: a genomic pathway that regulates gene expression and a non-genomic pathway that triggers rapid intracellular signaling cascades. The precise signaling mechanism of fukinolic acid's estrogenic activity has not been elucidated, but its effect on the proliferation of ER-positive MCF-7 cells suggests an interaction with the estrogen receptor.

estradiol_signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2_n Estradiol ER_n Estrogen Receptor (ERα/ERβ) E2_n->ER_n Binds E2_ER_complex E2-ER Complex E2_n->E2_ER_complex HSP Heat Shock Proteins ER_n->HSP Dissociates from ER_n->E2_ER_complex Dimerization Dimerization E2_ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Transcription Modulation ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response_g Cellular Response Protein->Cellular_Response_g E2_m Estradiol mER Membrane ER E2_m->mER Binds G_protein G-proteins mER->G_protein Activates Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K) G_protein->Kinase_cascade Second_messengers Second Messengers (e.g., Ca²⁺, cAMP) Kinase_cascade->Second_messengers Cellular_Response_ng Rapid Cellular Response Second_messengers->Cellular_Response_ng

Caption: Estradiol Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key assays used to determine estrogenic activity are provided below. These protocols are based on established and widely accepted methods in the field.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

receptor_binding_workflow start Start prepare_reagents Prepare Reagents: - ERα or ERβ protein - Radiolabeled Estradiol ([³H]E₂) - Test Compound (Fukinolic Acid) - Unlabeled Estradiol (Standard) start->prepare_reagents incubate Incubate ER with [³H]E₂ and varying concentrations of test compound or unlabeled E₂ prepare_reagents->incubate separate Separate bound from free [³H]E₂ (e.g., hydroxylapatite precipitation) incubate->separate quantify Quantify radioactivity of bound [³H]E₂ using scintillation counting separate->quantify analyze Analyze Data: - Plot % inhibition vs. log[competitor] - Determine IC₅₀ value quantify->analyze end End analyze->end

Caption: Estrogen Receptor Binding Assay Workflow.

Protocol:

  • Preparation of Reagents: Prepare a source of estrogen receptors, typically from uterine cytosol of ovariectomized rats or recombinant human ERα and ERβ. Prepare solutions of radiolabeled 17β-estradiol (e.g., [³H]E₂), unlabeled 17β-estradiol (for the standard curve), and the test compound (fukinolic acid) at various concentrations.

  • Incubation: In assay tubes, combine the ER preparation with a fixed concentration of [³H]E₂ and varying concentrations of either unlabeled estradiol or the test compound. Include control tubes with only [³H]E₂ (total binding) and [³H]E₂ with a large excess of unlabeled estradiol (non-specific binding).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound [³H]E₂ from the free [³H]E₂. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding of [³H]E₂ at each concentration of the competitor. Plot the percentage of inhibition versus the logarithm of the competitor concentration to generate a dose-response curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]E₂) is then determined.

E-Screen (Estrogen-Sensitive Cell Proliferation Assay)

This assay measures the proliferative effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7.

escreen_workflow start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells hormone_deprive Hormone-deprive cells by culturing in phenol (B47542) red-free medium with charcoal-stripped serum seed_cells->hormone_deprive treat_cells Treat cells with varying concentrations of test compound (Fukinolic Acid) or Estradiol hormone_deprive->treat_cells incubate Incubate for 6-7 days treat_cells->incubate quantify_proliferation Quantify cell proliferation (e.g., using SRB assay) incubate->quantify_proliferation analyze Analyze Data: - Plot cell number vs. log[compound] - Determine proliferative effect (PE) quantify_proliferation->analyze end End analyze->end

Caption: E-Screen Assay Workflow.

Protocol:

  • Cell Culture: Culture MCF-7 cells in a standard growth medium.

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove any estrogenic compounds.

  • Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density.

  • Treatment: After allowing the cells to attach, replace the medium with fresh hormone-free medium containing a range of concentrations of the test compound (fukinolic acid) or 17β-estradiol (as a positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number in the presence of the test compound to the cell number in the vehicle control.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen response element (ERE).

reporter_gene_workflow start Start transfect_cells Transfect cells (e.g., HeLa, T47D) with an ER expression vector and an ERE-reporter plasmid start->transfect_cells treat_cells Treat transfected cells with varying concentrations of test compound or Estradiol transfect_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and measure reporter gene activity (e.g., luminescence for luciferase) incubate->lyse_cells analyze Analyze Data: - Plot reporter activity vs. log[compound] - Determine EC₅₀ value lyse_cells->analyze end End analyze->end

Caption: Reporter Gene Assay Workflow.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, T47D) and transiently or stably transfect them with two plasmids: one that expresses the human estrogen receptor (ERα or ERβ) and another that contains a reporter gene (e.g., luciferase) downstream of one or more estrogen response elements (EREs).

  • Treatment: Seed the transfected cells in multi-well plates and treat them with various concentrations of the test compound (fukinolic acid) or 17β-estradiol.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the reporter protein (typically 24-48 hours).

  • Measurement of Reporter Activity: Lyse the cells and measure the activity of the reporter enzyme. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence.

  • Data Analysis: Normalize the reporter activity to a control for cell viability or transfection efficiency. Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

In Vivo Uterotrophic Assay

This assay is the in vivo standard for assessing estrogenic activity and measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound.

uterotrophic_workflow start Start select_animals Select immature or ovariectomized female rats/mice start->select_animals administer_compound Administer test compound (Fukinolic Acid) or Estradiol daily for 3-7 days select_animals->administer_compound necropsy Perform necropsy and excise the uterus administer_compound->necropsy weigh_uterus Weigh the blotted uterus necropsy->weigh_uterus analyze Analyze Data: - Compare uterine weights of treated and control groups weigh_uterus->analyze end End analyze->end

Caption: Uterotrophic Assay Workflow.

Protocol:

  • Animal Model: Use either immature female rodents (e.g., rats or mice) around the time of weaning or adult ovariectomized females.

  • Dosing: Administer the test compound (fukinolic acid) or a positive control (e.g., 17β-estradiol) daily for a period of 3 to 7 days. A vehicle control group is also included. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy: On the day after the final dose, euthanize the animals and carefully dissect out the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Blot the uterus to remove excess fluid and record its wet weight.

  • Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Conclusion and Future Directions

The available evidence suggests that fukinolic acid possesses estrogenic properties, as demonstrated by its ability to stimulate the proliferation of ER-positive breast cancer cells. However, a comprehensive understanding of its estrogenic profile is hampered by the lack of quantitative data on its receptor binding affinity, potency in reporter gene assays, and in vivo activity.

For a thorough comparison with estradiol, further research is required to:

  • Determine the binding affinity (IC₅₀ or Kd) of fukinolic acid for both ERα and ERβ.

  • Quantify its potency (EC₅₀) in activating estrogen-responsive reporter genes.

  • Evaluate its in vivo estrogenic activity using the uterotrophic assay in a dose-responsive manner.

  • Elucidate the specific signaling pathways through which fukinolic acid mediates its estrogenic effects.

Such studies are crucial for characterizing the potential of fukinolic acid as a selective estrogen receptor modulator (SERM) and for understanding its therapeutic applications and potential risks. The experimental protocols provided in this guide offer a framework for conducting these necessary investigations.

References

Fukiic Acid Ester vs. Acarbose: A Comparative Guide to Alpha-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha-amylase inhibitory potential of fukiic acid esters and the well-established drug, acarbose (B1664774). Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing postprandial hyperglycemia, particularly in the context of type 2 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Inhibitory Activity

The inhibitory effects of this compound esters and acarbose on alpha-amylase have been evaluated in various studies. A direct comparison highlights the potent inhibitory activity of fukinolic acid, a this compound ester.

Inhibitor IC50 Value (Molar) IC50 Value (µg/mL) Enzyme Source Reference
Fukinolic Acid (a this compound Ester) 2.41 x 10-5 MNot ReportedNot Specified
Acarbose ~1.35 x 10-5 M - 1.40 x 10-4 M4.81 - 90.35 µg/mLPorcine Pancreas, Human Saliva, etc.[1][2]

Note: The IC50 value for fukinolic acid was reported in molar concentration. A direct conversion to µg/mL is not possible without the molecular weight, which was not provided in the available abstract. The IC50 values for acarbose vary across studies due to different experimental conditions, including enzyme source and assay methodology.

Mechanism of Alpha-Amylase Inhibition

The mechanisms by which this compound esters and acarbose inhibit alpha-amylase differ, providing distinct approaches to modulating carbohydrate digestion.

Acarbose: Acarbose is a well-characterized competitive inhibitor of alpha-amylase.[3][4][5] Its structure mimics that of the natural oligosaccharide substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby blocking the hydrolysis of complex carbohydrates.

This compound Esters: The precise kinetic mechanism of alpha-amylase inhibition by this compound esters has not been definitively established in the reviewed literature. However, as phenolic compounds, they are likely to exhibit a non-competitive or mixed-type inhibition . Phenolic compounds are thought to inhibit alpha-amylase by binding to sites on the enzyme other than the active site, inducing conformational changes that reduce its catalytic efficiency. This can involve altering the secondary structure of the enzyme.

Experimental Protocols: Alpha-Amylase Inhibition Assay

The following is a detailed, representative protocol for determining alpha-amylase inhibitory activity using the 3,5-Dinitrosalicylic Acid (DNSA) method. This method is widely used and is likely similar to the methodology employed in the studies cited.

Principle: Alpha-amylase hydrolyzes starch to produce reducing sugars. The quantity of reducing sugars is measured colorimetrically using DNSA, which is reduced by the sugars to produce a colored compound, 3-amino-5-nitrosalicylic acid. The intensity of the color, measured at 540 nm, is proportional to the amount of reducing sugar produced and thus to the enzyme's activity. The presence of an inhibitor will result in a decrease in the production of reducing sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate (B84403) buffer (e.g., 0.02 M, pH 6.9 with 6.7 mM NaCl)

  • Inhibitor solutions (this compound ester, Acarbose)

  • Distilled water

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer and adjust the pH to 6.9. Dissolve sodium chloride to a final concentration of 6.7 mM.

    • α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase in the phosphate buffer. The exact concentration may need to be optimized.

    • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer by gently heating.

    • DNSA Reagent: Dissolve 1 g of DNSA and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH. Make up the final volume to 100 mL with distilled water.

    • Inhibitor Solutions: Prepare stock solutions of this compound ester and acarbose in an appropriate solvent (e.g., buffer or a small amount of DMSO followed by dilution with buffer) and then prepare serial dilutions to determine the IC50 value.

  • Enzyme Inhibition Assay:

    • Add 50 µL of the inhibitor solution (or buffer for the control) to a microcentrifuge tube.

    • Add 50 µL of the α-amylase solution to each tube.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the starch solution to each tube.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent.

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

    • Add 850 µL of distilled water to each tube to dilute the mixture.

    • Transfer 200 µL of the diluted mixture to a 96-well microplate.

  • Data Analysis:

    • Measure the absorbance of the samples at 540 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:

      • Abscontrol is the absorbance of the reaction with buffer instead of the inhibitor.

      • Abssample is the absorbance of the reaction with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Impact on Carbohydrate Digestion

The inhibition of alpha-amylase by either this compound ester or acarbose directly impacts the initial stages of carbohydrate digestion.

CarbohydrateDigestion cluster_inhibition Inhibition Point Starch Complex Carbohydrates (Starch) Amylase α-Amylase Starch->Amylase Hydrolysis Oligosaccharides Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Further Digestion (by α-glucosidases) Absorption Absorption into Bloodstream Glucose->Absorption Amylase->Oligosaccharides Inhibitors This compound Ester or Acarbose Inhibitors->Amylase AssayWorkflow Start Start Reagents Prepare Reagents: - α-Amylase - Starch Solution - DNSA Reagent - Inhibitors (this compound Ester, Acarbose) Start->Reagents Incubation1 Pre-incubate α-Amylase with Inhibitor (37°C, 10 min) Reagents->Incubation1 Reaction Initiate Reaction with Starch (37°C, 20 min) Incubation1->Reaction Stop Stop Reaction with DNSA Reagent Reaction->Stop ColorDev Heat for Color Development (Boiling Water Bath, 5-15 min) Stop->ColorDev Measure Measure Absorbance (540 nm) ColorDev->Measure Analysis Calculate % Inhibition and IC50 Value Measure->Analysis End End Analysis->End

References

Unveiling the Bioactivity of Fukiic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of fukiic acid derivatives, focusing on their enzymatic inhibition and potential therapeutic applications. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.

Structure-Activity Relationship at a Glance

This compound, a derivative of tartaric acid and caffeic acid, serves as a scaffold for a variety of naturally occurring esters, including fukinolic acid and cimicifugic acids. The biological activity of these derivatives is significantly influenced by their molecular structure, particularly the nature of the esterifying groups.

A key structural determinant for potent biological activity appears to be the presence of a 3',4'-dihydroxybenzyl moiety, characteristic of this compound esters. Derivatives of this compound consistently demonstrate greater potency in various biological assays compared to their piscidic acid counterparts, which possess a 4'-hydroxybenzyl group. This suggests that the catechol-like structure is crucial for their inhibitory effects.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the inhibitory activities of this compound and its derivatives against several key enzymes.

Table 1: Inhibition of Collagenase and Neutrophil Elastase by this compound Derivatives
CompoundParent AcidCollagenase Inhibition (%) at 0.22-0.24 µMNeutrophil Elastase IC50 (µM)
Fukinolic AcidThis compound47-640.23[1]
Cimicifugic Acid AThis compound47-642.2[1]
Cimicifugic Acid BThis compound47-6411.4[1]
Cimicifugic Acid CThis compound47-64Not Reported
Cimicifugic Acid DPiscidic Acid20-37Not Reported
Cimicifugic Acid EPiscidic Acid20-37Very weak inhibitor[1]
Cimicifugic Acid FPiscidic Acid20-3718[1]
Caffeic Acid-Far weaker than this compound esters93[1]
Table 2: Inhibition of Cytochrome P450 Isozymes by this compound Derivatives
CompoundCYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)CYP3A4 IC50 (µM)
Fukinolic Acid1.8[2]1.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid A7.21.8 - 12.61.8 - 12.61.8 - 12.6
Cimicifugic Acid B1.8 - 12.61.8 - 12.61.8 - 12.61.8 - 12.6

Note: A specific range of IC50 values (1.8-12.6 µM) was reported for the inhibition of all four CYP isozymes by fukinolic acid and cimicifugic acids A and B. Fukinolic acid was the most potent inhibitor of CYP1A2 with an IC50 of 1.8 µM.[2]

Potential Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory properties of phenolic acid derivatives are often attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound derivatives is still emerging, the known anti-inflammatory effects of structurally related compounds suggest that inhibition of the NF-κB pathway is a plausible mechanism of action.

NF_kB_Pathway Potential Anti-inflammatory Signaling Pathway of this compound Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocols

Collagenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of collagenase, an enzyme that degrades collagen.

Collagenase_Assay_Workflow Workflow for Collagenase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare Collagenase Solution D Mix Collagenase and Test Compound A->D B Prepare Substrate Solution (e.g., FALGPA) F Add Substrate to Initiate Reaction B->F C Prepare Test Compound Solutions (this compound Derivatives) C->D E Pre-incubate D->E E->F G Monitor Absorbance Change (Spectrophotometer) F->G H Calculate % Inhibition or IC50 G->H

Caption: General workflow for the collagenase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Collagenase enzyme is dissolved in an appropriate buffer (e.g., Tris-HCl with CaCl2).

    • A synthetic substrate, such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is dissolved in the same buffer.

    • Test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Procedure:

    • In a microplate well, the collagenase solution is mixed with different concentrations of the test compound or vehicle control.

    • The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • The reaction is initiated by adding the substrate solution to the wells.

  • Data Acquisition and Analysis:

    • The change in absorbance over time is monitored using a spectrophotometer at a wavelength specific to the substrate cleavage product.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Hyaluronidase (B3051955) Inhibition Assay

This assay evaluates the potential of compounds to inhibit hyaluronidase, an enzyme that breaks down hyaluronic acid.

Detailed Methodology:

  • Reagent Preparation:

    • Hyaluronidase from a commercial source is dissolved in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 7.0).

    • Hyaluronic acid is dissolved in the same buffer to serve as the substrate.

    • Test compounds are prepared in various concentrations.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the test compound or vehicle control for a set period at 37°C.

    • The reaction is started by adding the hyaluronic acid solution.

    • The mixture is incubated for a specific time at 37°C.

    • The enzymatic reaction is terminated by adding an acidic albumin solution.

  • Data Acquisition and Analysis:

    • The turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 600 nm). The undigested hyaluronic acid forms a precipitate with the albumin, leading to turbidity.

    • The percentage of inhibition is calculated by comparing the turbidity of the sample with that of the control.

    • IC50 values are determined from the dose-response curve.

Estrogenic Activity Assay (MCF-7 Cell Proliferation)

This cell-based assay is used to assess the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-receptor positive.

Detailed Methodology:

  • Cell Culture and Plating:

    • MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.

    • For the assay, cells are seeded in 96-well plates and allowed to attach.

  • Hormone Deprivation:

    • The growth medium is replaced with a phenol (B47542) red-free medium containing charcoal-stripped serum to remove any endogenous estrogens. Cells are maintained in these conditions for a period to ensure they are quiescent.

  • Treatment:

    • Cells are treated with various concentrations of the test compounds, a positive control (e.g., 17β-estradiol), and a vehicle control.

    • The plates are incubated for several days to allow for cell proliferation.

  • Cell Proliferation Measurement:

    • Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.

  • Data Analysis:

    • The results are expressed as a percentage of the vehicle control.

    • The EC50 value (the concentration that causes 50% of the maximal proliferative response) can be calculated for estrogenic compounds. For anti-estrogenic activity, the ability of a compound to inhibit estradiol-induced proliferation is measured.

Conclusion

This compound derivatives, particularly fukinolic acid and certain cimicifugic acids, exhibit promising inhibitory activities against enzymes involved in tissue degradation and drug metabolism. The presence of the 3',4'-dihydroxybenzyl moiety is a critical structural feature for enhanced potency. The likely involvement of the NF-κB signaling pathway in their anti-inflammatory effects presents a compelling avenue for further investigation. While quantitative data for some biological activities, such as hyaluronidase inhibition and antioxidant potential, remain to be fully elucidated, the existing evidence strongly supports the continued exploration of this compound derivatives as lead compounds in drug discovery programs.

References

A Comparative Analysis of Enzyme Inhibitory Activities: Fukiic Acid vs. Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, focuses on presenting the extensive experimental data available for rosmarinic acid, offering a detailed overview of its potential as an enzyme inhibitor for researchers, scientists, and drug development professionals. The absence of data for fukiic acid underscores a potential area for future research.

Introduction to Rosmarinic Acid as an Enzyme Inhibitor

Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, sage, and perilla, has garnered significant attention for its diverse pharmacological properties, including its potent antioxidant, anti-inflammatory, and enzyme inhibitory activities. Its ability to modulate the activity of key enzymes involved in various physiological and pathological processes makes it a compelling candidate for the development of novel therapeutic agents.

Comparative Enzyme Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of rosmarinic acid against tyrosinase, α-glucosidase, and xanthine (B1682287) oxidase as reported in various studies. These values provide a quantitative measure of its inhibitory potency.

EnzymeRosmarinic Acid IC50Reference CompoundReference Compound IC50
Tyrosinase 16.8 µM[1]Kojic Acid22.4 µM[1]
4.0 µM[2]
6.67 µmol/L[2]
α-Glucosidase 0.23 ± 0.01 mg/mL[3][4]Acarbose1.66 mg/mL[5]
0.34 mg/mL[5]
230 ± 10 µg/ml[3]
Xanthine Oxidase 0.97 ± 0.042 μM[6]Allopurinol> 1.7 µg/mL[7]
8.53 ± 0.91 μg mL⁻¹[1]
21 µg/ml (superoxide anion)[8]
56 µg/ml (uric acid)[8]

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzymes discussed.

Tyrosinase Inhibition Assay

The inhibitory activity of rosmarinic acid against mushroom tyrosinase is typically determined spectrophotometrically by monitoring the formation of dopachrome (B613829) from the oxidation of L-tyrosine or L-DOPA.

  • Preparation of Reagents: A solution of mushroom tyrosinase, L-tyrosine or L-DOPA as the substrate, and the test compound (rosmarinic acid) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Assay Procedure: The reaction mixture, containing the buffer, substrate, and varying concentrations of rosmarinic acid, is pre-incubated. The reaction is initiated by the addition of the tyrosinase enzyme.

  • Measurement: The absorbance of the resulting dopachrome is measured at a specific wavelength (around 475-490 nm) at different time intervals using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is commonly assessed by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Preparation of Reagents: Solutions of α-glucosidase from Saccharomyces cerevisiae, pNPG, and the test compound are prepared in a buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: The enzyme and rosmarinic acid are pre-incubated. The reaction is started by adding the pNPG substrate.

  • Measurement: The reaction is stopped after a specific incubation period by adding a solution like sodium carbonate. The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Calculation of Inhibition: The inhibitory activity is calculated as a percentage of the control (without inhibitor), and the IC50 value is determined.

Xanthine Oxidase Inhibition Assay

The inhibition of xanthine oxidase is determined by monitoring the formation of uric acid from the substrate xanthine.

  • Preparation of Reagents: A solution of xanthine oxidase, xanthine as the substrate, and rosmarinic acid are prepared in a phosphate buffer (pH 7.5).

  • Assay Procedure: The enzyme is pre-incubated with different concentrations of rosmarinic acid. The reaction is initiated by adding the xanthine substrate.

  • Measurement: The formation of uric acid is measured spectrophotometrically by the increase in absorbance at 295 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is obtained from the dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow of an enzyme inhibition assay and the logical relationship in determining the inhibitory potential of a compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Enzyme + Substrate + Inhibitor Incubation Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Inhibitor (Rosmarinic Acid) Inhibitor->Reaction Detection Spectrophotometric Detection of Product Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for determining enzyme inhibitory activity.

Inhibition_Logic Compound Test Compound (Rosmarinic Acid) Assay Enzyme Inhibition Assay Compound->Assay Enzyme Target Enzyme Enzyme->Assay Data Quantitative Data (% Inhibition) Assay->Data IC50 IC50 Value Calculation Data->IC50 Potency Inhibitory Potency IC50->Potency

References

Validating the Mechanism of Action of Fukiic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated and proposed mechanisms of action for Fukiic acid, a phenolic acid derivative found in plants such as Petasites japonicus (Fuki) and Cimicifuga racemosa. The content herein is supported by experimental data from peer-reviewed literature and presents detailed protocols for key validation assays. We compare this compound's bioactivity with established alternatives to provide a clear benchmark for its potential therapeutic applications.

Mechanism of Action: Enzyme Inhibition

One of the most directly validated mechanisms of action for this compound and its derivatives is the inhibition of specific enzymes involved in skin aging and hyperpigmentation, such as hyaluronidase (B3051955) and tyrosinase. This activity positions this compound as a potential agent in dermatology and cosmetology.

The inhibitory potential of compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below compares the IC50 values of extracts containing this compound derivatives and a standard inhibitor.

Compound/ExtractTarget EnzymeIC50 ValueComparative StandardStandard's IC50Reference
UAE–DES Extract (contains this compound derivatives)Tyrosinase9.126 ± 0.285 µg/mLKojic AcidComparable
UAE–DES Extract (contains this compound derivatives)α-glucosidase35.872 ± 0.294 µg/mLAcarboseMuch Weaker
Licuala cavernicola ExtractsHyaluronidase~6 µg/mL--
Licuala cavernicola ExtractsCollagenase50–70 µg/mL--

This protocol outlines a common method for assessing a compound's ability to inhibit mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Reagent Preparation :

    • Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

    • Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.

    • Prepare stock solutions of this compound and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

  • Assay Procedure :

    • In a 96-well microplate, add 40 µL of the test compound dilution, 80 µL of the phosphate buffer, and 40 µL of the L-tyrosine solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader. This absorbance corresponds to the formation of dopachrome.

  • Data Analysis :

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Buffer Solutions A1 Add Reagents to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of this compound & Control P2->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Incubate at Controlled Temperature A2->A3 A4 Measure Absorbance (Product Formation) A3->A4 D1 Calculate % Inhibition vs. Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 Result Validated IC50 D3->Result

Caption: Workflow for determining the IC50 of this compound on a target enzyme.

Mechanism of Action: Antioxidant Activity & Free Radical Scavenging

This compound is an ester of caffeic acid and tartaric acid. Caffeic acid is a well-documented antioxidant. The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

The primary mechanisms by which this compound likely exerts its antioxidant effects are:

  • Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl groups on the caffeic acid moiety can donate a hydrogen atom to a free radical, thereby

Fukiic Acid: A Comparative Guide to its Enzyme Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fukiic acid and its derivative, Fukinolic acid, as specific enzyme inhibitors. It is designed to offer an objective analysis of their performance against other established inhibitors, supported by experimental data.

This compound as a Potent HIV-1 Integrase Inhibitor

Comparison with Clinically Approved HIV-1 Integrase Inhibitors

To provide context for this compound's potential, the following table compares the IC50 values of several FDA-approved HIV-1 integrase inhibitors.

InhibitorTarget EnzymeIC50 (nM)
This compound HIV-1 Integrase Potent inhibitor (specific IC50 not cited) [1]
RaltegravirHIV-1 Integrase9.15[2]
ElvitegravirHIV-1 Integrase~7.5 (derived from multiple studies)
DolutegravirHIV-1 Integrase1.07[2]

Fukinolic Acid: A Dual Inhibitor of Cytochrome P450 and Collagenase

Fukinolic acid, an ester of this compound and caffeic acid, has demonstrated inhibitory activity against two distinct classes of enzymes: cytochrome P450 (CYP) isozymes and collagenase.

Inhibition of Cytochrome P450 Isozymes

Fukinolic acid exhibits inhibitory effects on several key drug-metabolizing CYP isozymes. This suggests a potential for drug-drug interactions, a critical consideration in drug development.

Comparison with Standard CYP Isozyme Inhibitors

The following table compares the IC50 values of Fukinolic acid with those of well-established inhibitors for specific CYP isozymes.

InhibitorTarget EnzymeIC50 (µM)
Fukinolic acid CYP1A2 Not available in cited sources
CYP2D6 Not available in cited sources
CYP2C9 Not available in cited sources
CYP3A4 Not available in cited sources
Furafylline (standard)CYP1A2Not available in cited sources
Quinidine (standard)CYP2D60.063[3]
Sulfaphenazole (standard)CYP2C90.398[3]
Ketoconazole (standard)CYP3A40.00833 - 0.0123[3]
Inhibition of Collagenase

Fukinolic acid has been shown to inhibit collagenolytic activity, suggesting its potential in conditions characterized by excessive collagen degradation, such as inflammation and wound healing.[4]

Comparison with Other Collagenase Inhibitors

The following table presents the inhibitory activity of Fukinolic acid in comparison to other known collagenase inhibitors.

InhibitorTarget EnzymeInhibition
Fukinolic acid Collagenase 47-64% inhibition at 0.22-0.24 µM [4]
DoxycyclineCollagenaseIC50 of ~150 µg/ml for prolidase activity and collagen biosynthesis[5]
GalardinCollagenaseNot available in cited sources
QuercetinCollagenaseIC50 of 286 µM[6]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)

  • Target DNA (oligonucleotide, often labeled with a different tag, e.g., digoxigenin)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and DMSO for dilutions

  • 96-well plates (e.g., streptavidin-coated)

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the diluted test compound or DMSO (as a control).

  • Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.

  • Add a mixture of the donor and target DNA substrates to initiate the reaction.

  • Incubate the plate for 1-2 hours at 37°C to allow for the strand transfer reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.

  • Wash the plate again and add the TMB substrate.

  • After a short incubation, stop the reaction with a stop solution and read the absorbance at 450 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.[7]

Cytochrome P450 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of specific CYP isozymes using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • CYP isozyme-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • NADPH regenerating system

  • Test compound (e.g., Fukinolic acid) and known inhibitors (e.g., Furafylline, Sulfaphenazole)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLM, the test compound or known inhibitor, and the CYP-specific substrate in the incubation buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to the control (vehicle-only).

  • IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[8]

Fluorometric Collagenase Assay

This assay measures the activity of collagenase using a fluorogenic substrate.

Materials:

  • Collagenase enzyme (e.g., from Clostridium histolyticum)

  • Fluorogenic collagenase substrate (e.g., self-quenched BODIPY-conjugated gelatin)

  • Assay Buffer

  • Test compound (e.g., Fukinolic acid) and a known inhibitor (e.g., 1,10-Phenanthroline)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the test compound or known inhibitor, and the collagenase enzyme.

  • Incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic collagenase substrate.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the collagenase activity.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

  • IC50 values are determined from a dose-response curve.[9]

Signaling Pathway and Experimental Workflow Visualizations

HIV_Lifecycle cluster_inhibition Inhibition by this compound HIV Virion HIV Virion Cell Entry Cell Entry HIV Virion->Cell Entry Reverse Transcription (RNA to DNA) Reverse Transcription (RNA to DNA) Cell Entry->Reverse Transcription (RNA to DNA) Nuclear Import Nuclear Import Reverse Transcription (RNA to DNA)->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion CYP450_Metabolism cluster_cyp Cytochrome P450 Enzymes Drug (Lipophilic) Drug (Lipophilic) Phase I Metabolism Phase I Metabolism Drug (Lipophilic)->Phase I Metabolism Oxidation, Reduction, Hydrolysis Intermediate Metabolite (More Polar) Intermediate Metabolite (More Polar) Phase I Metabolism->Intermediate Metabolite (More Polar) Phase II Metabolism Phase II Metabolism Intermediate Metabolite (More Polar)->Phase II Metabolism Conjugation Inactive Metabolite (Water-Soluble) Inactive Metabolite (Water-Soluble) Phase II Metabolism->Inactive Metabolite (Water-Soluble) Excretion Excretion Inactive Metabolite (Water-Soluble)->Excretion Fukinolic Acid Fukinolic Acid Fukinolic Acid->Phase I Metabolism Inhibits Collagen_Degradation Inflammatory Stimuli Inflammatory Stimuli Immune Cell Activation Immune Cell Activation Inflammatory Stimuli->Immune Cell Activation Release of Pro-inflammatory Cytokines Release of Pro-inflammatory Cytokines Immune Cell Activation->Release of Pro-inflammatory Cytokines Upregulation of Collagenase (MMPs) Upregulation of Collagenase (MMPs) Release of Pro-inflammatory Cytokines->Upregulation of Collagenase (MMPs) Collagen Degradation Collagen Degradation Upregulation of Collagenase (MMPs)->Collagen Degradation Tissue Remodeling/Damage Tissue Remodeling/Damage Collagen Degradation->Tissue Remodeling/Damage Fukinolic Acid Fukinolic Acid Fukinolic Acid->Upregulation of Collagenase (MMPs) Inhibits

References

A Head-to-Head Comparison of Fukiic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Fukiic acid, a phenolic compound found in plants of the Cimicifuga (e.g., Cimicifuga racemosa or Black Cohosh) and Petasites (e.g., Petasites japonicus or Butterbur) genera, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of various methods for the extraction of this compound and its related esters, such as fukinolic and cimicifugic acids. The comparison is based on available experimental data for these and structurally similar phenolic acids from relevant plant sources.

Quantitative Comparison of Extraction Methods

Extraction Method Typical Solvents Key Parameters Processing Time Relative Yield of Phenolic Acids Relative Purity Advantages Disadvantages
Conventional Solvent Extraction (CSE) Ethanol (B145695), Methanol (B129727), Water, or aqueous mixturesTemperature, Time, Solvent-to-solid ratioHours to DaysModerateModerateSimple, Low-cost equipmentTime-consuming, Large solvent volume, Potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Water, or aqueous mixturesUltrasonic Power, Frequency, Temperature, TimeMinutes to HoursHighHighFaster, Reduced solvent consumption, Improved yieldPotential for sonochemical degradation of compounds
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, Water, or aqueous mixturesMicrowave Power, Temperature, TimeMinutesHighHighVery fast, Efficient heating, Reduced solvent volumeRequires specialized equipment, Potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with polar co-solvents (e.g., Ethanol)Pressure, Temperature, CO₂ flow rate, Co-solvent percentageHoursPotentially HighVery High"Green" solvent, High selectivity, Solvent-free extractHigh initial investment, Less effective for highly polar compounds without co-solvents

*Relative yield and purity are inferred from studies on related phenolic acids from Cimicifuga and Petasites species, as direct comparative data for this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative experimental protocols for the extraction of this compound and related compounds from plant materials like Cimicifuga racemosa rhizomes.

Conventional Solvent Extraction (Maceration)

This traditional method relies on soaking the plant material in a solvent to dissolve the target compounds.

  • Plant Material: Dried and powdered rhizomes of Cimicifuga racemosa.

  • Solvent: 50% (v/v) Ethanol in water.[1]

  • Procedure:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 50% ethanol.

    • Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process. The following protocol is based on optimized conditions for phenolic acids from Cimicifuga rhizoma.[2]

  • Plant Material: Dried and powdered rhizomes of Cimicifuga racemosa.

  • Solvent: 64.43% (v/v) Ethanol in water.[2]

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Procedure:

    • Mix 1 g of the powdered plant material with 20 mL of 64.43% ethanol in a suitable vessel.

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Sonicate the mixture at a power of 318.28 W and a temperature of 59.65°C for 30 minutes.[2]

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.[2]

    • Collect the supernatant, which contains the extracted compounds.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Plant Material: Dried and powdered rhizomes of Cimicifuga racemosa.

  • Solvent: 70% (v/v) Methanol in water.

  • Apparatus: A laboratory microwave extraction system.

  • Procedure:

    • Place 1 g of the powdered plant material and 20 mL of 70% methanol into a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate the sample with a microwave power of 500 W for 5 minutes, maintaining the temperature at around 70°C.

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid residue from the liquid extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. Due to the polar nature of this compound, a polar co-solvent is necessary.

  • Plant Material: Dried and powdered rhizomes of Cimicifuga racemosa.

  • Solvent: Supercritical CO₂ with 10% (v/v) ethanol as a co-solvent.

  • Apparatus: A supercritical fluid extraction system.

  • Procedure:

    • Load the extraction vessel with 10 g of the powdered plant material.

    • Pressurize the system with CO₂ to 300 bar and heat to 50°C.

    • Introduce the ethanol co-solvent at a flow rate of 1 mL/min.

    • Maintain a constant CO₂ flow rate of 10 g/min for an extraction time of 2 hours.

    • Depressurize the system in a collection vessel to precipitate the extracted compounds.

Visualizing the Extraction Workflow

A general workflow for the extraction and isolation of this compound from its plant source is depicted below. This process typically involves pre-treatment of the plant material, the core extraction step, and subsequent purification to isolate the target compound.

Fukiic_Acid_Extraction_Workflow General Workflow for this compound Extraction cluster_pre_treatment Pre-Treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Cimicifuga rhizomes) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Extraction Method (CSE, UAE, MAE, SFE) Grinding->Extraction_Method Filtration Filtration / Centrifugation Extraction_Method->Filtration Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Chromatography Chromatography (e.g., HPLC) Crude_Extract->Chromatography Pure_Fukiic_Acid Pure this compound Chromatography->Pure_Fukiic_Acid

General Workflow for this compound Extraction

Conclusion

The choice of extraction method for this compound has a significant impact on the efficiency and outcome of the process. While conventional solvent extraction is simple and inexpensive, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer substantial advantages in terms of speed and efficiency, providing higher yields of phenolic compounds in a shorter time with less solvent. Supercritical Fluid Extraction stands out as an environmentally friendly option with high selectivity, although it requires a significant initial investment.

For researchers and drug development professionals, the optimal method will depend on the specific goals of their work, balancing the need for high yield and purity with considerations of cost, time, and environmental impact. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for developing a robust and efficient process for the extraction of this compound. Further research focusing on a direct comparison of these methods for this compound specifically would be invaluable to the scientific community.

References

Fukinolic Acid vs. Other Phytoestrogens in MCF-7 Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the nuanced interactions of phytoestrogens with breast cancer cells, understanding the comparative efficacy and mechanisms of these compounds is paramount. This guide provides an objective comparison of fukinolic acid against a panel of well-studied phytoestrogens—genistein (B1671435), daidzein, and coumestrol (B1669458)—focusing on their effects on the estrogen receptor-positive human breast cancer cell line, MCF-7. This analysis is supported by experimental data on cell proliferation and apoptosis, and includes detailed methodologies for the cited experiments.

Comparative Efficacy on Cell Proliferation

The estrogenic activity of phytoestrogens is often initially assessed by their ability to stimulate the proliferation of estrogen-dependent MCF-7 cells. The available data indicates that fukinolic acid exhibits a potent estrogenic effect. At a concentration of 5 x 10⁻⁸ M, fukinolic acid was shown to increase MCF-7 cell proliferation by 126%, a level of stimulation comparable to that of estradiol (B170435) (120% at 10⁻¹⁰ M)[1][2].

In comparison, other phytoestrogens such as genistein, daidzein, and coumestrol also promote MCF-7 cell proliferation, acting as estrogen receptor agonists[3]. The potency of these effects, however, can vary. For instance, genistein has been shown to enhance the proliferation of MCF-7 cells at concentrations as low as 10 nM, with 100 nM genistein eliciting a proliferative effect similar to 1 nM estradiol. However, at higher concentrations (above 20 µM), genistein begins to inhibit cell growth[4]. This biphasic response is a critical consideration in the evaluation of phytoestrogens.

Table 1: Comparative Effects of Phytoestrogens on MCF-7 Cell Proliferation

CompoundConcentrationEffect on ProliferationCitation
Fukinolic Acid 5 x 10⁻⁸ M126% increase[1][2]
Estradiol 10⁻¹⁰ M120% increase[1][2]
Genistein 10 nM - 1 µMStimulatory[4]
> 20 µMInhibitory[4]
Daidzein VariedStimulatory[3]
Coumestrol VariedStimulatory[3]

Impact on Apoptosis

While fukinolic acid's primary reported effect on MCF-7 cells is proliferative, many other phytoestrogens exhibit a dual role, inducing apoptosis at higher concentrations. This pro-apoptotic activity is a key area of interest for cancer research. For example, genistein has been demonstrated to induce apoptosis in MCF-7 cells, and this effect is often associated with the regulation of key apoptotic proteins.

The signaling pathways involved in phytoestrogen-induced apoptosis in MCF-7 cells are complex and can be dependent on the specific compound and its concentration. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and the activation of caspase cascades.

Due to a lack of specific data on fukinolic acid-induced apoptosis in MCF-7 cells, a direct quantitative comparison is not possible at this time. However, the known apoptotic effects of other phytoestrogens are summarized below.

Table 2: Apoptotic Effects of Phytoestrogens on MCF-7 Cells

CompoundConcentrationApoptotic EffectKey MediatorsCitation
Fukinolic Acid -Data not available-
Genistein High concentrationsInduction of apoptosisBcl-2 family, Caspases
Daidzein High concentrationsInduction of apoptosisMitochondrial pathway, ROS
Resveratrol VariedInduction of apoptosisp53, Bcl-2/Bax ratio

Signaling Pathways and Experimental Workflows

The biological effects of phytoestrogens in MCF-7 cells are primarily mediated through their interaction with estrogen receptors (ERα and ERβ), which leads to the modulation of downstream signaling pathways that control cell fate.

Estrogen Receptor Signaling Pathway

The binding of a phytoestrogen to ERα can initiate a signaling cascade that promotes cell proliferation. This typically involves the activation of transcription factors that regulate the expression of genes involved in cell cycle progression.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα) Phytoestrogen->ER Binding HSP HSP90 ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Fig. 1: Phytoestrogen-Induced Proliferation Pathway.
Experimental Workflow for Assessing Phytoestrogen Effects

A typical workflow to compare the effects of different phytoestrogens on MCF-7 cells involves several key experimental stages, from initial cell culture to specific assays for proliferation and apoptosis.

Experimental_Workflow A MCF-7 Cell Culture (Phenol Red-Free Medium) B Hormone Deprivation (Charcoal-Stripped Serum) A->B C Treatment with Phytoestrogens (Fukinolic Acid, Genistein, etc.) B->C D Cell Proliferation Assay (e.g., MTT, BrdU) C->D E Apoptosis Assay (e.g., Annexin V/PI, TUNEL) C->E F Western Blot Analysis (ER, Bcl-2, Caspases) C->F G Data Analysis & Comparison D->G E->G F->G

Fig. 2: Workflow for Phytoestrogen Comparison.

Detailed Experimental Protocols

Reproducibility and validity of experimental findings are contingent on detailed and standardized protocols. Below are methodologies for the key experiments discussed.

MCF-7 Cell Culture and Hormone Deprivation
  • Cell Line: MCF-7 cells (ATCC HTB-22) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Hormone Deprivation: To eliminate the influence of hormones present in standard FBS, cells are switched to phenol (B47542) red-free DMEM containing 10% charcoal-dextran stripped FBS for at least 72 hours prior to experimentation. This process is crucial for accurately assessing the estrogenic effects of the test compounds.

Cell Proliferation (MTT) Assay
  • Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in hormone-deprived medium and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of fukinolic acid or other phytoestrogens. A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle control.

Apoptosis (Annexin V-FITC/Propidium Iodide) Assay
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the phytoestrogens for a designated time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available evidence suggests that fukinolic acid is a potent phytoestrogen capable of stimulating the proliferation of MCF-7 breast cancer cells at levels comparable to estradiol. This positions it alongside other well-known phytoestrogens like genistein, daidzein, and coumestrol in terms of its estrogenic activity. However, a comprehensive understanding of fukinolic acid's role in the context of breast cancer requires further investigation, particularly concerning its dose-dependent effects and its potential to induce apoptosis, a characteristic observed in other phytoestrogens at higher concentrations. The provided protocols offer a standardized framework for conducting such comparative studies, which are essential for elucidating the full therapeutic and risk-related profiles of these natural compounds. Future research should focus on generating direct, head-to-head comparative data to better position fukinolic acid within the complex landscape of phytoestrogen research.

References

Comparative Antiviral Spectrum of Fukiic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of fukiic acid and its derivatives. The information is based on available experimental data, with a focus on quantitative analysis and detailed methodologies.

This compound is a phenolic acid that, along with caffeic acid, is a hydrolysis product of fukinolic acid. While research on the antiviral properties of this compound itself is limited, studies on its precursor, fukinolic acid, and related derivatives have revealed promising antiviral activities against specific viruses. This guide summarizes the current state of knowledge, presenting available quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Antiviral Activity of this compound and Its Derivatives

The known antiviral activities of this compound, its precursor fukinolic acid, and related derivatives are summarized in the table below. It is important to note that direct antiviral data for a broad range of synthetic this compound derivatives is not extensively available in the current literature. The presented data primarily focuses on naturally occurring related compounds.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
Fukinolic Acid Enterovirus A71 (EV-A71)CPE ReductionVero> 25 µM> 25 µM-[1][2][3]
Cimicifugic Acid A Enterovirus A71 (EV-A71)CPE ReductionVero1.8 ± 0.2 µM> 25 µM> 13.9[1][2][3]
Cimicifugic Acid J Enterovirus A71 (EV-A71)CPE ReductionVero2.0 ± 0.2 µM> 25 µM> 12.5[1][2][3]
L-Chicoric Acid Enterovirus A71 (EV-A71)CPE ReductionVero2.1 ± 0.1 µM> 25 µM> 11.9[1][2][3]
D-Chicoric Acid Enterovirus A71 (EV-A71)CPE ReductionVero2.8 ± 0.2 µM> 25 µM> 8.9[1][2][3]
rac-Fukiic Acid HIV-1Antiviral AssayMT-4No activityNot reported-[4]
rac-Fukiic Acid HIV-1 IntegraseStrand Transfer Inhibition-Potent Inhibition--[4]

Key Observations:

  • Fukinolic acid derivatives, namely cimicifugic acids A and J, along with chicoric acid isomers, demonstrate potent and selective activity against Enterovirus A71 in cell-based assays. [1][2][3] This suggests that the core structure shared by these compounds is a promising scaffold for the development of anti-enteroviral agents.

  • Interestingly, while racemic this compound is a potent inhibitor of the HIV-1 integrase enzyme in a biochemical assay, it does not exhibit antiviral activity in a cell-based assay against the virus. [4] This highlights the critical difference between enzymatic inhibition and the ability of a compound to effectively combat viral replication within a cellular environment, which can be influenced by factors such as cell permeability and metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced death and morphological changes (cytopathic effect).[5][6][7][8][9]

Principle: Virus infection often leads to visible damage to host cells, known as the cytopathic effect. Antiviral compounds can inhibit viral replication and thus reduce or prevent the development of CPE. The extent of cell protection is typically quantified using a cell viability dye such as neutral red or by measuring cellular ATP levels.

Detailed Protocol:

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero cells for Enterovirus A71) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within the desired incubation period). Simultaneously, add the different concentrations of the test compounds to the respective wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Neutral Red Staining: Remove the culture medium, add a solution of neutral red dye, and incubate to allow viable cells to take up the dye. After incubation, wash the cells, and then extract the dye from the cells. Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

    • ATP-based Assay: Add a reagent that lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The 50% effective concentration (EC₅₀) is determined as the compound concentration that protects 50% of the cells from virus-induced CPE. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the infectivity of a virus and the efficacy of an antiviral compound by counting the number of viral plaques.[10][11][12][13]

Principle: A viral plaque is a localized area of cell death and lysis within a monolayer of infected cells, which appears as a clear zone. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds that inhibit viral replication will reduce the number and/or size of the plaques.

Detailed Protocol:

  • Cell Seeding: Seed a multi-well plate (e.g., 6- or 12-well plate) with a suitable host cell line to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standardized amount of virus with each compound dilution and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for a defined time (e.g., 1 hour).

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., formaldehyde) and then stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.

HIV-1 Integrase Strand Transfer Inhibition Assay

This is a biochemical assay used to identify inhibitors of the strand transfer step of HIV-1 integration, a crucial process in the viral replication cycle.[14][15][16][17]

Principle: HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. In the strand transfer step, the processed viral DNA ends are covalently joined to the host DNA. This assay measures the ability of a compound to inhibit this specific enzymatic reaction.

Detailed Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a donor substrate DNA that mimics the end of the viral DNA.

  • Enzyme Binding: Recombinant HIV-1 integrase enzyme is added to the wells and allowed to bind to the donor substrate DNA.

  • Inhibitor Addition: The test compounds are added to the wells and incubated with the enzyme-DNA complex.

  • Strand Transfer Reaction: A target substrate DNA, mimicking the host DNA, is added to the wells to initiate the strand transfer reaction.

  • Detection: The product of the strand transfer reaction is detected using a specific antibody that recognizes a tag on the target DNA. The signal is typically generated by an enzyme-linked immunosorbent assay (ELISA) and measured by absorbance or fluorescence.

  • Data Analysis: The percentage of inhibition of the strand transfer reaction is calculated for each compound concentration relative to a no-inhibitor control. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits the enzyme activity by 50%.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships described in this guide.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Antiviral Screening start Compound Library (this compound Derivatives) cpe_assay CPE Reduction Assay start->cpe_assay plaque_assay Plaque Reduction Assay start->plaque_assay cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity data_analysis Data Analysis (EC₅₀, CC₅₀, SI) cpe_assay->data_analysis plaque_assay->data_analysis cytotoxicity->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds

Figure 1: A generalized workflow for in vitro antiviral screening of this compound derivatives.

CPE_Reduction_Assay cluster_cpe Cytopathic Effect (CPE) Reduction Assay cells Host Cells in 96-well Plate incubation Incubation cells->incubation virus Virus Inoculum virus->incubation compound Test Compound (Serial Dilutions) compound->incubation staining Cell Viability Staining incubation->staining readout Absorbance/Luminescence Measurement staining->readout

Figure 2: Key steps in a Cytopathic Effect (CPE) reduction assay.

HIV_Integrase_Inhibition cluster_hiv HIV-1 Integrase Inhibition Mechanism integrase HIV-1 Integrase strand_transfer Strand Transfer integrase->strand_transfer viral_dna Viral DNA viral_dna->strand_transfer host_dna Host DNA host_dna->strand_transfer integration Viral DNA Integration strand_transfer->integration fukiic_acid This compound (Inhibitor) fukiic_acid->strand_transfer Inhibits

Figure 3: Conceptual diagram of HIV-1 integrase inhibition by this compound.

References

In Vivo Validation of Fukiic Acid's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo biological effects of Fukiic acid and its alternatives, focusing on its anti-inflammatory and anti-diabetic potential. Due to the limited availability of direct in vivo data for this compound, this guide draws comparisons with structurally and functionally related compounds, namely Caffeic acid and Quinic acid, for which a substantial body of in vivo evidence exists.

Executive Summary

This compound, a phenolic compound found in various plants, has demonstrated promising biological activities in vitro. However, its in vivo efficacy remains largely unexplored. This guide synthesizes the available preclinical data for this compound's derivative, Fukinolic acid, and presents a detailed comparison with the well-characterized in vivo effects of Caffeic acid and Quinic acid. The data presented herein aims to inform future in vivo study design and drug development strategies targeting inflammatory and metabolic diseases.

Comparative Analysis of Biological Effects

The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory and anti-diabetic effects of Caffeic acid and Quinic acid. This serves as a benchmark for the potential in vivo activities of this compound.

Anti-Inflammatory Effects
CompoundAnimal ModelDosageKey FindingsReference
Caffeic Acid Carrageenan-induced paw edema in rats10 and 30 mg/kg (i.p.)Dose-dependently reduced paw edema. The 30 mg/kg dose showed efficacy comparable to the standard drug Indomethacin.[1]
Caffeic Acid Derivatives (Butyl, Octyl, CAPE) Carrageenan-induced paw edema in miceNot specifiedInhibited paw edema and reduced IL-1β levels in the paw by 30%, 24%, and 36% respectively. Also prevented neutrophil influx.[2]
Quinic Acid Freund's complete adjuvant-induced arthritis in rats25, 50, and 100 mg/kgDose-dependently alleviated inflammatory responses and oxidative stress.[3]
4,5-dicaffeoylquinic acid Carrageenan-induced edema in rats5, 10, and 20 mg/kg (oral)Dose-dependently suppressed edema and the expression of iNOS, COX-2, and TNF-α.[1]
Anti-Diabetic Effects
CompoundAnimal ModelDosageKey FindingsReference
Caffeic Acid Streptozotocin-induced diabetic rats150 and 300 mg/kg (oral)Significantly decreased blood glucose levels, elevated serum insulin (B600854), and improved glucose tolerance.[4]
Caffeic Acid Alloxan-induced diabetic mice50 mg/kg (i.p.)Reduced serum glucose and atherogenic indices.[5]
Caffeic Acid Phenethyl Amide (CAPE) Streptozotocin-induced diabetic rats0.1 mg/kg (oral)Decreased plasma glucose by 11.8 ± 5.5% in diabetic rats.[6]
Quinic Acid Mice on a high-fat dietNot specifiedImproved glucose tolerance.[7]
Quinic Acid Streptozotocin-induced diabetic ratsNot specifiedShowed hypoglycemic effects.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Inflammation: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The test compound (e.g., Caffeic acid) or vehicle is administered intraperitoneally or orally at a specified time (e.g., 1 hour) before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Streptozotocin (STZ)-Induced Diabetes in Mice

This model is a common method for inducing Type 1 diabetes.

  • Animals: Male BALB/c or C57BL/6 mice are often used. They are fasted for 4-6 hours before STZ injection.

  • Induction of Diabetes: Streptozotocin (STZ) is dissolved in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use. A single intraperitoneal injection of STZ (e.g., 150-200 mg/kg) is administered.

  • Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

  • Treatment: The test compound (e.g., Caffeic acid) or vehicle is administered daily via oral gavage or other appropriate routes for a specified period (e.g., 4 weeks).

  • Assessment of Anti-diabetic Effect: Fasting blood glucose levels, oral glucose tolerance tests (OGTT), and serum insulin levels are measured at the end of the treatment period. The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for targeted drug development. The following diagrams illustrate the key signaling pathways modulated by Caffeic acid and Quinic acid.

Anti-Inflammatory Signaling Pathway of Caffeic Acid

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NIK_IKK NIK/IKK Pathway TLR4->NIK_IKK Activates cSrc_ERK c-Src/ERK Pathway TLR4->cSrc_ERK Activates Caffeic_Acid Caffeic Acid Caffeic_Acid->NIK_IKK Inhibits Caffeic_Acid->cSrc_ERK Inhibits NFkB_Inhibitor IκBα NIK_IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB cSrc_ERK->NFkB Activates NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces Transcription

Caption: Caffeic acid inhibits LPS-induced inflammation by blocking the NIK/IKK and c-Src/ERK signaling pathways, thereby preventing NF-κB activation and the expression of pro-inflammatory genes.[9]

Anti-Diabetic Signaling Pathway of Quinic Acid

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4 GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates Quinic_Acid Quinic Acid Quinic_Acid->PI3K Potentiates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4 Promotes Translocation GSK3b GSK3β AKT->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes

References

Fukiic Acid: A Comparative Docking Study Against Hyaluronidase and Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the theoretical binding affinities of Fukiic acid with two key enzymatic targets: Hyaluronidase and Tyrosinase. While experimental evidence suggests that this compound and its derivatives possess inhibitory potential against these enzymes, specific molecular docking studies for this compound are not yet available in the published literature. Therefore, this guide is based on established docking protocols for similar phenolic compounds and provides an illustrative comparison of the potential interactions of this compound with these enzymes. The data presented is intended to guide future in-silico and in-vitro research.

Comparative Analysis of Docking Studies

The following table summarizes the predicted binding affinities of this compound with Hyaluronidase and Tyrosinase based on representative docking protocols. It is important to note that these values are hypothetical and serve as a basis for comparison pending specific experimental and computational studies on this compound.

Target EnzymePredicted Binding Affinity (kcal/mol)Potential InteractionsKey Interacting Residues (Hypothetical)
Hyaluronidase -6.0 to -8.5Hydrogen bonding, van der Waals forces, pi-alkyl interactionsAsp111, Glu113, Tyr75
Tyrosinase -5.5 to -8.0Hydrogen bonding, hydrophobic interactions, metal-coordination with copper ionsHis244, His263, Val283, Asn260

Experimental Protocols

The following sections detail the representative experimental protocols for molecular docking studies of small molecule inhibitors with Hyaluronidase and Tyrosinase. These protocols are based on established methodologies and would be suitable for investigating the interaction of this compound with these enzymes.

Molecular Docking Protocol for Hyaluronidase

1. Preparation of the Receptor (Hyaluronidase):

  • The three-dimensional crystal structure of human Hyaluronidase (PDB ID: 1FCV) is retrieved from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed from the protein structure using molecular modeling software such as UCSF Chimera or Discovery Studio.

  • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

  • The prepared protein structure is saved in the PDBQT format for use in AutoDock.

2. Preparation of the Ligand (this compound):

  • The 2D structure of this compound is drawn using ChemDraw and converted to a 3D structure.

  • The energy of the ligand is minimized using a suitable force field (e.g., MMFF94) in a program like Avogadro or PyRx.

  • Gasteiger charges are computed for the ligand, and the rotatable bonds are defined.

  • The prepared ligand is saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Molecular docking is performed using AutoDock Vina.

  • A grid box is defined to encompass the active site of Hyaluronidase, with dimensions typically set to 60x60x60 Å centered on the catalytic residues.

  • The docking simulation is run with an exhaustiveness of 8.

  • The resulting docking poses are analyzed, and the pose with the lowest binding energy is selected for further analysis of interactions.

Molecular Docking Protocol for Tyrosinase

1. Preparation of the Receptor (Tyrosinase):

  • The crystal structure of mushroom Tyrosinase (PDB ID: 2Y9X) is obtained from the Protein Data Bank.[1]

  • Heteroatoms, including water molecules and any co-crystallized inhibitors, are removed from the structure.

  • Hydrogen atoms are added, and Kollman charges are assigned to the protein using AutoDockTools.

  • The prepared protein is saved in the PDBQT format.

2. Preparation of the Ligand (this compound):

  • The 3D structure of this compound is generated and optimized as described in the Hyaluronidase protocol.

  • Partial charges are calculated using the Gasteiger method, and rotatable bonds are assigned.

  • The final ligand structure is saved in the PDBQT format.

3. Molecular Docking Simulation:

  • AutoDock 4.2 is utilized for the docking calculations.

  • A grid box of 50x50x50 Å is centered on the active site, specifically including the two copper ions essential for catalytic activity.

  • The Lamarckian Genetic Algorithm (LGA) is employed for the docking search with 100 runs.

  • The resulting conformations are clustered, and the cluster with the lowest binding energy is analyzed to determine the binding mode and interactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens_R Add Hydrogens & Charges Clean->Hydrogens_R PDBQT_R Save as PDBQT Hydrogens_R->PDBQT_R Grid Define Grid Box PDBQT_R->Grid Structure Generate 3D Structure Minimize Energy Minimization Structure->Minimize Hydrogens_L Add Charges & Define Bonds Minimize->Hydrogens_L PDBQT_L Save as PDBQT Hydrogens_L->PDBQT_L PDBQT_L->Grid Dock Run Docking Simulation Grid->Dock Analyze Analyze Results Dock->Analyze Output Output Analyze->Output Binding Energy & Interactions

A generalized workflow for molecular docking studies.
Signaling Pathways

hyaluronidase_pathway cluster_inflammation Inflammatory Response cluster_inhibition Inhibition by this compound Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Hyaluronidase Hyaluronidase Upregulation Cytokines->Hyaluronidase HA_degradation Hyaluronic Acid (HA) Degradation Hyaluronidase->HA_degradation LMW_HA Low Molecular Weight HA HA_degradation->LMW_HA TLR TLR2/TLR4 Activation LMW_HA->TLR NFkB NF-κB Pathway TLR->NFkB Inflammation Increased Inflammation NFkB->Inflammation Inflammation->Cytokines Fukiic_Acid This compound Inhibition Hyaluronidase Inhibition Fukiic_Acid->Inhibition

Hyaluronidase signaling in inflammation and its potential inhibition.

tyrosinase_pathway cluster_melanogenesis Melanin (B1238610) Biosynthesis cluster_inhibition Inhibition by this compound Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Fukiic_Acid This compound Inhibition1 Inhibition Fukiic_Acid->Inhibition1 Inhibition2 Inhibition Fukiic_Acid->Inhibition2

The role of Tyrosinase in the melanin biosynthesis pathway.

References

Safety Operating Guide

Proper Disposal of Fukiic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fukiic acid (CAS RN: 35388-56-8), a compound identified as a dicarboxylic acid and a member of the benzene (B151609) family.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and development settings.

Immediate Safety Protocols

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling acidic organic compounds, particularly catechols and dicarboxylic acids, must be strictly followed.

All personnel must be equipped with appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Protective Clothing Laboratory coat.

Disposal Procedures for this compound

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [1]

Solid this compound Waste
  • Collection: Carefully collect solid this compound waste, minimizing dust generation.

  • Containment: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and the date of accumulation.

  • Storage: Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as oxidizing agents, strong acids, and bases.[1]

Liquid this compound Waste (Solutions)
  • Neutralization: For small quantities of aqueous solutions, neutralization can be performed within a chemical fume hood. Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the this compound solution while stirring.[2]

  • pH Monitoring: Monitor the pH of the solution using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[2]

  • Collection: Once neutralized, transfer the solution to a designated hazardous waste container labeled appropriately for aqueous waste.

  • Disposal: The container should be sent for disposal through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Spill & Emergency Procedures

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material. For solid spills, moisten the material to prevent dust from becoming airborne.[3]

  • Neutralization (for acidic spills): Carefully cover the spill with a neutralizing agent like sodium bicarbonate.

  • Clean-up: Once neutralized, collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.[1]

Disposal Workflow Diagram

Fukiic_Acid_Disposal cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal Solid_Waste Solid this compound Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Sweep carefully Liquid_Waste This compound Solution Neutralize Neutralize with Sodium Bicarbonate (pH 6-8) Liquid_Waste->Neutralize Small quantities Store_Solid Store in Designated Cool, Dry Area Collect_Solid->Store_Solid EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Store_Solid->EHS_Pickup Collect_Liquid Collect in Labeled Aqueous Waste Container Neutralize->Collect_Liquid Collect_Liquid->EHS_Pickup

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

References

Personal protective equipment for handling Fukiic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fukiic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the chemical properties of this compound and general safety protocols for handling polyphenolic organic acids.

Chemical Identifier and Physical Properties

This compound is a naturally occurring polyphenolic compound. While detailed experimental data is limited, its basic properties are summarized below.

PropertyValueSource
CAS Number 35388-56-8[1][2]
Molecular Formula C₁₁H₁₂O₈[1][3][4]
Molecular Weight 272.21 g/mol [1][3][4]
Physical State Presumed solid at room temperature, as it is a complex organic acid.Inferred
Solubility Expected to have some solubility in water and polar organic solvents.Inferred

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldProtects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling organic acids.[6][7] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat provides a barrier against accidental spills.
Respiratory Not generally required for small quantities of non-volatile solids.If there is a risk of generating dust or aerosols, work in a well-ventilated area or use a fume hood. For significant aerosolization, a respirator may be necessary.[6][8]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

  • Hygiene : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Disposal Plan
  • Neutralization : As this compound is an organic acid, it can be neutralized with a weak base like sodium bicarbonate before disposal.[9] This should be done slowly and in a controlled manner to avoid excessive foaming or heat generation.

  • Waste Classification : While specific regulations for this compound are not available, it is prudent to treat it as a non-hazardous chemical waste after neutralization, provided it is not mixed with other hazardous substances.

  • Disposal Route : After neutralization and dilution with copious amounts of water, the solution may be suitable for drain disposal, subject to local regulations.[10][11] For solid waste, it should be placed in a sealed, labeled container for disposal as chemical waste. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person plenty of water to drink. Seek immediate medical attention.[13]
Spill Response
  • Minor Spills : For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a suitable solvent or detergent.

  • Major Spills : Evacuate the area and prevent entry. Contact your institution's EHS department for assistance.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Preparation : Ensure the work area (e.g., a chemical fume hood) is clean and all necessary equipment (balance, glassware, solvents, PPE) is readily available.

  • Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution : Transfer the weighed this compound to a volumetric flask. Add the desired solvent (e.g., ethanol, DMSO, or a buffered aqueous solution) incrementally, swirling to dissolve the solid.

  • Final Volume : Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing : Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage : Transfer the solution to a clearly labeled storage bottle and store it under the recommended conditions.

Visual Guidance: Laboratory Safety Workflow

The following diagram illustrates a logical workflow for safely handling chemicals like this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response a Consult Safety Information (SDS/Guide) b Don Appropriate PPE a->b c Work in a Ventilated Area b->c Proceed to Handling d Handle with Care (Avoid Spills/Aerosols) c->d e Clean Work Area d->e Experiment Complete i In Case of Spill or Exposure d->i Accident Occurs f Dispose of Waste Properly e->f g Remove and Store PPE f->g h Wash Hands Thoroughly g->h j Follow First Aid Procedures i->j k Notify Supervisor/EHS j->k

Caption: A workflow diagram for safe laboratory chemical handling.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.